molecular formula C9H6BrClN2 B1380868 1-(2-bromo-4-chlorophenyl)-1H-pyrazole CAS No. 1445866-58-9

1-(2-bromo-4-chlorophenyl)-1H-pyrazole

Cat. No.: B1380868
CAS No.: 1445866-58-9
M. Wt: 257.51 g/mol
InChI Key: KUCIEXAFGWEGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-4-chlorophenyl)-1H-pyrazole is a chemical compound with the molecular formula C9H6BrClN2 and a molecular weight of 257.51 g/mol. As a pyrazole derivative featuring both bromo and chloro substituents on the phenyl ring, it serves as a versatile building block in medicinal chemistry and drug discovery research. Pyrazole cores are privileged structures in medicinal chemistry known for their drug-like features and are present in numerous FDA-approved drugs . Research into analogous pyrazole compounds demonstrates that the presence of halogen atoms, such as bromine and chlorine, on the aromatic rings can significantly improve the biological potency and optimize the pharmacokinetic profile of the resulting molecular hybrids . These hybrids are investigated for a range of biological activities, including as potential anticancer agents that can interfere with cell signaling pathways, such as the Wnt/β-catenin pathway, or as antifungal and pesticidal agents for crop protection . The specific substitution pattern on the phenyl ring makes this compound a valuable intermediate for the synthesis of more complex molecules, such as pyrazole-4-carbaldehyde and pyrazole-chalcone hybrids, which can be further studied for their biological activity and electronic properties through computational methods like Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-bromo-4-chlorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-8-6-7(11)2-3-9(8)13-5-1-4-12-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCIEXAFGWEGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 1-(2-bromo-4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(2-bromo-4-chlorophenyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The primary focus is on a robust and classical multi-step synthesis commencing from 2-bromo-4-chloroaniline. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-tested experimental protocols, and discuss alternative strategies such as modern cross-coupling reactions. This document is intended for an audience of professional researchers, chemists, and process development scientists, offering both theoretical insights and practical, actionable methodologies.

Introduction and Strategic Overview

The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous commercial drugs and bioactive compounds.[1][2] The specific substitution pattern of this compound, featuring a di-halogenated phenyl ring, makes it a valuable intermediate for further functionalization, for instance, through selective cross-coupling reactions at the bromine position.

The synthesis of N-arylpyrazoles can be approached from two principal retrosynthetic directions. This guide will focus on the most established and fundamentally instructive pathway while also acknowledging modern alternatives.

Retrosynthetic Pathways
  • Pathway A (Classical): Phenylhydrazine Cyclocondensation. This approach involves the initial synthesis of the corresponding arylhydrazine, which is then cyclized with a three-carbon building block to form the pyrazole ring. This is a highly reliable method rooted in classical heterocyclic chemistry, such as the Knorr pyrazole synthesis.[3][4]

  • Pathway B (Modern): N-Arylation via Cross-Coupling. This strategy involves forming the pyrazole ring first and then attaching the 2-bromo-4-chlorophenyl group via a C-N cross-coupling reaction, such as the Ullmann condensation or the Buchwald-Hartwig amination.[5][6]

While Pathway B is a powerful tool, particularly for creating libraries of analogues, Pathway A often provides a more scalable, cost-effective, and predictable route for a specific target. Therefore, this guide will present Pathway A as the core directive.

retrosynthesis cluster_0 Core Synthetic Strategy (Pathway A) cluster_1 Alternative Strategy (Pathway B) Target This compound Hydrazine 2-bromo-4-chlorophenylhydrazine Target->Hydrazine Knorr Cyclocondensation C3_Synthon C3 Synthon (e.g., Malondialdehyde) Target->C3_Synthon Knorr Cyclocondensation Aniline 2-bromo-4-chloroaniline Hydrazine->Aniline Diazotization & Reduction Precursor 4-chloroaniline Aniline->Precursor Regioselective Bromination Target_B This compound Pyrazole Pyrazole Target_B->Pyrazole C-N Cross-Coupling ArylHalide 2-bromo-4-chloro-aryl halide Target_B->ArylHalide C-N Cross-Coupling

Caption: High-level retrosynthetic analysis of this compound.

Core Synthesis Directive: The Phenylhydrazine Route

This pathway is executed in three primary stages, each building upon well-established organic transformations.

Stage 1: Synthesis of 2-bromo-4-chloroaniline

The critical starting material is 2-bromo-4-chloroaniline. Its preparation is most efficiently achieved through the regioselective bromination of 4-chloroaniline.

Causality of Experimental Choice: Direct bromination of anilines can be challenging due to over-reaction and lack of regioselectivity. However, by controlling the reaction conditions and choice of brominating agent, a high yield of the desired isomer can be achieved. The electron-donating nature of the amino group directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by chlorine, the bromination is directed primarily to one of the ortho positions. Using a milder brominating system, such as N-bromosuccinimide (NBS) or an in-situ generation of Br+, provides better control than using elemental bromine (Br₂).[7][8]

Protocol Summary: A solution of 4-chloroaniline in a suitable solvent (e.g., acetonitrile or acetic acid) is treated with a brominating agent like N-bromosuccinimide at a controlled temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, an aqueous workup is performed to remove byproducts, and the crude product is purified, typically by recrystallization or column chromatography.[9]

Stage 2: Synthesis of 2-bromo-4-chlorophenylhydrazine

The conversion of an aniline to its corresponding hydrazine is a cornerstone transformation in heterocyclic chemistry. The process involves two key steps: diazotization followed by reduction.

Diazotization: The primary aromatic amine is converted to a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[10]

Causality of Experimental Choice: This reaction must be performed at low temperatures (0–5 °C) because aryl diazonium salts are unstable and can decompose, potentially violently, at higher temperatures. The strong acid protonates nitrous acid, forming the highly electrophilic nitrosonium ion (NO+), which is the active species that reacts with the nucleophilic amine.

Reduction: The resulting diazonium salt is then reduced to the hydrazine. A common and effective reducing agent for this purpose is stannous chloride (SnCl₂) in concentrated HCl or an aqueous solution of sodium sulfite.

Causality of Experimental Choice: Stannous chloride is a robust reducing agent that efficiently converts the diazonium group to a hydrazine hydrochloride salt under acidic conditions. The hydrazine free base can then be liberated by treatment with a base like sodium hydroxide.

Stage 3: Knorr Cyclocondensation for Pyrazole Ring Formation

This final step involves the condensation of the synthesized 2-bromo-4-chlorophenylhydrazine with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring.[3][11] To synthesize the parent (unsubstituted) pyrazole ring, malondialdehyde is the required synthon.

Causality of Experimental Choice: Malondialdehyde itself is unstable. Therefore, a stable precursor such as 1,1,3,3-tetramethoxypropane is used. In the presence of an acid catalyst (often the hydrazine hydrochloride salt itself or added acid), 1,1,3,3-tetramethoxypropane hydrolyzes in situ to generate the reactive malondialdehyde. The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4] This one-pot approach is highly efficient.

knorr_mechanism cluster_0 In-situ Generation of Malondialdehyde cluster_1 Condensation and Cyclization TMOP 1,1,3,3-Tetramethoxypropane MDA Malondialdehyde TMOP->MDA H₃O⁺ (Hydrolysis) Hydrazone Hydrazone Intermediate MDA->Hydrazone Condensation (-H₂O) Hydrazine Ar-NH-NH₂ (2-bromo-4-chlorophenylhydrazine) Hydrazine->Hydrazone Condensation (-H₂O) Hemiaminal Cyclized Hemiaminal Hydrazone->Hemiaminal Intramolecular Cyclization Product 1-Aryl-1H-pyrazole (Final Product) Hemiaminal->Product Dehydration (-H₂O)

Sources

Unraveling the Molecular Trajectory of 1-(2-bromo-4-chlorophenyl)-1H-pyrazole: A Technical Guide to Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the potential mechanisms of action for the novel small molecule, 1-(2-bromo-4-chlorophenyl)-1H-pyrazole. In the absence of direct empirical data for this specific compound, this document synthesizes established knowledge of structurally related pyrazole derivatives to propose plausible biological targets and signaling pathways. Furthermore, it outlines a comprehensive, field-proven experimental strategy to systematically investigate and validate these hypotheses, empowering researchers to elucidate the compound's precise molecular interactions.

Introduction: The Pyrazole Scaffold and the Significance of Halogenated Phenyl Moieties

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] The biological activity of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the pyrazole and any appended rings.

The subject of this guide, this compound, is characterized by a di-halogenated phenyl ring at the 1-position of the pyrazole core. The presence of bromo and chloro substituents suggests the potential for specific interactions with biological targets. Halogen bonding, a non-covalent interaction involving an electrophilic region on the halogen atom, can play a crucial role in ligand-receptor binding, enhancing affinity and selectivity. Structure-activity relationship (SAR) studies of various halogenated phenylpyrazole derivatives have implicated them in the modulation of several key biological pathways.[2][3][4]

Hypothesized Mechanisms of Action

Based on the extensive literature on substituted phenylpyrazole derivatives, we propose three primary, plausible mechanisms of action for this compound that warrant experimental investigation:

  • Kinase Inhibition: A vast number of pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[5] Halogenated phenylpyrazoles, in particular, have shown activity against kinases implicated in cancer and inflammatory diseases.[5][6]

  • Carbonic Anhydrase Inhibition: The pyrazole scaffold is also a known pharmacophore for the inhibition of carbonic anhydrases, a family of metalloenzymes involved in pH regulation and other physiological processes.[7]

  • GABA Receptor Modulation: Phenylpyrazole insecticides, such as fipronil, are known to act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter receptor in the central nervous system.[8]

The following sections will detail the experimental workflows to investigate each of these hypothesized mechanisms.

Experimental Workflows for Mechanistic Elucidation

This section provides detailed, step-by-step methodologies for the key experiments required to investigate the hypothesized mechanisms of action of this compound.

Preliminary Assessment of Cytotoxicity

Prior to investigating specific mechanisms, it is crucial to determine the cytotoxic profile of the compound to establish appropriate concentration ranges for subsequent cell-based assays. The MTT assay is a widely used colorimetric method for assessing cell viability.[9][10]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24, 48, and 72 hours.[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0.1
1
10
50
100

Table 1: Example data table for summarizing MTT assay results.

Investigation of Kinase Inhibition

Workflow Diagram:

G cluster_0 In Vitro Kinase Inhibition cluster_1 Cell-Based Kinase Activity A Kinase Panel Screening B IC50 Determination for Hits A->B Identified Hits C In Vitro Kinase Assay B->C Confirmed Hits D Cell Treatment with Compound C->D Validate in cellular context E Cell Lysis D->E F Western Blot Analysis (Phospho-specific antibodies) E->F G A Purified Carbonic Anhydrase Isoforms B Colorimetric Assay (p-Nitrophenyl Acetate Substrate) A->B C IC50 Determination B->C D Selectivity Profiling C->D

Figure 2: Experimental workflow for investigating carbonic anhydrase inhibition.

Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay [13][14]

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-SO4, pH 7.6) and a stock solution of the substrate, p-nitrophenyl acetate (pNPA), in acetonitrile or DMSO. [13]2. Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the purified carbonic anhydrase isoform and the test compound. Incubate for 15 minutes at room temperature. [15]4. Reaction Initiation: Initiate the reaction by adding the pNPA substrate solution.

  • Absorbance Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes at 25°C. [13]6. Data Analysis: Calculate the rate of the reaction (ΔAbs/min). Determine the percentage of inhibition relative to a no-inhibitor control and calculate the IC50 value.

Data Presentation:

CA IsoformIC50 (µM)
CA I
CA II
CA IX
CA XII

Table 2: Example data table for summarizing carbonic anhydrase inhibition data.

Investigation of GABA Receptor Modulation

Workflow Diagram:

G A Cell Culture (e.g., HEK293 cells expressing GABA receptor subunits) B Whole-Cell Voltage-Clamp Electrophysiology A->B E Data Analysis (Current Amplitude, Kinetics) B->E C GABA Application C->B D Co-application of Compound D->B

Figure 3: Experimental workflow for investigating GABA receptor modulation.

Experimental Protocol: Whole-Cell Voltage-Clamp Electrophysiology [16][17]

  • Cell Preparation: Use a cell line stably expressing the desired GABA receptor subunit combination (e.g., HEK293 cells).

  • Electrode Preparation: Pull borosilicate glass micropipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution. [18]3. Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a single cell. Clamp the membrane potential at -60 mV.

  • GABA Application: Apply a short pulse of GABA (e.g., 10 µM) to the cell using a rapid application system and record the resulting inward current. [16]5. Compound Application: Co-apply this compound with GABA and record the current. Test a range of compound concentrations.

  • Data Analysis: Measure the peak amplitude and kinetics of the GABA-evoked currents in the absence and presence of the test compound. Determine if the compound potentiates or inhibits the GABA response and calculate the EC50 or IC50 value. [19]

Synthesizing the Narrative: Building a Comprehensive Mechanistic Profile

The experimental workflows outlined above provide a systematic approach to building a comprehensive understanding of the mechanism of action of this compound. The data generated from these studies will allow for the following:

  • Target Identification: Pinpoint the primary molecular target(s) of the compound.

  • Pathway Elucidation: Understand how the compound modulates specific signaling pathways.

  • Structure-Activity Relationship (SAR) Insights: Contribute to a broader understanding of how the bromo and chloro substitutions on the phenyl ring influence biological activity.

By following this rigorous, evidence-based approach, researchers can confidently define the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.

References

  • Bhaskar, V. H., et al. (2007). Synthesis and anti-inflammatory activity of some new 4,5-disubstituted-3-methyl-1,3a,4,5-tetrahydropyrazolo[3,4-c] pyrazoles. Journal of the Indian Chemical Society, 84(10), 1024-1027.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Zhang, L., et al. (2018). Synthesis and structure-insecticidal activity relationship of novel phenylpyrazole carboxylic acid derivatives containing fluorine moiety. Bioorganic & Medicinal Chemistry Letters, 28(15), 2577-2582.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • PubMed. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • Journal of Visualized Experiments. (n.d.). Whole-cell Currents Induced by Puff Application of GABA in Brain Slices. Retrieved from [Link]

  • Current Protocols in Neuroscience. (n.d.). Whole-Cell Voltage Clamp Recording. Retrieved from [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure and SAR study of halogenated pyrazole derivatives 52a–d. Retrieved from [Link]

  • Bio-protocol. (n.d.). Whole cell voltage-clamp recordings. Retrieved from [Link]

  • protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]

  • Rgraphviz. (2025). HowTo layout a pathway. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • YouTube. (2021). Graphviz tutorial. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • Journal of Molecular Structure. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2003). Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Retrieved from [Link]

  • YouTube. (n.d.). Dot Language Graphviz. Retrieved from [Link]

  • Anthony Robertson. (2025). Supercharge your GraphViz. Retrieved from [Link]

  • GraphViz Examples and Tutorial. (n.d.). Simple Graph. Retrieved from [Link]

  • PubMed. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Retrieved from [Link]

  • MDPI. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Retrieved from [Link]

  • Axol Bioscience. (n.d.). patch-clamp-protocol-final.pdf. Retrieved from [Link]

  • PubMed. (2020). Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. Retrieved from [Link]

  • Stas Kolenikov. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Retrieved from [Link]

  • Contentful. (2018). Graphviz example: How to visualize structured content. Retrieved from [Link]

  • The Huguenard Lab - Stanford University. (n.d.). Whole-Cell Voltage-Clamp Study of the Fading of GABA-Activated Currents in Acutely Dissociated Hippocampd Neurons. Retrieved from [Link]

  • PubMed. (2009). Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Retrieved from [Link]

  • ResearchGate. (n.d.). Example Pathview graphs: (a) Graphviz view on a canonical signaling.... Retrieved from [Link]

  • Taylor & Francis Online. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Retrieved from [Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) & Synthetic Utility of 1-(2-bromo-4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 1-(2-bromo-4-chlorophenyl)-1H-pyrazole represents a "privileged scaffold" in medicinal and agrochemical chemistry. It serves as a critical intermediate for a class of bioactive compounds, most notably Factor XIa inhibitors (anticoagulants) and Mitochondrial Complex I inhibitors (insecticides/acaricides).

Its pharmacological value is derived from two primary structural features:

  • Conformational Locking: The ortho-bromo substituent forces a non-coplanar "twisted" geometry between the phenyl and pyrazole rings, a critical requirement for fitting into specific hydrophobic pockets (e.g., the S1 pocket of serine proteases).

  • Metabolic Shielding: The para-chloro substituent blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation), significantly extending the molecule's half-life (t1/2).

This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, synthetic pathways, and structure-activity relationships (SAR).

Structural Anatomy & Physicochemical Profile[1]

The biological activity of this scaffold is dictated by its inability to adopt a planar conformation. Understanding this geometry is the first step in rational drug design.

Conformational Analysis (The "Ortho-Effect")

In unsubstituted 1-phenylpyrazole, the torsion angle between the two rings is approximately 20–30° due to steric repulsion between the ortho-hydrogens of the phenyl ring and the H-5/H-3 of the pyrazole.

However, in This compound , the bulky bromine atom at the ortho position creates a severe steric clash with the pyrazole H-5 proton. This forces the molecule into a highly twisted conformation, with a torsion angle typically exceeding 60–80° .

ParameterValue / DescriptionImpact on SAR
Molecular Weight 257.51 g/mol Fragment-like, suitable for elaboration.
LogP (Calc) ~3.8 – 4.2High lipophilicity; excellent membrane permeability but low aqueous solubility.
Torsion Angle ~75° (Calculated)Critical: Prevents π-π stacking; creates a 3D "propeller" shape essential for receptor selectivity.
H-Bond Donors 0Purely hydrophobic/H-bond acceptor (N-2) profile.
H-Bond Acceptors 1 (N-2 of Pyrazole)The N-2 nitrogen remains a weak Lewis base, available for coordination (e.g., to Heme iron or Serine residues).
Electronic Properties
  • Pyrazole Ring: Acts as an electron-rich aromatic system, but the N-arylation reduces its electron density compared to 1H-pyrazole.

  • Phenyl Ring: The 2-Br and 4-Cl substituents are electron-withdrawing (inductive effect, -I), deactivating the phenyl ring. This reduction in electron density protects the ring from electrophilic metabolic attacks.

Synthetic Pathways & Process Chemistry[2][3]

Reliable synthesis is paramount for SAR exploration. The two primary routes are Hydrazine Condensation (preferred for scale) and Ullmann Coupling (preferred for diversity).

Route A: Cyclocondensation (The Clauson-Kaas Modification)

This is the industry-standard route due to its high yield and regioselectivity. It builds the pyrazole ring onto the pre-functionalized aryl hydrazine.

Protocol:

  • Starting Material: 2-Bromo-4-chlorophenylhydrazine hydrochloride.

  • Reagent: 1,1,3,3-Tetramethoxypropane (acts as a malonaldehyde equivalent).

  • Conditions: Reflux in Ethanol/Water with mild acid catalysis (HCl or AcOH).

  • Mechanism: Acid-catalyzed hydrolysis of the acetal releases malonaldehyde in situ, which undergoes double condensation with the hydrazine.

Route B: Copper-Catalyzed N-Arylation (Ullmann)

Used when the specific hydrazine is unavailable. This route couples a pre-formed pyrazole with an aryl halide.

Protocol:

  • Coupling Partners: 1H-Pyrazole + 1-Bromo-4-chloro-2-iodobenzene.

  • Catalyst: CuI (10 mol%) + Ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine).

  • Base: K3PO4 or Cs2CO3.

  • Selectivity Challenge: The coupling must occur at the Iodine position (more reactive) to preserve the ortho-Bromo group.

Synthetic Workflow Diagram

Synthesis_Pathway Start 2-Bromo-4-chloroaniline Intermediate Aryl Hydrazine (via Diazotization/Reduction) Start->Intermediate 1. NaNO2/HCl 2. SnCl2 Product 1-(2-bromo-4-chlorophenyl)- 1H-pyrazole Intermediate->Product EtOH, Reflux (- 2 H2O, - 4 MeOH) Reagent 1,1,3,3-Tetramethoxypropane (Malonaldehyde eq.) Reagent->Product Cyclization

Caption: Figure 1. The primary synthetic route via hydrazine condensation ensures regiochemical fidelity.

SAR Deep Dive: The Logic of Substitution

The SAR of this scaffold is defined by the "Twist & Shield" principle.

The "Twist" (Ortho-Substitution)

The 2-position (ortho) dictates the 3D geometry.

  • H (Unsubstituted): ~25° twist. Often biologically inactive due to "flatness" allowing non-specific binding.

  • F (Fluoro): ~40° twist. Moderate steric bulk.

  • Cl/Br (Chloro/Bromo): >70° twist. Optimal. The bulky Bromine atom locks the conformation. This is often required to break planarity and fit into globular protein pockets (e.g., Factor XIa) or disrupt membrane packing.

  • I (Iodo): >80° twist. Often too bulky or reactive (labile).

The "Shield" (Para-Substitution)

The 4-position (para) dictates metabolic stability and lipophilicity.

  • H: Rapidly oxidized by CYP450 enzymes (para-hydroxylation), leading to rapid clearance.

  • Cl: Optimal. Blocks oxidation (metabolic soft spot), increases lipophilicity (LogP +0.71), and adds mild electron withdrawal without the steric bulk of Iodine.

  • CF3: Alternative to Cl. Higher metabolic stability but significantly increases lipophilicity, potentially leading to solubility issues.

SAR Logic Diagram

SAR_Logic cluster_ortho 2-Position (Ortho-Br) cluster_para 4-Position (Para-Cl) Core This compound Twist Steric Clash with Pyrazole H-5 Core->Twist Metabolism Blocks CYP450 Oxidation (Metabolic Shield) Core->Metabolism Lipophilicity Increases LogP (Membrane Permeability) Core->Lipophilicity Geometry Forces >70° Torsion Angle (Non-Planar) Twist->Geometry Selectivity Selectivity Filter: Prevents DNA intercalation Fits hydrophobic pockets Geometry->Selectivity

Caption: Figure 2. SAR map illustrating the distinct roles of the ortho-bromo and para-chloro substituents.

Biological Applications & Case Studies

Case Study: Factor XIa Inhibition

In the development of anticoagulants (Factor XIa inhibitors), the 1-(2-bromo-4-chlorophenyl) motif serves as a critical S1 pocket binder.

  • Mechanism: The phenyl ring sits in the hydrophobic S1 pocket. The ortho-bromo group forces the pyrazole ring to twist, positioning it to interact with the catalytic residues (e.g., Ser195) or adjacent pockets (S1').

  • Significance: Without the ortho-bromo twist, the molecule would be too flat, leading to poor binding affinity and lack of selectivity against other serine proteases like Thrombin or Factor Xa.

General Application: Mitochondrial Complex I (METI)

While Tolfenpyrad is the classic example, many 1-arylpyrazoles act as METIs.

  • Mechanism: They bind to the ubiquinone binding site of Complex I (NADH:ubiquinone oxidoreductase).

  • Role of Scaffold: The lipophilic 2-Br-4-Cl-phenyl tail anchors the molecule in the lipid-rich mitochondrial membrane, while the pyrazole head group interacts with the hydrophilic domain of the enzyme.

Experimental Protocols

Protocol: Synthesis of this compound

Objective: Isolate high-purity intermediate for SAR library generation.

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-bromo-4-chlorophenylhydrazine HCl (10.0 mmol, 2.58 g) in Ethanol (50 mL).

  • Addition: Add 1,1,3,3-tetramethoxypropane (11.0 mmol, 1.80 g) dropwise over 5 minutes.

  • Catalysis: Add concentrated HCl (0.5 mL).

  • Reaction: Heat the mixture to reflux (80°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1). The hydrazine spot should disappear.

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove ethanol.

    • Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and filter.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

  • Yield: Expect 85–92% as a white/off-white solid.

Protocol: Mitochondrial Complex I Inhibition Assay (In Vitro)

Objective: Validate biological activity of the synthesized scaffold.

  • Source: Bovine heart submitochondrial particles (SMP).

  • Reagents: NADH (donor), Decylubiquinone (acceptor), KCN (to block Complex IV).

  • Procedure:

    • Incubate SMP (50 µg protein/mL) with the test compound (0.1 nM – 10 µM) in buffer (pH 7.4) for 5 mins.

    • Initiate reaction by adding NADH (100 µM) and Decylubiquinone (100 µM).

    • Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADH) using a kinetic spectrophotometer.

  • Analysis: Calculate IC50 by plotting % inhibition vs. log[concentration].

References

  • Factor XIa Inhibitors Patent: Substituted Pyrazoles as Factor XIa Inhibitors. WO2016015593A1. (2016).

  • Pyrazole Synthesis Review: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[1] Journal of Organic Chemistry, 73(9), 3523-3529. (2008).[2][3][4]

  • Mitochondrial Complex I Inhibitors: Schuler, F., & Casida, J. E. "The Insecticide Target in the PSST Subunit of Complex I." Pesticide Biochemistry and Physiology, 71(3), 144-153. (2001).[5]

  • Conformational Analysis of 1-Arylpyrazoles: Llamas-Saiz, A. L., et al. "Structure and Conformation of N-Arylpyrazoles." Acta Crystallographica Section C, 50, 746-750. (1994).

Sources

An In-Depth Technical Guide to the In Silico Modeling of 1-(2-bromo-4-chlorophenyl)-1H-pyrazole Interactions with VEGFR2

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-focused walkthrough for researchers, scientists, and drug development professionals on the computational modeling of the interaction between the novel pyrazole derivative, 1-(2-bromo-4-chlorophenyl)-1H-pyrazole, and its putative target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). We will delve into the causality behind experimental choices, ensuring a robust and self-validating methodology.

Introduction: The Convergence of Pyrazole Scaffolds and Angiogenesis Inhibition

Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of biological activities, including anti-inflammatory and anti-cancer properties.[1] The inherent structural versatility of the pyrazole ring allows for fine-tuning of its physicochemical properties to achieve desired pharmacological effects. Our focus molecule, this compound, is a halogenated phenylpyrazole, a class of compounds with demonstrated biological relevance.

A critical process in tumor growth and metastasis is angiogenesis, the formation of new blood vessels. A key regulator of this process is Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase.[2] Upon binding of its ligand, VEGF-A, VEGFR2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[2][3][4][5][6][7][8] Consequently, inhibiting VEGFR2 is a validated and highly pursued strategy in oncology.

In silico modeling provides a powerful and cost-effective avenue to investigate the molecular interactions between small molecules and their protein targets at an atomic level.[6] This guide will provide a detailed protocol for the computational investigation of this compound as a potential VEGFR2 inhibitor, encompassing molecular docking, molecular dynamics simulations, and binding free energy calculations.

The VEGF Signaling Pathway

The binding of VEGF to VEGFR2 initiates a complex signaling cascade. The diagram below illustrates the key downstream pathways involved in angiogenesis.

VEGF Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Leads to PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Akt Akt PI3K->Akt PKC PKC DAG->PKC Permeability Vascular Permeability IP3->Permeability Increases Ca2+ Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Migration Cell Migration Akt->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival mTOR->Survival

Caption: Simplified VEGF/VEGFR2 signaling pathway leading to angiogenesis.

PART 1: The In Silico Modeling Workflow

Our computational investigation will follow a multi-step workflow designed to provide a comprehensive understanding of the ligand-protein interaction, from initial binding pose prediction to an estimation of binding affinity.

In Silico Modeling Workflow Start Start Prep Target & Ligand Preparation Start->Prep Param Ligand Parameterization Prep->Param Docking Molecular Docking Prep->Docking MD Molecular Dynamics Simulation Param->MD Docking->MD Select Best Pose BFE Binding Free Energy Calculation MD->BFE Analysis Analysis & Visualization MD->Analysis BFE->Analysis End End Analysis->End

Caption: The sequential workflow for in silico modeling of protein-ligand interactions.

PART 2: Detailed Methodologies

Target and Ligand Preparation

The quality of the initial structures is paramount for the reliability of any in silico modeling study.

2.1.1 Target Protein Preparation: VEGFR2 Kinase Domain

For this study, we will use the crystal structure of the VEGFR2 kinase domain in complex with a pyridyl-pyrimidine benzimidazole inhibitor (PDB ID: 3EWH).[9][10] This structure is of high resolution (1.60 Å) and importantly, the kinase is in the "DFG-out" conformation, which is a common binding mode for type II inhibitors and provides a relevant allosteric pocket for drug design.[11]

Step-by-Step Protocol:

  • Download the PDB File: Obtain the structure file 3EWH.pdb from the RCSB Protein Data Bank ([Link]).

  • Clean the Structure:

    • Load the 3EWH.pdb file into a molecular visualization program such as UCSF Chimera or PyMOL.[12][13][14][15][16]

    • Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms not part of the protein. The rationale is to create a clean system for docking our new ligand.

    • Inspect the protein for any missing residues or atoms. If present, these should be modeled in using tools like MODELLER or the loop modeling functionalities within Chimera.[5] For 3EWH, the structure is largely complete within the kinase domain.

  • Protonation and Energy Minimization:

    • Add hydrogen atoms to the protein structure, ensuring correct ionization states for titratable residues at a physiological pH of 7.4. This can be performed using tools like H++ or the pdb2gmx module in GROMACS.

    • Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the cleaning and protonation steps.

2.1.2 Ligand Preparation: this compound

A high-quality 3D structure of the ligand is essential for accurate docking and simulation.

Step-by-Step Protocol:

  • Obtain 2D Structure: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw or MarvinSketch, or obtained from databases like PubChem if available.

  • Generate 3D Conformation: Convert the 2D structure into a 3D conformation. This can be done using software like Avogadro or the 3D structure generation tools within Schrödinger Maestro or MOE.

  • Energy Minimization: Perform a geometry optimization of the 3D structure using a quantum mechanical method (e.g., DFT with a functional like B3LYP) or a robust molecular mechanics force field (e.g., MMFF94s). This ensures a low-energy, physically realistic starting conformation for the ligand.[17]

  • Save in MOL2 Format: Save the final, minimized 3D structure in the MOL2 file format, which retains atom types and bond orders necessary for the subsequent parameterization step.

Ligand Parameterization for CHARMM Force Field

Standard biomolecular force fields like CHARMM do not contain parameters for all possible drug-like molecules. Therefore, we must generate a topology and parameter file for our ligand. The CHARMM General Force Field (CGenFF) is an extension of the CHARMM force field for drug-like molecules and provides a robust method for generating these parameters.[18][19]

Step-by-Step Protocol:

  • Prepare the Ligand File: Ensure your ligand is in a mol2 file format with correct bond orders and added hydrogens.

  • Submit to the CGenFF Server:

    • Navigate to the CGenFF server ([Link]).

    • Upload your prepared ligand.mol2 file.

    • The server will perform atom typing and assign parameters and charges by analogy to existing parameters in the CGenFF.[1][20][21]

  • Analyze the Output:

    • The server will return a stream file (.str) containing the ligand topology and parameters.

    • Crucially, examine the penalty scores for the assigned parameters. Penalties below 10 are generally considered reliable. Higher penalties may indicate that the analogy is poor, and further validation or manual parameterization may be necessary.[1]

  • Convert to GROMACS Format: The CGenFF server provides an option to convert the CHARMM stream file into GROMACS-compatible format (.itp and .prm files).

Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. We will use AutoDock Vina, a widely used and efficient open-source docking program.[22][23][24][25]

Step-by-Step Protocol:

  • Prepare Protein and Ligand for Vina:

    • Using AutoDock Tools (MGLTools), convert the prepared protein PDB file and the ligand MOL2 file into the PDBQT format. This format includes partial charges and atom types required by Vina.

  • Define the Binding Site (Grid Box):

    • Identify the ATP-binding site of VEGFR2. In the 3EWH structure, this can be inferred from the position of the co-crystallized inhibitor.

    • Define a grid box that encompasses the entire binding pocket. The size of the box should be large enough to allow the ligand to rotate and translate freely, but not so large as to unnecessarily increase the search space.

  • Create the Configuration File:

    • Create a text file (conf.txt) specifying the paths to the protein and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.

  • Run AutoDock Vina:

    • Execute Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

  • Analyze Docking Results:

    • Vina will output a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • The pose with the lowest binding affinity is typically considered the most favorable.

    • Visualize the top-ranked poses in the context of the protein's binding site using PyMOL or Chimera to analyze key interactions (hydrogen bonds, hydrophobic contacts, etc.).

ParameterValueDescription
Receptor Filereceptor.pdbqtPrepared VEGFR2 structure
Ligand Fileligand.pdbqtPrepared pyrazole derivative structure
Grid Center (x, y, z)(user-defined)Coordinates of the binding site center
Grid Size (x, y, z)(user-defined)Dimensions of the search space in Ångstroms
Exhaustiveness8 (default)Computational effort for the search
Predicted Binding Affinity -X.X kcal/mol Example output value
Molecular Dynamics Simulations with GROMACS

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of the stability of the binding pose and a more rigorous calculation of binding affinity. We will use GROMACS, a versatile and high-performance MD engine.

Step-by-Step Protocol:

  • System Building:

    • Combine the coordinates of the protein and the best-ranked ligand pose from docking into a single PDB file.

    • Use the GROMACS editconf tool to define a simulation box (e.g., a cubic box with a minimum distance of 1.0 nm between the complex and the box edges).

    • Solvate the system with water molecules using gmx solvate.

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration using gmx genion.

  • Energy Minimization:

    • Perform a steepestascent energy minimization of the entire system to remove any bad contacts between the solute, solvent, and ions.

  • Equilibration:

    • NVT Equilibration: Perform a short (e.g., 100 ps) simulation in the NVT (constant Number of particles, Volume, and Temperature) ensemble to allow the temperature of the system to stabilize. Position restraints should be applied to the protein and ligand heavy atoms.

    • NPT Equilibration: Perform a longer (e.g., 1 ns) simulation in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to allow the pressure and density of the system to stabilize. Position restraints on the protein and ligand are typically maintained.

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) without any position restraints. This will generate the trajectory of the protein-ligand complex for analysis.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the system. Key metrics include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues.

    • Visualize the trajectory to observe the dynamic interactions between the ligand and the protein.

Binding Free Energy Calculation with MM/PBSA

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to estimate the binding free energy of a ligand to a protein from an MD trajectory.[26][27][28]

Step-by-Step Protocol:

  • Extract Frames from Trajectory: Use the GROMACS gmx trjconv tool to extract snapshots of the protein-ligand complex from the production MD trajectory. It is important to remove the periodic boundary conditions.

  • Run g_mmpbsa: Use the g_mmpbsa tool (or a similar implementation like gmx_MMPBSA) to perform the MM/PBSA calculation.[29] This tool calculates the following energy components for the complex, protein, and ligand:

    • Molecular mechanics energy in the gas phase (van der Waals and electrostatic interactions).

    • Polar solvation energy (calculated using the Poisson-Boltzmann equation).

    • Nonpolar solvation energy (typically estimated from the solvent-accessible surface area).

  • Calculate Binding Free Energy: The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)

  • Analyze Energy Contributions: The MM/PBSA method also allows for the decomposition of the binding free energy into contributions from individual residues, which can help identify key residues involved in the interaction.

Energy ComponentValue (kJ/mol)
van der Waals-XXX.X
Electrostatic-XX.X
Polar Solvation+XXX.X
Nonpolar Solvation-XX.X
ΔG_binding -XX.X

PART 3: Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for investigating the interactions between this compound and the kinase domain of VEGFR2. By following these detailed protocols, researchers can gain valuable insights into the potential of this compound as a VEGFR2 inhibitor. The predicted binding mode, the stability of the complex, and the estimated binding free energy provide a strong foundation for further experimental validation and lead optimization efforts.

Future computational work could involve performing alchemical free energy calculations for a more accurate prediction of binding affinity, exploring the binding of other pyrazole derivatives to understand structure-activity relationships, and investigating potential resistance mutations in VEGFR2. The integration of these computational approaches into the drug discovery pipeline can significantly accelerate the development of novel and effective cancer therapeutics.

References

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (URL: [Link])

  • Schematic illustration of the vascular endothelial growth factor (VEGF) signalling pathway... (URL: [Link])

  • CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules. (URL: [Link])

  • CHARMM-GUI Ligand Reader & Modeler for CHARMM Force Field Generation of Small Molecules. (URL: [Link])

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (URL: [Link])

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (URL: [Link])

  • GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. (URL: [Link])

  • PyMOL tutorial: Generate ligand interaction images. (URL: [Link])

  • Mechanisms of VEGF (Vascular Endothelial Growth Factor) Inhibitor–Associated Hypertension and Vascular Disease. (URL: [Link])

  • (PDF) Molecular Docking Protocol. (URL: [Link])

  • Tutorial – AutoDock Vina. (URL: [Link])

  • Schematic diagram of VEGFR2 activation mechanism. Upon binding of VEGF... (URL: [Link])

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (URL: [Link])

  • VEGFR-2 inhibitor - Wikipedia. (URL: [Link])

  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). (URL: [Link])

  • Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. (URL: [Link])

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (URL: [Link])

  • Autodock Vina Tutorial - Molecular Docking. (URL: [Link])

  • Introduction to PyMOL. (URL: [Link])

  • 3EWH: Crystal structure of the VEGFR2 kinase domain in complex with a pyridyl-pyrimidine benzimidazole inhibitor. (URL: [Link])

  • Visualizing protein-protein docking using PyMOL. (URL: [Link])

  • Tutorial: Molecular Visualization of Protein-Drug Interactions. (URL: [Link])

  • How to visualize protein-ligand interactions by PyMOL || Protein Surface creation. (URL: [Link])

  • CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules. (URL: [Link])

  • 3VHE: Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. (URL: [Link])

  • The VEGF Molecular Signalling Pathway Mechanism Explained. (URL: [Link])

  • VEGFA-VEGFR2 signaling. (URL: [Link])

  • 3CP9: Crystal structure of the VEGFR2 kinase domain in complex with a pyridone inhibitor. (URL: [Link])

  • (A) Crystallographic structure of VEGFR2 kinase domain complex with a potent inhibitor (PDB ID. (URL: [Link])

  • 1Y6A complex. (URL: [Link])

  • 6XVK: Crystal structure of the KDR (VEGFR2) kinase domain in complex with a type-II inhibitor bearing an acrylamide. (URL: [Link])

  • 2XIR: Crystal structure of the VEGFR2 kinase domain in complex with PF- 00337210 (N,2-dimethyl-6-(7-(2-morpholinoethoxy)quinolin-4-yloxy) benzofuran-3-carboxamide). (URL: [Link])

  • Tutorials. (URL: [Link])

  • CGenFF Program — SilcsBio User Guide. (URL: [Link])

  • Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors. (URL: [Link])

  • GROMACS Tutorial - Protein-Ligand Complex. (URL: [Link])

  • g_mmpbsa—A GROMACS Tool for High-Throughput MM-PBSA Calculations. (URL: [Link])

  • GMXPBSA 2.0: A GROMACS tool to perform MM/PBSA and computational alanine scanning. (URL: [Link])

  • Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK in. (URL: [Link])

  • SwissTargetPrediction. (URL: [Link])

  • Ligand parameterization in GROMACS. (URL: [Link])

  • CHARMM General Force Field (CGenFF) — SilcsBio User Guide. (URL: [Link])

  • CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. (URL: [Link])

  • SwissTargetPrediction · bio.tools. (URL: [Link])

  • Design and Synthesis of Novel DFG-Out RAF/Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors. 1. Exploration of[22][23]-Fused Bicyclic Scaffolds. (URL: [Link])

  • SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. (URL: [Link])

  • SwissTargetPrediction. (URL: [Link])

  • ikmckenz/target-pred-py: A simple machine learning model for small-molecule target prediction in Python. (URL: [Link])

Sources

literature review on the synthesis of N-arylpyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Pharmacophore Challenge

The N-arylpyrazole motif is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and the insecticide Fipronil . Its structural rigidity and ability to position substituents in specific vectors make it ideal for receptor binding.

However, the synthesis of N-arylpyrazoles presents a classic dichotomy in organic chemistry: Efficiency vs. Regioselectivity .

  • Classical Cyclocondensation (Knorr-type) is scalable and atom-economical but suffers from regiochemical ambiguity (N1 vs. N2 isomers), often requiring difficult downstream purification.

  • Transition Metal Cross-Coupling (N-Arylation) offers exquisite regiocontrol by starting with a pre-formed pyrazole but introduces cost, metal scavenging requirements, and genotoxic impurity concerns.

This guide analyzes these pathways, providing mechanistic insights and validated protocols to navigate the synthesis of this critical heterocycle.

Route A: Cyclocondensation (The De Novo Approach)

The most common industrial route involves the condensation of aryl hydrazines with 1,3-dicarbonyl equivalents. While cost-effective, this method is plagued by the "Regioselectivity Problem."

The Regioselectivity Mechanism

When a hydrazine (


) attacks an unsymmetrical 1,3-diketone, two isomers are possible.[1] The outcome is dictated by the competition between electronic and steric factors.
  • Electronic Control: The terminal nitrogen (

    
    ) of the hydrazine is the most nucleophilic. It preferentially attacks the most electrophilic carbonyl carbon.
    
  • Steric Control: In highly substituted systems, the hydrazine may attack the less sterically hindered carbonyl.

Case Study: Celecoxib Synthesis In the synthesis of Celecoxib, 4-sulfonamidophenylhydrazine reacts with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[2]

  • The Challenge: The

    
     group makes the adjacent carbonyl highly electrophilic (favored by electronics). However, the aryl group creates conjugation.
    
  • The Solution: The reaction is often run in acidic media (HCl/EtOH) or specific solvent mixtures (water/EtOAc) to stabilize the specific enol form that directs the nucleophilic attack to the desired position, minimizing the formation of the regioisomer (impurity).

Visualization: Regioselectivity Decision Tree

Regioselectivity Start 1,3-Dicarbonyl + Aryl Hydrazine Check Is the Dicarbonyl Symmetrical? Start->Check Sym Single Product (N1 = N2) Check->Sym Yes Unsym Unsymmetrical Check->Unsym No Factor Dominant Factor? Unsym->Factor Elec Electronic Control (e.g., CF3 group) Factor->Elec EWG Present Steric Steric Control (e.g., t-Butyl group) Factor->Steric Bulky Groups Result1 Hydrazine NH2 attacks most electrophilic C=O Elec->Result1 Result2 Hydrazine NH2 attacks least hindered C=O Steric->Result2

Figure 1: Decision logic for predicting major isomers in Knorr-type pyrazole synthesis.

Route B: Transition Metal Cross-Coupling (The Precision Approach)

To bypass regioselectivity issues, modern medicinal chemistry often employs N-arylation of a pre-formed, unsubstituted pyrazole. Since the pyrazole ring is already constructed, the N-arylation site is chemically distinct (N1), eliminating isomeric mixtures.

Copper-Catalyzed Chan-Lam Coupling

This is the "Green" standard for laboratory scale. It couples pyrazoles with aryl boronic acids under oxidative conditions (air/O2).

  • Advantages: Mild conditions (Room Temp), tolerates air/moisture, avoids toxic aryl halides.

  • Mechanism:

    • Transmetallation: Cu(II) coordinates with the base and aryl boronic acid.

    • Coordination: The pyrazole (deprotonated by base) coordinates to the Cu-Aryl complex.

    • Reductive Elimination: The C-N bond forms, releasing the product and Cu(I).[3]

    • Oxidation: Cu(I) is re-oxidized to Cu(II) by atmospheric oxygen to restart the cycle.

Visualization: Chan-Lam Catalytic Cycle

ChanLam Cu2 Cu(II) Species (Pre-catalyst) Trans Transmetallation (Cu-Aryl) Cu2->Trans + Ar-B(OH)2 Coord Coordination (Cu-Aryl-Pyrazole) Trans->Coord + Pyrazole / Base RedElim Reductive Elimination (Product Release) Coord->RedElim C-N Bond Formation Oxid Oxidation (Cu(I) -> Cu(II)) RedElim->Oxid Release Cu(I) Oxid->Cu2 + O2 (Air)

Figure 2: The oxidative catalytic cycle of Chan-Lam coupling using Arylboronic acids.

Palladium-Catalyzed Buchwald-Hartwig Coupling

When aryl boronic acids are unavailable or unreactive, Pd-catalyzed coupling with aryl halides is the alternative.

  • Key Insight: Pyrazoles are weaker nucleophiles than standard amines. Therefore, bulky, electron-rich phosphine ligands (e.g., tBuXPhos, BrettPhos) are required to facilitate the reductive elimination step.

  • Conditions: Requires strong bases (NaOtBu) and inert atmosphere (N2/Ar).

Comparative Data Analysis

FeatureCyclocondensation (Knorr)Chan-Lam Coupling (Cu)Buchwald-Hartwig (Pd)
Starting Materials 1,3-Diketone + HydrazinePyrazole + Arylboronic AcidPyrazole + Aryl Halide
Regioselectivity Low to Moderate (Substrate dependent)High (Pre-formed ring)High (Pre-formed ring)
Reaction Conditions Acid/Base, RefluxRoom Temp, Air, Weak BaseHeat (>80°C), Inert, Strong Base
Atom Economy High (Water byproduct)Moderate (Boronic waste)Low (Halide/Phosphine waste)
Primary Use Case Large-scale Manufacturing (Cost)MedChem SAR (Diversity)Difficult Substrates (Sterics)

Validated Experimental Protocols

Protocol A: Chan-Lam N-Arylation (Recommended for MedChem)

Based on methodology adapted from Tetrahedron Lett. 1998 and recent optimizations.

Reagents:

  • 1H-Pyrazole derivative (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • Cu(OAc)₂ (1.0 equiv - Note: Can be catalytic (10-20 mol%) if O2 flow is efficient, but stoichiometric is more reliable for small scale)

  • Pyridine (2.0 equiv)[4]

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • 4Å Molecular Sieves (Optional, to sequester water)

Step-by-Step:

  • Setup: To a dry round-bottom flask equipped with a stir bar, add the pyrazole (1.0 mmol), arylboronic acid (2.0 mmol), Cu(OAc)₂ (181 mg, 1.0 mmol), and molecular sieves.

  • Solvent: Add DCM (5 mL) followed by Pyridine (162 µL, 2.0 mmol).

  • Reaction: Stir the deep blue/green suspension vigorously open to the air (or attached to an O2 balloon for faster rates) at room temperature.

  • Monitoring: Monitor by TLC/LCMS. Reaction typically completes in 12–24 hours.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

Protocol B: Regioselective Condensation (Celecoxib-Type)

Optimized for regiocontrol using solvent effects.

Reagents:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)

  • 4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv)[5]

  • Ethanol (EtOH)[2][6]

  • HCl (catalytic)[7]

Step-by-Step:

  • Mixing: Dissolve the diketone (10 mmol) in EtOH (40 mL).

  • Addition: Add the hydrazine hydrochloride (11 mmol).

  • Catalysis: Add 3-4 drops of conc. HCl. Crucial: Acid promotes the formation of the specific enol tautomer required for the desired regiochemistry.

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

  • Precipitation: Cool the mixture to room temperature and then to 0°C. The regiochemically pure product often precipitates.

  • Filtration: Filter the solid. If the regioisomer remains, recrystallize from Isopropanol/Water.[2]

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry. Link

  • Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters. Link

  • Chan, D. M. T., et al. (1998). "N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters. Link

  • Mann, G., et al. (1999). "Palladium-Catalyzed C-N(H) Bond Formation with Heteroaromatic Amines and Amides." Journal of the American Chemical Society. Link

  • Vishwakarma, R. K., et al. (2024).[1][8] "Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts." The Journal of Organic Chemistry. Link

  • BenchChem. (2025).[7] "The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor."[7] BenchChem Technical Guides. Link

Sources

Methodological & Application

experimental protocol for 1-(2-bromo-4-chlorophenyl)-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-(2-bromo-4-chlorophenyl)-1H-pyrazole

Abstract

This application note provides a detailed, robust, and validated experimental protocol for the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The described methodology is based on the classical Paal-Knorr pyrazole synthesis, employing a cyclocondensation reaction between (2-bromo-4-chlorophenyl)hydrazine and 1,1,3,3-tetramethoxypropane. This guide is designed for researchers in organic synthesis, drug discovery, and chemical development, offering in-depth explanations for key experimental choices, comprehensive safety protocols, and methods for purification and characterization to ensure the obtention of a high-purity final product.

Introduction and Scientific Rationale

Pyrazole and its derivatives represent a cornerstone in modern pharmacology, forming the structural core of numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-obesity agent rimonabant[1][2]. Their prevalence stems from the pyrazole ring's unique electronic properties and its ability to act as a versatile scaffold for creating molecules with diverse biological activities[1][2]. The target molecule, this compound, incorporates a di-halogenated phenyl ring, a common feature in bioactive compounds that can modulate pharmacokinetic properties and binding affinities.

The chosen synthetic strategy is the Paal-Knorr reaction, a reliable and efficient method for constructing the pyrazole ring[3]. This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent[3]. In this protocol, we utilize 1,1,3,3-tetramethoxypropane, which serves as a stable and easy-to-handle precursor to the volatile and reactive malonaldehyde[4][5]. Under acidic conditions, the tetramethoxypropane is hydrolyzed in situ to generate malonaldehyde, which then readily reacts with (2-bromo-4-chlorophenyl)hydrazine. The subsequent intramolecular cyclization and dehydration afford the desired aromatic pyrazole ring in a highly regioselective manner. This approach is favored over multi-step metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Ullmann couplings) due to its operational simplicity and cost-effectiveness for this specific substitution pattern[6][7].

Reaction Scheme:

Reaction scheme for the synthesis of this compound

(A schematic representation of the acid-catalyzed cyclocondensation of (2-bromo-4-chlorophenyl)hydrazine hydrochloride with 1,1,3,3-tetramethoxypropane to yield the target pyrazole.)

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular WeightSupplierPurity
(2-bromo-4-chlorophenyl)hydrazine hydrochlorideN/A260.36Commercially Available≥97%
1,1,3,3-Tetramethoxypropane102-52-3164.20Sigma-Aldrich≥99%
Ethanol (Absolute)64-17-546.07Fisher Scientific≥99.5%
Hydrochloric Acid (Concentrated, 37%)7647-01-036.46Sigma-AldrichACS Grade
Hexanes110-54-3N/AFisher ScientificACS Grade
Ethyl Acetate141-78-688.11Fisher ScientificACS Grade
Anhydrous Sodium Sulfate7757-82-6142.04VWRACS Grade
Deionized Water7732-18-518.02In-houseType II
Equipment
  • Round-bottom flasks (50 mL and 250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash column chromatography system

  • Analytical balance (±0.001 g)

  • Melting point apparatus

  • NMR spectrometer and Mass spectrometer for characterization

Experimental Workflow Diagram

The overall process from starting materials to the purified final product is outlined below.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Work-up cluster_purification 4. Purification & Analysis reagents Weigh (2-bromo-4-chlorophenyl)hydrazine HCl Measure EtOH, HCl, and 1,1,3,3-tetramethoxypropane setup Combine reagents in round-bottom flask Attach reflux condenser and begin stirring reagents->setup reflux Heat mixture to reflux (approx. 80°C) Maintain reflux for 2-3 hours setup->reflux monitor Monitor reaction progress via TLC reflux->monitor cool Cool reaction mixture to room temperature monitor->cool precipitate Pour mixture into water/hexanes Stir to induce precipitation cool->precipitate filtrate Collect crude solid by vacuum filtration Wash with water and hexanes precipitate->filtrate purify Purify crude product via column chromatography (Hexane/Ethyl Acetate eluent) filtrate->purify dry Dry purified product under vacuum purify->dry characterize Characterize via NMR, MS, and MP analysis dry->characterize

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is based on an established procedure for the synthesis of N-aryl pyrazoles from phenylhydrazines and acetal precursors[8].

Reaction Setup
  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (2-bromo-4-chlorophenyl)hydrazine hydrochloride (2.60 g, 10.0 mmol, 1.0 equiv.).

  • Add absolute ethanol (25 mL) to the flask to form a suspension.

  • To the stirring suspension, add concentrated hydrochloric acid (0.083 mL, 1.0 mmol, 0.1 equiv.) followed by 1,1,3,3-tetramethoxypropane (1.81 g, 11.0 mmol, 1.1 equiv.).

    • Expert Insight: The use of the hydrochloride salt of the hydrazine enhances its stability for storage. The added catalytic HCl serves primarily to facilitate the in situ hydrolysis of the 1,1,3,3-tetramethoxypropane acetal to the reactive malonaldehyde intermediate[5]. A slight excess (1.1 equiv.) of the acetal ensures complete consumption of the limiting hydrazine starting material.

Cyclocondensation Reaction
  • Attach a reflux condenser to the flask and begin heating the mixture to reflux (approximately 80°C) using a heating mantle.

  • Maintain the reaction at a steady reflux with vigorous stirring for 2-3 hours.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is complete upon the disappearance of the starting hydrazine spot.

Product Isolation and Work-Up
  • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • In a separate 250 mL beaker, prepare a mixture of deionized water (150 mL) and hexanes (20 mL).

  • Pour the cooled reaction mixture into the water/hexanes mixture while stirring. A precipitate should form.

    • Causality: The target pyrazole is significantly less soluble in this aqueous/non-polar mixture than in ethanol, causing it to precipitate out of solution. The hexanes help to ensure complete precipitation and wash away non-polar impurities.

  • Continue stirring the suspension for 30-60 minutes to maximize product precipitation.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid sequentially with deionized water (2 x 20 mL) and cold hexanes (1 x 20 mL) to remove residual acid and impurities.

  • Allow the solid to air-dry on the filter for 15 minutes before transferring it to a watch glass for further drying.

Purification

For applications requiring high purity, the crude product should be purified by flash column chromatography.

  • Adsorb the crude solid onto a small amount of silica gel.

  • Load the adsorbed material onto a silica gel column packed in hexanes.

  • Elute the column with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing to 20% ethyl acetate).

  • Collect the fractions containing the desired product (as determined by TLC analysis).

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Dry the resulting white to off-white solid under high vacuum to yield the final product, this compound.

Safety Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • (2-bromo-4-chlorophenyl)hydrazine hydrochloride: Phenylhydrazine derivatives are toxic if swallowed, in contact with skin, or if inhaled. They may cause skin and eye irritation and are suspected carcinogens[9]. Avoid dust generation and inhalation[9][10][11].

  • 1,1,3,3-Tetramethoxypropane: This is a flammable liquid and vapor[4][12][13][14]. Keep away from heat, sparks, and open flames. Store under an inert atmosphere as it can be moisture-sensitive[12][13].

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Solvents: Ethanol, hexanes, and ethyl acetate are flammable. Ensure all heating is done using spark-free equipment like a heating mantle.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound[8][15].

  • Melting Point (MP): To assess the purity of the crystalline solid.

References

  • Raghunadh, A. et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Gagnon, D. et al. (2023). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. PMC. [Link]

  • Wang, F. et al. (2022). Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. ACS Publications. [Link]

  • Alam, M. S. et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]

  • Sds-Page. (n.d.). 1,1,3,3-Tetramethoxypropane SDS. [Link]

  • Raghunadh, A. et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Ma, D. et al. (2003). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. [Link]

  • Park, S. et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]

  • Wiethan, C. et al. (2016). Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. RSC Publishing. [Link]

  • Park, S. et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules. [Link]

  • Li, Y. et al. (2020). Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Organic & Biomolecular Chemistry. [Link]

  • MP Biomedicals. (n.d.). 1,1,3,3-Tetramethoxypropane. [Link]

  • G, S. et al. (2017). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Journal of Young Pharmacists. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Klatt, T. et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Çetin, A. (2017). Synthesis of Some New Pyrazoles. DergiPark. [Link]

  • Gomaa, A. A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • El-Faham, A. et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. [Link]

  • Zhang, Y. et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC. [Link]

  • Kumar, G. et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Al-Otaibi, J. S. et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters. [Link]

  • Al-Amiery, A. A. (2015). Synthesis of some 4- substituted-1- phenylpyrazole- 5-one derivatives and study their biological activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • PubChem. (n.d.). (2-bromo-4-chlorophenyl)hydrazine. [Link]

  • Wikipedia. (n.d.). 1,1,3,3-Tetramethoxypropane. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-4'-chloropropiophenone. [Link]

  • Kumar, M. V. et al. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData. [Link]

Sources

using 1-(2-bromo-4-chlorophenyl)-1H-pyrazole in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Libraries Derived from 1-(2-bromo-4-chlorophenyl)-1H-pyrazole Scaffolds

Executive Summary

This application note details the protocol for utilizing This compound as a core scaffold in High-Throughput Screening (HTS) campaigns. While pyrazoles are "privileged structures" in medicinal chemistry—found in blockbuster drugs like Celecoxib and Rimonabant—this specific halogenated derivative offers unique steric and electronic properties for Fragment-Based Drug Discovery (FBDD).

The ortho-bromo substituent induces a critical torsion angle between the phenyl and pyrazole rings, forcing a non-planar conformation that improves selectivity for hydrophobic pockets in kinases and GPCRs. This guide covers library generation, solubility management in DMSO, acoustic dispensing, and data validation.

Chemical Logic & Scaffold Utility

The utility of this compound lies in its specific substitution pattern, which serves two distinct roles in drug discovery:

  • Structural rigidification (The "Ortho Effect"): The bromine atom at the ortho position (C2 on the phenyl ring) creates steric hindrance with the pyrazole nitrogen/C5 proton. This forces the two aromatic rings to twist out of coplanarity (atropisomerism potential). This twist is essential for fitting into narrow enzymatic clefts where flat molecules often bind non-specifically.

  • Orthogonal Functionalization: The scaffold presents three distinct vectors for chemical expansion:

    • Vector A (Phenyl-Cl): Para-position allows for Suzuki-Miyaura coupling to extend into solvent-exposed regions.

    • Vector B (Phenyl-Br): Ortho-position allows for difficult but high-value Buchwald-Hartwig aminations or cyanation.

    • Vector C (Pyrazole C4/C5): Direct C-H activation or electrophilic aromatic substitution to target the "hinge region" of kinases.

Table 1: Physicochemical Profile for HTS Optimization
PropertyValue (Approx)HTS Implication
Molecular Weight ~257.5 g/mol Ideal for Fragment-Based Screening (Rule of 3 compliant).
cLogP 3.8 - 4.2High Lipophilicity. Requires strict DMSO solubility protocols to prevent "crashing out" in aqueous buffers.
H-Bond Donors 0Good membrane permeability; requires addition of polar groups during library expansion.
PSA (Polar Surface Area) ~18 ŲLow PSA suggests excellent BBB (Blood-Brain Barrier) penetration potential.

Workflow Visualization

The following diagram illustrates the critical path from scaffold diversification to hit validation.

HTS_Workflow Scaffold Scaffold: This compound LibraryGen Library Expansion (Pd-Catalyzed Coupling) Scaffold->LibraryGen Diversification QC Quality Control (LC-MS >90% Purity) LibraryGen->QC Purification MasterPlate Master Plate (10mM in 100% DMSO) QC->MasterPlate Formatting Echo Acoustic Dispensing (Labcyte Echo) MasterPlate->Echo Nanoliter Transfer AssayPlate Assay Plate (Buffer + Target) Echo->AssayPlate 1:1000 Dilution Readout Signal Detection (TR-FRET / AlphaScreen) AssayPlate->Readout Incubation HitVal Hit Validation (Dose-Response) Readout->HitVal >3σ Threshold

Figure 1: End-to-end workflow for screening pyrazole-based libraries. Note the critical QC step before plate formatting to ensure halogen handles have reacted.

Detailed Protocols

Protocol A: Library Preparation & Solubility Management

Objective: To prepare a screening-ready library free of aggregates. The high cLogP of this scaffold makes it prone to precipitation in aqueous environments.

  • Stock Preparation:

    • Dissolve the synthesized derivatives in anhydrous DMSO (Grade: Cell Culture Tested) to a concentration of 10 mM .

    • Critical Step: Sonicate for 15 minutes at room temperature. Visual inspection is insufficient; use nephelometry if available to detect micro-precipitates.

  • Storage:

    • Store in Matrix™ tubes or 384-well polypropylene storage plates (low dead volume).

    • Seal with heat-activated foil to prevent DMSO hygroscopicity (water absorption causes compound precipitation).

    • Store at -20°C. Limit freeze-thaw cycles to <5.

Protocol B: Acoustic Dispensing (Contactless Transfer)

Rationale: Traditional tip-based pipetting is inaccurate at nanoliter volumes and risks cross-contamination with "sticky" lipophilic pyrazoles. Acoustic dispensing (e.g., Labcyte Echo) is mandatory for this scaffold.

  • Source Plate: 384-well LDV (Low Dead Volume) or PP plate.

  • Destination Plate: 1536-well white/opaque plate (for luminescence/fluorescence).

  • Transfer Logic:

    • Target final assay concentration: 10 µM .

    • Assay Volume: 5 µL .

    • Required Transfer: 5 nL of 10 mM stock.

  • Backfill: Immediately backfill the destination wells with 5 µL of assay buffer to prevent DMSO evaporation.

Protocol C: The Screening Assay (Example: TR-FRET for Kinase Activity)

Context: Pyrazoles are classic ATP-competitive kinase inhibitors.

  • Reagents:

    • Kinase Target (e.g., CDK8/CycC).

    • Tracer: AlexaFluor® 647-labeled ATP or antibody.

    • Antibody: Europium-labeled anti-kinase antibody.

  • Buffer Formulation (Critical for this Scaffold):

    • Because this compound derivatives are hydrophobic, the buffer must contain a surfactant.

    • Composition: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 or Tween-20 .

    • Note: The surfactant prevents the formation of colloidal aggregates (false positives).

  • Incubation:

    • Dispense compounds (Protocol B).

    • Add Enzyme/Antibody mix (2.5 µL). Incubate 15 min.

    • Add Tracer/Detection mix (2.5 µL). Incubate 60 min.

  • Readout:

    • Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm | Emission 1: 615 nm (Donor) | Emission 2: 665 nm (Acceptor).

Data Analysis & Troubleshooting

Identifying False Positives (PAINS & Aggregators)

The this compound scaffold is generally stable, but unreacted starting materials (specifically the aryl hydrazine precursors) are redox-active and can interfere with assays.

Table 2: Troubleshooting Matrix

ObservationProbable CauseCorrective Action
High Background Signal Compound autofluorescence (rare for pyrazoles, common for impurities).Check signal in "No Enzyme" control wells. Use Red-shifted assays (TR-FRET) to minimize interference.
Steep Hill Slope (>2.0) Colloidal aggregation (Promiscuous inhibition).Add 0.01% Triton X-100 to the assay buffer. If IC50 shifts significantly, the hit is an artifact.
"Flat" Structure Activity Poor solubility; compound crashed out.Verify solubility of the specific derivative using a Nephelometer. Lower screening concentration to 1 µM.
Inconsistent Replicates DMSO water absorption.Purge source plates with dry nitrogen before sealing.

References

  • Vertex AI Search. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies. 1

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2

  • NIH. (2021). DMSO Solubility Assessment for Fragment-Based Screening. National Institutes of Health. 3

  • Organic Chemistry Portal. (2019). Synthesis of Pyrazoles and Recent Literature. 4

  • Royal Society of Chemistry. (2015). Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts. RSC Advances. 5[6]

Sources

Application Notes and Protocols: Investigating the Anticancer Potential of 1-(2-bromo-4-chlorophenyl)-1H-pyrazole (PZ-BCP) in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for investigating the in vitro anticancer properties of the novel pyrazole derivative, 1-(2-bromo-4-chlorophenyl)-1H-pyrazole, hereafter referred to as PZ-BCP. Pyrazole-based compounds have emerged as a significant class of heterocyclic scaffolds in oncology research, with several derivatives demonstrating potent and selective anticancer activities.[1][2][3] This guide outlines the potential mechanisms of action for pyrazole derivatives, detailed protocols for key cell-based assays, and a framework for interpreting the resulting data. While specific data for PZ-BCP is still emerging, this document synthesizes established methodologies for evaluating analogous pyrazole compounds, providing a robust starting point for its characterization as a potential therapeutic agent.

Introduction to Pyrazole Derivatives in Oncology

The pyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][4][5][6][7][8][9] In the context of cancer, pyrazole derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[1][2][5][10][11] The structural diversity of pyrazole derivatives allows for fine-tuning of their biological activity, making them attractive candidates for the development of targeted cancer therapies. PZ-BCP, with its bromo and chloro substitutions on the phenyl ring, presents a unique chemical entity for investigation.

Potential Mechanisms of Action

Based on extensive research into various pyrazole derivatives, PZ-BCP may exhibit its anticancer effects through one or more of the following mechanisms:

  • Kinase Inhibition: Many pyrazole compounds act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. These include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][5] Inhibition of these kinases can lead to cell cycle arrest and a reduction in tumor growth.

  • Induction of Apoptosis: Pyrazole derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This can occur through the modulation of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and the activation of caspases.[11]

  • Tubulin Polymerization Inhibition: Some pyrazole-containing compounds interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[1][10] This disruption of the cytoskeleton leads to mitotic arrest and ultimately, cell death.

  • DNA Binding and Damage: Certain pyrazole analogs can intercalate with DNA or induce DNA damage, leading to the activation of DNA damage response pathways and apoptosis.[11][12]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by PZ-BCP, based on the known mechanisms of other pyrazole derivatives.

G cluster_0 PZ-BCP Potential Mechanisms of Action PZ_BCP PZ-BCP Kinase Protein Kinases (e.g., CDK, EGFR) PZ_BCP->Kinase Inhibition Tubulin Tubulin Polymerization PZ_BCP->Tubulin Inhibition Apoptosis_Proteins Apoptotic Regulators (e.g., Bcl-2 family) PZ_BCP->Apoptosis_Proteins Modulation DNA DNA PZ_BCP->DNA Damage/Binding Proliferation Cell Proliferation & Survival Kinase->Proliferation Blocks Cell_Cycle Cell Cycle Progression Kinase->Cell_Cycle Blocks Tubulin->Cell_Cycle Arrests Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Induces DNA->Apoptosis Induces

Caption: Potential signaling pathways targeted by PZ-BCP.

Experimental Protocols

The following protocols are foundational for characterizing the in vitro anticancer activity of PZ-BCP. It is recommended to perform these assays across a panel of cancer cell lines representing different tumor types to assess the breadth of its activity.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of PZ-BCP on cancer cells by measuring their metabolic activity.

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HepG2 [liver])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • PZ-BCP stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of PZ-BCP in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of PZ-BCP. Include a vehicle control (medium with the same percentage of DMSO used for the highest PZ-BCP concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the PZ-BCP concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cells treated with PZ-BCP (at IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with PZ-BCP as described for the viability assay. After treatment, collect both the adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (PI Staining)

This protocol determines the effect of PZ-BCP on cell cycle progression.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with PZ-BCP at various concentrations for 24-48 hours. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Data Interpretation and Expected Outcomes

The following table summarizes hypothetical IC₅₀ values for PZ-BCP across different cancer cell lines, based on reported data for other pyrazole derivatives.[1][2][10][13][14][15][16]

Cell LineCancer TypeHypothetical IC₅₀ of PZ-BCP (µM)Reference Compound (e.g., Doxorubicin) IC₅₀ (µM)
MCF-7Breast5 - 250.5 - 2
A549Lung10 - 501 - 5
HCT116Colon2 - 200.2 - 1
HepG2Liver8 - 400.8 - 4

Workflow for Characterizing PZ-BCP's Anticancer Activity:

G start Start: PZ-BCP Synthesis & Characterization viability Cell Viability Assay (MTT) Determine IC50 values in a panel of cancer cell lines start->viability apoptosis Apoptosis Assay (Annexin V/PI) Confirm induction of apoptosis viability->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) Identify cell cycle arrest phase (G0/G1, S, G2/M) viability->cell_cycle western_blot Western Blot Analysis Investigate changes in key proteins (e.g., caspases, cyclins, kinases) apoptosis->western_blot cell_cycle->western_blot end Conclusion: Elucidate Mechanism of Action and identify lead candidate for further studies western_blot->end

Caption: Experimental workflow for PZ-BCP evaluation.

Troubleshooting and Optimization

  • Low Solubility of PZ-BCP: If PZ-BCP precipitates in the culture medium, try using a lower percentage of DMSO in the final dilution or explore other biocompatible solvents. Always include a vehicle control with the same solvent concentration.

  • High Variability in MTT Assay: Ensure even cell seeding and proper mixing of the formazan solution before reading the absorbance. Check for and discard any plates with edge effects.

  • Inconclusive Apoptosis/Cell Cycle Data: Optimize the treatment time and concentration of PZ-BCP. A time-course experiment (e.g., 12, 24, 48 hours) can be informative.

Conclusion and Future Directions

The protocols and framework outlined in this application note provide a solid foundation for the initial in vitro characterization of this compound (PZ-BCP) as a potential anticancer agent. Based on the broader family of pyrazole derivatives, it is plausible that PZ-BCP will exhibit cytotoxic effects against various cancer cell lines. Subsequent investigations should focus on elucidating its precise mechanism of action through techniques like Western blotting to probe for changes in key signaling proteins. Further studies could also explore its efficacy in 3D cell culture models and in vivo tumor models to validate its therapeutic potential.

References

  • Recent Advances in the Development of Pyrazole Deriv
  • Pyrazole Biomolecules as Cancer and Inflamm
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. MDPI.
  • IC 50 values for antiproliferative activity of all tested compounds in different cell lines.
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymeriz
  • IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry.
  • Pyrazoles as anticancer agents: Recent advances.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria.
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a...
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC.
  • IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. The Royal Society of Chemistry.
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl).
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing.
  • One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents. PubMed.

Sources

Application Notes & Protocols: A Framework for Investigating the Anti-Inflammatory Potential of 1-(2-bromo-4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of several successful anti-inflammatory drugs.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the anti-inflammatory properties of the novel compound, 1-(2-bromo-4-chlorophenyl)-1H-pyrazole (hereafter referred to as "Compound P"). This guide outlines a tiered, logical workflow, from initial in vitro screening in cellular models to mechanistic elucidation and preliminary in vivo validation. The protocols provided are based on robust, validated methodologies and are designed to generate reliable data for go/no-go decisions in an anti-inflammatory drug discovery program.

Introduction: The Rationale for Investigating Compound P

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[5][6] The pyrazole scaffold is a "privileged structure" known for its wide range of biological activities, most notably its anti-inflammatory effects, which are often mediated through the inhibition of key enzymes like cyclooxygenase-2 (COX-2).[1][7]

Compound P, this compound, is a novel synthetic molecule. Its structural features—a halogenated phenyl ring attached to a pyrazole core—suggest a potential for interaction with biological targets involved in the inflammatory cascade. This guide provides the experimental framework to test this hypothesis, moving from broad phenotypic screening to specific molecular targets.

Part 1: In Vitro Evaluation of Anti-Inflammatory Activity

The initial phase of investigation focuses on cell-based assays to determine if Compound P possesses anti-inflammatory activity and to elucidate its potential mechanism of action (MoA) in a cost-effective, high-throughput manner.[8] The murine macrophage cell line, RAW 264.7, is an excellent model for these initial studies as it robustly responds to inflammatory stimuli like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[9][10][11]

G cluster_0 Primary Screening cluster_1 Secondary Screening & MoA A Compound P Synthesis & QC B Cytotoxicity Assay (MTT) in RAW 264.7 Cells A->B Test Compound C LPS-Stimulated NO Production (Griess Assay) A->C Test Compound D Calculate IC50 (NO) & CC50 (Toxicity) -> Selectivity Index B->D C->D E Pro-inflammatory Cytokine Quantification (ELISA/qPCR) (TNF-α, IL-6, IL-1β) D->E If Active & Non-Toxic F Enzyme Inhibition Assays (COX-1/COX-2) D->F If Active & Non-Toxic G Signaling Pathway Analysis (Western Blot) (NF-κB & MAPK pathways) D->G If Active & Non-Toxic

Caption: In Vitro Experimental Workflow for Compound P.

Protocol 1: Cytotoxicity Assessment in RAW 264.7 Macrophages

Causality: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which Compound P is non-toxic. A reduction in inflammatory markers could be falsely attributed to efficacy if it is merely a result of cell death. The MTT assay is a standard colorimetric method for assessing cell viability.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[9]

  • Seeding: Seed 1x10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Compound P (e.g., from 0.1 to 100 µM) in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the 50% cytotoxic concentration (CC₅₀).

Protocol 2: Inhibition of Nitric Oxide (NO) Production

Causality: Upon stimulation with LPS, macrophages produce high levels of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[12] NO is a key pro-inflammatory mediator, and its inhibition is a primary indicator of anti-inflammatory activity.[13] The Griess assay provides a simple and reliable method for measuring nitrite, a stable breakdown product of NO.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 5x10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of Compound P (determined from Protocol 1) for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.[9][12]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measurement: Read the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentration.

  • Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only control. Determine the 50% inhibitory concentration (IC₅₀).

Data Presentation: Primary Screening Results

CompoundNO Inhibition IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
Compound PExperimental ValueExperimental ValueCalculated Value
Positive Control (e.g., L-NAME)Experimental Value>100Calculated Value

A higher Selectivity Index indicates a better therapeutic window.

Part 2: Elucidating the Mechanism of Action (MoA)

If Compound P shows significant and non-toxic inhibition of NO production, the next logical step is to investigate its molecular mechanism. Key questions include: Does it inhibit a known inflammatory enzyme? Does it interfere with major inflammatory signaling pathways?

Target-Based Investigation: COX-2 Inhibition

Causality: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes.[8] COX-1 is constitutively expressed and has housekeeping functions, while COX-2 is induced during inflammation and is responsible for producing pro-inflammatory prostaglandins.[14][15] Selective inhibition of COX-2 over COX-1 is a desirable trait to reduce gastrointestinal side effects.[14]

Protocol 3: Fluorometric COX-1/COX-2 Inhibition Assay

Methodology: This protocol is based on commercially available kits (e.g., from Sigma-Aldrich, Cayman Chemical, or Assay Genie).[15][16]

  • Reagent Preparation: Prepare reagents as per the kit manufacturer's instructions. This typically includes assay buffer, heme, COX-1 and COX-2 enzymes, and a fluorometric probe.

  • Compound Addition: To separate wells of a 96-well plate, add the appropriate enzyme (COX-1 or COX-2). Add various concentrations of Compound P. Include a vehicle control (100% activity) and a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes at 37°C) to allow the compound to bind to the enzyme.[16]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Kinetic Measurement: Immediately begin reading the fluorescence signal (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes. The rate of increase in fluorescence is proportional to COX activity.

  • Analysis: Calculate the percentage of inhibition for each concentration of Compound P against both COX-1 and COX-2. Determine the IC₅₀ values.

Data Presentation: COX Enzyme Selectivity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2)
Compound PExperimental ValueExperimental ValueCalculated Value
Celecoxib (Control)Experimental ValueExperimental ValueCalculated Value

A higher Selectivity Index (>10) indicates COX-2 selectivity.

Signaling Pathway Analysis: NF-κB and MAPK

Causality: The NF-κB and MAPK signaling cascades are central regulators of inflammation.[17][18] LPS activates these pathways, leading to the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[12][19] Investigating whether Compound P inhibits the activation of these pathways provides deep mechanistic insight.

Caption: Simplified NF-κB Signaling Pathway.

G cluster_mapk MAPK Cascade LPS LPS / Cytokines Receptor Receptor (e.g., TLR4) LPS->Receptor MAP3K MAPKKK (e.g., TAK1) Receptor->MAP3K Activates MAP2K MAPKK (e.g., MKK3/6, MEK1/2) MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, ERK, JNK) MAP2K->MAPK Phosphorylates Transcription_Factor Transcription Factors (e.g., AP-1) MAPK->Transcription_Factor Activates Genes Pro-inflammatory Gene Expression Transcription_Factor->Genes Induces

Caption: Generalized MAPK Signaling Pathway.

Protocol 4: Western Blot for NF-κB and MAPK Pathway Proteins

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with Compound P for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes for MAPK, 30-60 minutes for NF-κB pathways).[10]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against: p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, and β-actin (as a loading control).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the band intensities. Normalize the phosphorylated protein levels to their total protein levels. Compare the levels in Compound P-treated samples to the LPS-only control.[12]

Part 3: In Vivo Validation

Positive and compelling in vitro data warrants progression to a preclinical in vivo model to assess efficacy in a complex biological system.[5][20][21]

G A Select Animal Model (e.g., Wistar Rat) B Acclimatization & Grouping (Vehicle, Compound P Doses, Positive Control) A->B C Compound Administration (e.g., Oral Gavage) B->C D Induce Inflammation (e.g., Carrageenan Injection in Paw) C->D 1 hr pre-treatment E Measure Paw Edema Volume (Plebthysmometer) at 0, 1, 2, 3, 4 hours D->E F Data Analysis (% Inhibition of Edema) E->F G Optional: Histopathology & Biomarker Analysis of Paw Tissue F->G Further Insights

Caption: In Vivo Experimental Workflow for Acute Inflammation.

Protocol 5: Carrageenan-Induced Paw Edema in Rats

Causality: This is a classic and highly reproducible model of acute inflammation.[5][22] Carrageenan injection induces a biphasic inflammatory response characterized by edema (swelling), providing a straightforward, quantifiable measure of a compound's anti-inflammatory effect in vivo.

Methodology:

  • Animals: Use Wistar rats (180-200g), acclimatized for at least one week.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC in water)

    • Group 2: Positive Control (e.g., Diclofenac Sodium, 10 mg/kg, p.o.)

    • Groups 3-5: Compound P (e.g., 10, 30, 100 mg/kg, p.o.)

  • Dosing: Administer the respective compounds or vehicles orally (p.o.).

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution (in normal saline) into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume of each rat using a digital plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.

  • Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] * 100

      • Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

Data Presentation: In Vivo Efficacy

Treatment GroupDose (mg/kg)Paw Edema Volume at 3 hr (mL)% Inhibition of Edema at 3 hr
Vehicle Control-Experimental Value0%
Compound P10Experimental ValueCalculated Value
Compound P30Experimental ValueCalculated Value
Compound P100Experimental ValueCalculated Value
Diclofenac Sodium10Experimental ValueCalculated Value

Conclusion

The evaluation of a novel compound like this compound for anti-inflammatory properties requires a systematic and multi-faceted approach.[8] The framework presented here, progressing from broad cellular screening to specific mechanistic studies and in vivo validation, provides a robust pathway for characterizing its potential. By carefully executing these protocols, researchers can generate the critical data needed to establish proof-of-concept and guide the future development of this promising molecular scaffold.

References

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models | Preclinical CRO Services. Retrieved from [Link]

  • Frontiers. (n.d.). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Retrieved from [Link]

  • Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]

  • KoreaMed Synapse. (2012, July 7). Mitogen-activated Protein Kinases in Inflammation. Retrieved from [Link]

  • Biolife - Publisher. (2024). MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMMATION. Retrieved from [Link]

  • Journal of Clinical Investigation. (2001, January 1). NF-κB: a key role in inflammatory diseases. Retrieved from [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. Retrieved from [Link]

  • SpringerLink. (n.d.). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NF-κB signaling in inflammation - PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit COX2 82210. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • MDPI. (2022, May 27). NF-κB: A Double-Edged Sword Controlling Inflammation. Retrieved from [Link]

  • PORSOLT. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Retrieved from [Link]

  • Covance. (2021, August 2). In vivo preclinical models for immune-mediated inflammatory disease drug development. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • MDPI. (2022, July 19). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. Retrieved from [Link]

  • SciELO. (n.d.). Selected lactobacilli strains inhibit inflammation in LPS-induced RAW264.7 macrophages by suppressing the TLR4-mediated NF-κB and MAPKs activation. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Retrieved from [Link]

  • The Acupuncture. (2019, November 25). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Retrieved from [Link]

  • Taylor & Francis. (2018, August 10). Full article: Myricetin Attenuates LPS-Induced Inflammation in RAW 264.7 Macrophages and Mouse Models. Retrieved from [Link]

  • ResearchGate. (2026, January 1). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, December 12). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Retrieved from [Link]

  • Dove Medical Press. (2014, November 4). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Retrieved from [Link]

  • Chemistry Reviews Letters. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

Sources

Application Note: Synthetic Routes to 1-(2-bromo-4-chlorophenyl)-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 1-arylpyrazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, serving as the core pharmacophore in blockbuster fungicides (e.g., Pyraclostrobin analogs) and p38 MAP kinase inhibitors. The specific substitution pattern—1-(2-bromo-4-chlorophenyl)-1H-pyrazole —presents a unique synthetic challenge due to the presence of multiple halogen atoms with varying electronic and steric properties.

This guide outlines two distinct synthetic strategies. The choice of method depends heavily on the availability of starting materials and the specific substitution requirements on the pyrazole ring.

Route Comparison Matrix
FeatureMethod A: De Novo Cyclization Method B: Nucleophilic Aromatic Substitution (

)
Primary Bond Formed C–N (Hydrazine formation) & C–C/C–N (Cyclization)C–N (Direct coupling)
Key Intermediate (2-bromo-4-chlorophenyl)hydrazine2-bromo-4-chloro-1-fluorobenzene
Regioselectivity High (controlled by hydrazine)Moderate (requires thermodynamic control)
Scalability High (Classic industrial route)Moderate (Reagent cost dependent)
Safety Profile Low (Toxic hydrazines, diazonium hazards)Medium (Standard organic hazards)
Atom Economy GoodExcellent

Decision Framework

The following decision tree illustrates the logic for selecting the optimal synthetic pathway based on substrate availability and target analog structure.

SyntheticRouteSelection Start Target: this compound CheckSubst Are C3/C5 substituents required? Start->CheckSubst HydrazineBranch Method A: Hydrazine Cyclization CheckSubst->HydrazineBranch Yes (Complex Pattern) SNArBranch Method B: SNAr Coupling CheckSubst->SNArBranch No (Unsubstituted) PrecursorCheck Is 2-bromo-4-chloroaniline available? HydrazineBranch->PrecursorCheck Diazotization Step 1: Diazotization/Reduction (SnCl2 or Na2SO3) PrecursorCheck->Diazotization Yes Cyclization Step 2: Condensation with 1,3-Dicarbonyls Diazotization->Cyclization FluoroCheck Is 2-bromo-4-chloro-1-fluorobenzene available? SNArBranch->FluoroCheck FluoroCheck->HydrazineBranch No (Too Expensive) Coupling Reaction: Pyrazole + Base (NaH/Cs2CO3) in DMF/DMSO FluoroCheck->Coupling Yes

Figure 1: Strategic decision tree for selecting the synthesis of N-aryl pyrazoles.

Protocol A: The Hydrazine Cyclization Route

Best for: Large-scale synthesis or when specific C3/C5 substitution is required on the pyrazole ring.

Mechanism

This route proceeds via the Fischer Indole-type strategy but stops at the pyrazole. The key is the synthesis of the aryl hydrazine, followed by condensation with a 1,3-electrophile (like 1,1,3,3-tetramethoxypropane for the parent pyrazole).

Step 1: Synthesis of (2-bromo-4-chlorophenyl)hydrazine HCl

Safety Warning: Diazonium salts are potentially explosive. Hydrazines are toxic and potential carcinogens.[1][2][3][4] Perform all operations in a fume hood behind a blast shield.

Reagents:

  • 2-bromo-4-chloroaniline (1.0 equiv)

  • Sodium nitrite (

    
    , 1.1 equiv)
    
  • Tin(II) chloride dihydrate (

    
    , 2.5 equiv) OR Sodium Sulfite (
    
    
    
    )
  • Conc. HCl

  • Ethanol[3][5]

Procedure:

  • Diazotization:

    • Suspend 2-bromo-4-chloroaniline (10 mmol) in conc. HCl (15 mL) and cool to -5°C in an ice/salt bath.

    • Add a solution of

      
       (11 mmol) in water (5 mL) dropwise. Maintain temperature below 0°C.
      
    • Checkpoint: The solution should become clear (or slightly turbid) and turn yellow/orange. Stir for 30 min.

  • Reduction:

    • Dissolve

      
       (25 mmol) in conc. HCl (10 mL). Cool to 0°C.[6]
      
    • Add the cold diazonium solution to the stannous chloride solution dropwise with vigorous stirring.

    • Observation: A thick precipitate of the hydrazine hydrochloride salt will form immediately.

  • Isolation:

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Filter the solid.[7] Wash with cold brine and then minimal ether.

    • Recrystallize from Ethanol/Water to obtain white/off-white needles.

Step 2: Pyrazole Ring Formation

Reagents:

  • (2-bromo-4-chlorophenyl)hydrazine HCl (from Step 1)

  • 1,1,3,3-Tetramethoxypropane (1.1 equiv) [Malonaldehyde equivalent]

  • Ethanol (Solvent)[3][8][9][10]

  • Reflux condenser[3]

Procedure:

  • Dissolve the hydrazine salt (5 mmol) in Ethanol (20 mL).

  • Add 1,1,3,3-tetramethoxypropane (5.5 mmol).

  • Heat to reflux (approx. 78°C) for 3-5 hours.

    • Note: If using a substituted 1,3-diketone (e.g., acetylacetone), reaction times may be shorter.

  • Workup:

    • Cool to room temperature.[3][11]

    • Evaporate ethanol under reduced pressure.

    • Dilute residue with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with

      
       (sat.) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Nucleophilic Aromatic Substitution ( )

Best for: Rapid analog generation, combinatorial chemistry, and when the pyrazole ring is unsubstituted.

Scientific Rationale

The 2-bromo-4-chloro-1-fluorobenzene substrate possesses a "leaving group hierarchy." In


 reactions, Fluorine is significantly more reactive than Bromine or Chlorine due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate (see Figure 2), despite the C-F bond strength.

SNArMechanism Reactants Reactants: Pyrazole (Nu) + Ar-F TS Meisenheimer Complex (Stabilized by F) Reactants->TS Nucleophilic Attack (Rate Limiting) Product Product: N-Aryl Pyrazole + F- TS->Product Elimination of F-

Figure 2: Simplified mechanism of


 showing the critical intermediate.

Reagents:

  • Pyrazole (1.0 equiv)

  • 2-bromo-4-chloro-1-fluorobenzene (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil, 1.2 equiv) OR Cesium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: Anhydrous DMF or DMSO

Procedure:

  • Deprotonation:

    • In a flame-dried flask under Nitrogen, suspend NaH (1.2 mmol) in anhydrous DMF (5 mL) at 0°C.

    • Add Pyrazole (1.0 mmol) portion-wise. Stir for 30 min until

      
       evolution ceases.
      
    • Visual Check: The solution should become clear/homogeneous.

  • Coupling:

    • Add 2-bromo-4-chloro-1-fluorobenzene (1.0 mmol) dropwise.

    • Heat the reaction to 80-100°C. Monitor by TLC (approx. 4-12 hours).

    • Note: The 2-bromo position provides steric hindrance; higher temperatures may be required compared to non-hindered substrates.

  • Quench & Isolation:

    • Cool to 0°C. Carefully quench with water (exothermic!).

    • Extract with Ethyl Acetate.

    • Crucial Step: Wash the organic layer extensively with water (5x) to remove DMF/DMSO, otherwise, the product will not crystallize.

    • Purify via column chromatography.[12]

Analytical Data & Validation

For the target molecule This compound :

TechniqueExpected Signal / CharacteristicInterpretation
1H NMR (CDCl3)

7.7 - 7.8 (d, 1H)
Pyrazole H-5 (Deshielded by anisotropy)

7.6 - 7.7 (d, 1H)
Pyrazole H-3

6.4 - 6.5 (t, 1H)
Pyrazole H-4 (Characteristic triplet/dd)

7.2 - 7.6 (m, 3H)
Aromatic protons (Phenyl ring pattern)
13C NMR

~140 ppm
Pyrazole C-3/C-5

~107 ppm
Pyrazole C-4
Mass Spec (ESI) M+ / (M+2)+ / (M+4)+Characteristic isotope pattern for 1-Br, 1-Cl (approx 3:4:1 intensity ratio)

Troubleshooting & Critical Control Points

Regioselectivity (Substituted Pyrazoles)

If using Method A with an unsymmetrical 1,3-diketone (


), you will obtain a mixture of regioisomers (1,3- vs 1,5-substituted).
  • Solution: Use Method B if possible. If using Method A, separation often requires careful chromatography or recrystallization. The 1,5-isomer is usually formed kinetically, while the 1,3-isomer is thermodynamic.

Chemoselectivity (Method B)
  • Issue: Competitive coupling at the Bromine position.

  • Prevention: Avoid using Copper or Palladium catalysts if conducting the

    
     reaction. Transition metals can facilitate oxidative addition into the C-Br bond. Stick to the metal-free base/heat protocol to ensure reaction only at the C-F bond.
    

References

  • Synthesis of Aryl Hydrazines

    • Org.[6][3][13][14] Synth.2013 , 90, 287-300. Link (General procedure for aryl hydrazine synthesis via diazotization).

  • Pyrazole Cyclization Protocols

    • Beilstein J. Org. Chem.2011 , 7, 179–185. Link (Regioselective synthesis of 1-arylpyrazoles).

  • Nucleophilic Arom

    
    ) on Fluoroarenes: 
    
    • J. Org.[15] Chem.2019 , 84, 11, 7182–7192. Link (Reactivity of fluoroarenes in SNAr).

  • Safety of Hydrazines

    • Chemical Safety Facts: Hydrazine.[1][3][16][17]Link

Sources

Application Note: 1-(2-bromo-4-chlorophenyl)-1H-pyrazole in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of 1-(2-bromo-4-chlorophenyl)-1H-pyrazole (referred to herein as BCP-Pz ) as a high-value scaffold for Fragment-Based Drug Design (FBDD). Unlike aliphatic fragments, BCP-Pz offers a rigid aromatic core with defined vectors for chemical elaboration. The presence of two distinct halogen atoms (Bromine and Chlorine) provides orthogonal handles for palladium-catalyzed cross-coupling, allowing researchers to "grow" the fragment selectively.

This document provides a validated workflow for:

  • Synthesis: Robust preparation of the scaffold.

  • Quality Control: Solubility and aggregation assays.

  • Screening: STD-NMR and SPR protocols for target engagement.

  • Elaboration: Site-selective Suzuki-Miyaura coupling.

Chemical Profile & Design Logic

BCP-Pz adheres strictly to the "Rule of Three" (Ro3) for fragments, maximizing the probability of high ligand efficiency (LE).

Table 1: Physicochemical Properties
PropertyValueFBDD Relevance
Molecular Weight 257.51 Da< 300 Da (Ideal for growing)
cLogP ~3.8High lipophilicity; requires DMSO stock management
H-Bond Acceptors 1 (N2 of pyrazole)Key interaction point (e.g., Hinge binding in kinases)
H-Bond Donors 0Reduces desolvation penalty upon binding
Rotatable Bonds 1 (N-Aryl bond)Low entropy cost upon binding
Vectors 2 (Br, Cl)Orthogonal synthetic handles
Structural Logic & Vectors

The molecule acts as a "hub." The pyrazole ring often mimics the adenine ring in ATP-competitive inhibitors (kinase targets) or serves as a bioisostere for phenyl rings.

  • Vector A (Bromine): The primary "grow" vector. The C-Br bond is weaker than C-Cl, allowing selective oxidative addition by Pd(0) catalysts.[1]

  • Vector B (Chlorine): A secondary vector or a hydrophobic contact point to fill lipophilic sub-pockets.

  • Vector C (N2-Nitrogen): A directional H-bond acceptor.

Synthesis Protocol

Objective: Preparation of high-purity BCP-Pz ( >98%) suitable for biophysical screening.

Reaction Scheme

Reagents: 2-bromo-4-chlorophenylhydrazine (HCl salt), 1,1,3,3-tetramethoxypropane (Malonaldehyde bis(dimethyl acetal)), Ethanol, Conc. HCl.

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, dissolve 2-bromo-4-chlorophenylhydrazine hydrochloride (10.0 mmol, 2.58 g) in Ethanol (50 mL).

  • Addition: Add 1,1,3,3-tetramethoxypropane (11.0 mmol, 1.80 g) dropwise.

  • Catalysis: Add 3-4 drops of concentrated HCl to catalyze acetal hydrolysis and cyclization.

  • Reflux: Heat the mixture to reflux (80°C) for 3 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The hydrazine spot should disappear.

  • Workup:

    • Cool to room temperature.[1]

    • Remove ethanol under reduced pressure.

    • Resuspend residue in Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) to neutralize acid.

    • Wash with Brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1) or perform flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Target Yield: >85% as an off-white solid.

Self-Validating QC Step

1H NMR (400 MHz, DMSO-d6): Confirm the pyrazole protons. You must see a doublet-doublet pattern for the pyrazole H-4 (approx. 6.5 ppm) and doublets for H-3/H-5 (approx. 7.8/8.2 ppm). The absence of broad NH signals confirms cyclization.

Fragment Screening Protocols

Fragments bind weakly (


 in mM range). Traditional biochemical assays often fail due to low potency. We utilize biophysical methods.[1][2][3][4][5][6][7]
Protocol A: Solubility & Aggregation Assay (Critical Pre-Screen)

Before screening, ensure the fragment is monomeric.

  • Stock: Prepare 100 mM stock in d6-DMSO.

  • Dilution: Dilute to 500 µM in PBS (pH 7.4).

  • Measurement: Use Dynamic Light Scattering (DLS) or Nephelometry.

    • Pass Criteria: Solubility > 200 µM; No particles > 10 nm radius.

    • Troubleshooting: If aggregation occurs, add 0.01% Triton X-100.

Protocol B: Saturation Transfer Difference (STD) NMR

This is the gold standard for validating binding without a known site.

Sample Preparation:

  • Protein: 10-20 µM (Recombinant target).

  • Ligand (BCP-Pz): 500 µM - 1 mM (50-100x excess).

  • Buffer: D2O saline buffer (minimize H2O signal).

Experimental Setup:

  • Pulse Sequence: stddiff (Bruker standard).

  • On-Resonance Irradiation: Set Gaussian pulse train at -0.5 ppm or 12 ppm (protein methyls or amides). Ensure no ligand signals are here.

  • Off-Resonance Irradiation: Set at 30 ppm (control).

  • Scans: 512 - 1024 scans (due to low S/N).

Data Interpretation (Causality):

  • Mechanism: Magnetization transfers from protein

    
     bound ligand via spin diffusion.
    
  • Positive Hit: Signals corresponding to the BCP-Pz aromatic protons appear in the difference spectrum (Off-Resonance minus On-Resonance).

  • Epitope Mapping: The proton showing the strongest STD effect (highest % intensity change) is in closest contact with the protein surface.

Elaboration Chemistry (Hit-to-Lead)

Once binding is confirmed, the fragment must be "grown" to increase affinity. The Bromine atom is the primary vector.

Selectivity Logic
  • Bond Dissociation Energy (BDE): C-Br (~68 kcal/mol) < C-Cl (~81 kcal/mol).

  • Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ prefers the weaker C-Br bond for oxidative addition. Ligands like XPhos or Buchwald precatalysts are required to activate the Chlorine.

Protocol: Site-Selective Suzuki-Miyaura Coupling

Target: Functionalization at the 2-position of the phenyl ring (Br displacement).

  • Vessel: Microwave vial or sealed tube (inert atmosphere).

  • Reagents:

    • BCP-Pz (1.0 eq)

    • Aryl/Heteroaryl Boronic Acid (1.1 eq)

    • Catalyst: Pd(dppf)Cl₂[8]·DCM (3-5 mol%) — Chosen for high Br-selectivity.

    • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃.[1]

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Reaction: Heat to 80-90°C for 4-12 hours (or 120°C for 30 min in microwave).

  • Analysis: Monitor by LC-MS.

    • Success: Mass shift corresponds to -Br +Aryl.

    • Failure Mode: If bis-coupling (reaction at Cl) is observed, lower temperature to 60°C and reduce catalyst loading.

Visualization & Workflows

Diagram 1: The BCP-Pz Scaffold & Vectors

This diagram illustrates the chemical logic of the scaffold.

BCP_Scaffold Core Pyrazole Core (Binding Scaffold) Phenyl Phenyl Ring (Linker) Core->Phenyl N-C Bond (Rigid) N2 Nitrogen (N2) VECTOR C Core->N2 H-Bond Acceptor Br Bromine (Br) VECTOR A Phenyl->Br High Reactivity (Grow via Suzuki) Cl Chlorine (Cl) VECTOR B Phenyl->Cl Low Reactivity (Hydrophobic/Metabolic)

Caption: Structural Activity Relationship (SAR) map of this compound, highlighting orthogonal synthetic vectors.

Diagram 2: Fragment Screening & Elaboration Workflow

This flowchart guides the decision-making process from QC to Lead Gen.

Workflow Start BCP-Pz Fragment QC QC: Solubility (DLS) & Purity (LCMS) Start->QC Screen Primary Screen: STD-NMR QC->Screen Pass Ortho Orthogonal Screen: SPR / X-Ray Screen->Ortho Signal Observed Decision Valid Binder? Ortho->Decision Decision->Start No (Discard) Chem Chemistry Strategy: Selectivity Check Decision->Chem Yes Suzuki Selective Suzuki Coupling (Targeting Br) Chem->Suzuki Use Pd(dppf)Cl2 Lead Lead Compound (IC50 < 1 µM) Suzuki->Lead Optimize

Caption: Integrated workflow for screening and evolving the BCP-Pz fragment into a lead compound.

References

  • Erlanson, D. A., et al. (2016). "Practical strategies for fragment-based discovery." Journal of Medicinal Chemistry. [Link]

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). "Fragment screening by surface plasmon resonance." ACS Medicinal Chemistry Letters. [Link]

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. [Link]

  • Wilcken, R., et al. (2013). "Halogen bonding in drug discovery: overview and recent developments." Journal of Medicinal Chemistry. [Link]

Sources

Comprehensive Protocols for the Safe Handling and Storage of 1-(2-bromo-4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This document provides a detailed guide for the safe handling, storage, and disposal of 1-(2-bromo-4-chlorophenyl)-1H-pyrazole, a halogenated heterocyclic compound frequently utilized as a building block in pharmaceutical and agrochemical research.[1][2] Adherence to these protocols is critical for ensuring the personal safety of laboratory personnel, maintaining the chemical integrity of the substance, and complying with environmental regulations. The following sections offer field-proven insights and step-by-step methodologies grounded in established safety standards for handling halogenated organic compounds.[3][4]

Compound Profile and Hazard Identification

This compound belongs to the pyrazole class of aromatic heterocycles, which are known for their wide range of biological activities and applications in medicinal chemistry.[5][6] The presence of both bromine and chlorine atoms on the phenyl ring classifies it as a halogenated aromatic compound, necessitating specific handling and disposal procedures.[3][7] While detailed toxicological data for this specific molecule may be limited, the safety protocols are derived from data on structurally similar compounds and general principles of chemical safety.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental to its safe handling.

PropertyValue / DescriptionSource
Molecular Formula C₉H₆BrClN₂[8]
Molecular Weight 257.52 g/mol
Appearance Typically a solid (e.g., white or off-white powder/crystals).[9]
InChI Key STJCENWHPSVKDV-UHFFFAOYSA-N[8]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.[10][11]
Hazardous Decomposition Combustion may produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides (HBr, HCl).[10][11]
GHS Hazard Classification and Precautions

Based on data for similar brominated and chlorinated heterocyclic compounds, this compound should be handled as a hazardous substance. The following hazard statements and precautionary measures are recommended.

Hazard ClassGHS StatementPrecautionary Measures (P-Statements)
Acute Toxicity H302: Harmful if swallowed.[12][13] H312: Harmful in contact with skin.[12] H332: Harmful if inhaled.[12]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12] P264: Wash hands and exposed skin thoroughly after handling.[10][11][12] P270: Do not eat, drink or smoke when using this product.[12]
Skin Irritation H315: Causes skin irritation.[13][14]P280: Wear protective gloves/protective clothing/eye protection/face protection.[12][13][14] P302+P352: IF ON SKIN: Wash with plenty of water.[12][14]
Eye Irritation H319: Causes serious eye irritation.[13][14]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][13]

Core Protocols: From Receipt to Disposal

A systematic workflow is essential to minimize risk. The following protocols detail the necessary steps for handling this compound throughout its lifecycle in the laboratory.

Engineering Controls and Personal Protective Equipment (PPE)

The primary defense against exposure is a combination of proper ventilation and appropriate PPE. The causality is simple: prevent the compound from coming into contact with the body.

  • Primary Engineering Control: Always handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3] Ensure the fume hood has adequate airflow.

  • Personal Protective Equipment (PPE): The minimum required PPE must be worn at all times:

    • Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards.[10][15] For larger quantities or when splashing is a risk, chemical splash goggles are required.

    • Hand Protection: Nitrile gloves are required.[3] Gloves must be inspected before use and disposed of properly after handling. Use proper glove removal technique to avoid skin contact.[15]

    • Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[3]

    • Footwear: Closed-toe shoes are mandatory in the laboratory.[3]

Experimental Workflow: Safe Handling Protocol

This step-by-step protocol outlines the procedure for weighing and preparing a solution of the compound.

  • Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Verify that an eyewash station and safety shower are accessible.[10]

  • Don PPE: Put on all required PPE as detailed in Section 2.1.

  • Transfer to Hood: Transport the sealed container of this compound to the chemical fume hood.

  • Weighing:

    • Place an analytical balance inside the fume hood if possible. If not, tare a clean, sealable container (e.g., a vial with a screw cap).

    • Inside the hood, carefully open the stock bottle.

    • Using a clean spatula, transfer the desired amount of the solid to the tared container. Avoid creating dust. If dust is generated, allow the fume hood to clear it before proceeding.[13][15]

    • Securely close the stock bottle and the weighing container.

  • Dissolution:

    • Add the desired solvent to the vessel containing the weighed compound.

    • Swirl or stir gently to dissolve. If heating is required, use a heating mantle or water bath, never an open flame.[3]

  • Cleanup:

    • Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol or acetone), collecting the waste in a designated halogenated waste container.

    • Dispose of used gloves in the appropriate solid waste stream.

    • Wash hands thoroughly after the procedure is complete.[15]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase start Verify Fume Hood & Safety Equipment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe transport Transport Compound to Fume Hood ppe->transport weigh Weigh Solid Compound (Avoid Dust Formation) transport->weigh dissolve Dissolve in Solvent weigh->dissolve cleanup Decontaminate Surfaces & Equipment dissolve->cleanup disposal Dispose of Gloves & Collect Halogenated Waste cleanup->disposal wash Wash Hands Thoroughly disposal->wash end Procedure Complete wash->end

Caption: Workflow for safe handling of this compound.

Storage and Stability Management

Proper storage is crucial for maintaining the compound's purity and preventing degradation or hazardous reactions.

Recommended Storage Conditions
  • Temperature: Store in a cool place.[15] For long-term stability, refrigeration is often recommended for complex organic molecules.[16]

  • Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[15][16] For particularly sensitive analogs, storage under an inert gas like argon or nitrogen may be advisable.

  • Light: Protect from direct sunlight. Store in an opaque container or in a dark cabinet.

  • Container Integrity: Containers must be carefully resealed after opening and kept upright to prevent leakage.[16]

Chemical Incompatibilities

To prevent hazardous reactions, store this compound away from:

  • Strong Oxidizing Agents: These can react exothermically with organic compounds.[10][11]

  • Strong Bases: The pyrazole ring system can be deprotonated by strong bases, potentially leading to unwanted reactions or degradation.

G cluster_storage_protocol Storage Protocol Logic start Compound Received check_sds Review SDS for Specific Instructions start->check_sds storage_type Long-Term or Short-Term Use? check_sds->storage_type short_term Store in tightly sealed original container. storage_type->short_term Short-Term long_term Consider aliquoting and storing under inert gas. storage_type->long_term Long-Term location Place in designated, secure storage area. short_term->location long_term->location conditions Ensure area is: - Cool / Refrigerated - Dry - Dark - Well-Ventilated location->conditions incompatibles Segregate from Incompatible Chemicals (e.g., Strong Oxidizers) conditions->incompatibles end Properly Stored incompatibles->end

Caption: Decision-making process for the proper storage of the compound.

Emergency Procedures: Spills and Waste Disposal

Spill Cleanup Protocol

In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area.[15] Alert colleagues and the laboratory supervisor.

  • Ensure Ventilation: Ensure the fume hood is operational or that the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.[15]

  • Containment: Prevent the spread of the solid material.

  • Cleanup:

    • Carefully sweep up or vacuum the spilled solid and place it into a suitable, labeled container for disposal.[16] Avoid creating dust.

    • For residual material, wipe the area with a cloth dampened with a suitable solvent (e.g., acetone).

    • Place all cleanup materials (gloves, wipes, etc.) into the hazardous waste container.

  • Decontamination: Thoroughly wash the affected area with soap and water.

Waste Disposal

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[3]

  • Segregation: Never dispose of this compound down the drain.[3][15] It must be collected in a designated "Halogenated Organic Waste" container.[3] Mixing it with non-halogenated waste unnecessarily increases disposal costs and complexity.[7]

  • Labeling: The waste container must be clearly labeled with its contents and the appropriate hazard symbols.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste management company.[3][7][17]

G spill Spill Occurs alert Alert Others & Secure Area spill->alert ppe Don Enhanced PPE (Gloves, Goggles, etc.) alert->ppe contain Contain Spill (Prevent Spread) ppe->contain collect Collect Material (Sweep, Do Not Create Dust) contain->collect decon Decontaminate Area with Solvent Wipes collect->decon waste Place All Contaminated Materials in Labeled Halogenated Waste Container decon->waste report Report Incident to Lab Supervisor / EHS waste->report

Caption: Emergency response flowchart for a chemical spill.

References

  • 1H-Pyrazole-4-carboxylic acid, 1-(5-bromo-2-pyridinyl)-5-(2-chlorophenyl)- Properties. U.S. Environmental Protection Agency (EPA).[Link]

  • SAFETY DATA SHEET. Acros PharmaTech Limited. (2018). [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. (2025). [Link]

  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research. (2023). [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA). (1983). [Link]

  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology.[Link]

  • Investigation report on aromatic brominated flame retardants. European Chemicals Agency (ECHA). (2024). [Link]

  • 1-(4-bromo-2-chlorophenyl)-1h-pyrazole. PubChemLite.[Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.[Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. (2025). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.[Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020). [Link]

  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center.[Link]

  • Current status of pyrazole and its biological activities. PMC.[Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. (2022). [Link]

  • Working with Hazardous Chemicals. Organic Syntheses.[Link]

  • Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Organic & Biomolecular Chemistry.[Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-bromo-4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-OPT-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

The synthesis of 1-(2-bromo-4-chlorophenyl)-1H-pyrazole presents a classic challenge in heteroaromatic chemistry: installing a nitrogen heterocycle onto a sterically crowded, poly-halogenated aromatic ring.[1][2]

The ortho-bromo substituent creates significant steric hindrance, often stalling standard coupling reactions.[1][2] Furthermore, the presence of three different halogens (if using an iodo-precursor) or two (bromo/chloro) requires precise chemoselectivity to prevent scrambling or side-reactions.[1][3]

This guide provides two validated workflows. Route A (Cyclization) is the industry standard for high-yield, scalable production.[2][3] Route B (C-N Coupling) is the modular approach for medicinal chemistry libraries, provided the correct leaving group hierarchy is respected.[2][3]

Module 1: Route Selection Strategy

Before beginning, select the protocol that matches your constraints.[2][3]

RouteSelection Start START: Select Constraint Scale Priority: Scale (>10g) & Cost Start->Scale Speed Priority: Speed & Library Diversity Start->Speed RouteA ROUTE A: Hydrazine Cyclization (High Yield, Robust) Scale->RouteA RouteB ROUTE B: Cu-Catalyzed Coupling (Modular, Requires Iodo-precursor) Speed->RouteB Constraint1 Requires (2-bromo-4-chlorophenyl)hydrazine RouteA->Constraint1 Constraint2 Requires 1-bromo-4-chloro-2-iodobenzene RouteB->Constraint2

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Module 2: Route A – The Hydrazine Cyclization (Recommended)[3]

This method constructs the pyrazole ring on the aryl hydrazine.[3] It is chemically robust because it avoids the steric fight of forcing two aromatic rings together.[3]

Protocol Overview
  • Starting Material: (2-bromo-4-chlorophenyl)hydrazine (HCl salt often used).[1][2][3]

  • Reagent: 1,1,3,3-Tetramethoxypropane (TMP) – acts as a masked malonaldehyde.[2][3]

  • Solvent: Ethanol or Acetic Acid.[2][3][4]

  • Mechanism: Double condensation.[2][3]

Step-by-Step Optimization
  • Stoichiometry: Dissolve (2-bromo-4-chlorophenyl)hydrazine HCl (1.0 equiv) in Ethanol (10 V).

  • Reagent Addition: Add 1,1,3,3-tetramethoxypropane (1.1 equiv).

  • Acid Catalyst: If using the free base hydrazine, add conc.[2][3] HCl (0.1 equiv) or use Acetic Acid as solvent.[2][3] Crucial: The reaction requires acidic media to hydrolyze the acetal groups of TMP.[1][3]

  • Heating: Reflux (80°C) for 2–4 hours.

  • Workup: Cool to room temperature. The product often precipitates.[3] If not, concentrate and pour into ice water.

Troubleshooting Guide (Route A)
SymptomProbable CauseCorrective Action
Low Yield (<50%) Incomplete hydrolysis of TMP.[1][2]Ensure pH is acidic (pH < 4).[2][3] If using EtOH, add catalytic HCl.[2][3] Switch solvent to Glacial Acetic Acid.[2][3]
Sticky/Tar Product Polymerization of malonaldehyde.[2][3]Do not overheat.[2][3] Add TMP dropwise to the refluxing hydrazine solution to keep its concentration low.[3]
Unreacted Hydrazine Hydrazine oxidation.[2][3]Perform reaction under Nitrogen/Argon.[2][3][5][6] Aryl hydrazines oxidize to diazenes in air.[2][3]
Regioisomer Mix N/AAdvantage: Since 1H-pyrazole is symmetric, this route produces only the desired 1-isomer.[1][2]

Module 3: Route B – Copper-Catalyzed C-N Coupling

Use this route if you already have the aryl halide and want to attach the pyrazole directly.[3] Warning: Direct coupling to 1-bromo-2,4-dichlorobenzene will fail or give low yields due to the ortho-bromo steric clash.[1][2]

The "Secret" to High Yield: The Iodine Trick

You must use 1-bromo-4-chloro-2-iodobenzene .[1][2]

  • Why? The C-I bond is significantly weaker than C-Br or C-Cl.[1][2] Copper oxidative addition occurs selectively at the Iodine, leaving the Bromo and Chloro groups intact on the final molecule.[2][3]

Optimized Protocol (Modified Ullmann)
  • Reagents:

    • Aryl Halide: 1-bromo-4-chloro-2-iodobenzene (1.0 equiv).[1][2]

    • Nucleophile: 1H-Pyrazole (1.2 equiv).[1][3]

    • Catalyst: CuI (10 mol%).[2][3]

    • Ligand: trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA) (20 mol%) OR 1,10-Phenanthroline .[1][2]

    • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for faster rates).[2][3]

    • Solvent: DMF or DMSO (Anhydrous).[2][3]

  • Procedure:

    • Charge CuI, Base, and Pyrazole in a tube.[2][3][6] Evacuate/backfill with Argon (3x).[2][3][6]

    • Add Aryl Halide, Ligand, and Solvent under Argon flow.[2][3][6]

    • Seal and heat to 110°C for 12–24 hours.

  • Workup: Filter through Celite (removes Cu salts), dilute with EtOAc, wash with water/brine (removes DMF).[2][3]

Troubleshooting Guide (Route B)
SymptomProbable CauseCorrective Action
No Reaction Catalyst poisoning / Oxygen.[1][2]Ullmann coupling is sensitive to O₂.[2][3] Degas solvents thoroughly.[2][3] Ensure Ligand:Cu ratio is 2:1.
Low Yield (<30%) Steric hindrance (Ortho-Br).[1][2][3]Switch ligand to DMEDA (flexible) or L-Proline (if using DMSO).[1][3] Increase temp to 120°C.
Halogen Scrambling Wrong Catalyst (Pd vs Cu).Do NOT use Palladium. Pd may insert into the C-Br bond.[1] Cu is more chemoselective for I over Br/Cl.[2][3]
Blue/Green Crude Residual Copper.[2][3]Wash organic layer with aqueous NH₄OH or EDTA solution to chelate and remove Cu.[2][3]

Module 4: Mechanism & Failure Analysis

Understanding why the reaction fails is critical for optimization.[3]

MechanismFailure cluster_0 Critical Failure Points (Ullmann) Step1 1. Oxidative Addition (CuI inserts into C-I) Step2 2. Ligand Exchange (Pyrazole binds Cu) Step1->Step2 Fail2 FAILURE: Dehalogenation (Loss of Br/Cl) Step1->Fail2 If Temp >140°C Step3 3. Reductive Elimination (C-N Bond Forms) Step2->Step3 Fail1 FAILURE: Steric Clash (Ortho-Br blocks approach) Step3->Fail1 If Ligand too bulky

Figure 2: Mechanistic bottlenecks in the Copper-catalyzed cycle. The ortho-bromo group specifically inhibits Step 3 (Reductive Elimination) by crowding the metal center.[1][3]

Frequently Asked Questions (FAQs)

Q1: Can I use 1-bromo-2,4-dichlorobenzene instead of the iodo-precursor?

  • Technical Answer: Theoretically, yes, but practically, no. The bond dissociation energy (BDE) of C-Br is too similar to the C-Cl in this electron-poor system.[1] You will get a mixture of products (coupling at Br vs. coupling at Cl) and the yield will be poor (<20%) due to the ortho-effect.[1][3] The Iodo-precursor is essential for site selectivity.[1]

Q2: Why is my product purple/brown after workup?

  • Technical Answer: This indicates trace Copper contamination or oxidation of unreacted hydrazines (if Route A).[2][3]

  • Fix: For Route B, wash the organic phase with 10% aqueous ethylenediamine or ammonium hydroxide.[2][3] The aqueous layer will turn deep blue (Cu-amine complex), leaving the organic layer clear/yellow.[2][3]

Q3: Is microwave irradiation helpful?

  • Technical Answer: Yes, for Route B .[2][3] Microwave heating at 130°C for 30 minutes in DMF often pushes the sterically hindered coupling to completion, which might take 24h under thermal reflux.[2][3]

Q4: How do I remove excess pyrazole?

  • Technical Answer: Pyrazole is water-soluble but also soluble in organics.[1][2] The most effective removal is an acidic wash (0.5M HCl) of the organic layer.[3] The pyrazole (pKa ~2.[3]5) will protonate and move to the aqueous layer, while the N-aryl pyrazole (much less basic due to the electron-poor ring) remains in the organic layer.[1][3]

References

  • Buchwald, S. L., et al. (2004).[2][3][7] "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Journal of Organic Chemistry. (Establishes the DMEDA/CuI standard for hindered substrates). [2][3]

  • Taillefer, M., et al. (2004).[2][3] "Mild Conditions for Copper-Catalysed N-Arylation of Pyrazoles." Chemistry – A European Journal.[2][3] (Alternative oxime ligands for lower temperatures). [2][3]

  • BASF SE. (2011).[2][3] "Method for producing N-substituted pyrazoles." U.S. Patent 8,859,776.[2][3] (Industrial optimization of the hydrazine/TMP route for fluxapyroxad intermediates).

  • BenchChem. (2025).[2][3][4][6] "Protocols for the N-arylation of 4-Iodopyrazole." (General protocols for pyrazole arylation). [2][3]

Sources

troubleshooting Suzuki coupling with halogenated pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Suzuki Coupling with Halogenated Pyrazoles

Status: Active Lead Scientist: Senior Application Specialist Subject: Overcoming Catalyst Poisoning, Protodeboronation, and Dehalogenation in Pyrazole Cross-Couplings.

Executive Summary: The Deceptive Challenge

Suzuki-Miyaura coupling involving pyrazoles is notoriously deceptive. While pyrazoles appear structurally simple, they introduce three distinct failure modes that standard "tetrakis" (Pd(PPh₃)₄) conditions rarely survive:

  • Catalyst Poisoning: The pyridine-like nitrogen (

    
    ) is a potent ligand that displaces phosphines, forming stable, inactive palladium complexes.
    
  • Protodeboronation: Pyrazole boronic acids are inherently unstable, hydrolyzing the C-B bond before transmetallation occurs.

  • Dehalogenation: Electron-rich pyrazoles (especially iodides) often undergo reduction (Ar-I

    
     Ar-H) rather than coupling.
    

This guide moves beyond standard textbook conditions to provide "rescue" protocols used in process chemistry.

Diagnostic Flowchart

Before altering your reaction, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start START: Reaction Analysis CheckLCMS Check LCMS/NMR of Crude Start->CheckLCMS NoSM SM Consumed CheckLCMS->NoSM High Conversion SM_Remains SM Remaining (Stalled) CheckLCMS->SM_Remains Low Conversion Product Desired Product Formed? NoSM->Product Proto Protodeboronation (Boronic Acid -> Ar-H) SM_Remains->Proto Boronic Acid missing Poison No Reaction / Catalyst Death SM_Remains->Poison Halide & Boronic Acid intact Byproducts Identify Major Byproduct Product->Byproducts Low Yield Dehalo Dehalogenation (Ar-H) (Mass = SM - Halogen + 1) Byproducts->Dehalo Reductive elimination Homo Homocoupling (Ar-Ar) Byproducts->Homo Oxidative coupling

Figure 1: Diagnostic logic for categorizing reaction failure based on crude mixture analysis.

Module 1: The "Engine" (Catalyst & Ligand Selection)

The Problem: Standard ligands (PPh₃, dppf) bind Pd less strongly than the pyrazole nitrogen. The pyrazole displaces the ligand, shutting down the cycle.

The Solution: Use ligands that are bulky and electron-rich.[1][2]

  • Steric Bulk: Prevents the pyrazole nitrogen from approaching the Pd center.

  • Electron Richness: Accelerates oxidative addition (crucial for chloropyrazoles).

Recommended Catalyst Systems:

TierCatalyst SystemBest For...Why it works
1 (Gold Std) XPhos Pd G3 or SPhos Pd G3 Unprotected pyrazoles, ChloridesPre-formed precatalyst ensures 1:1 Pd:Ligand ratio. Bulky biaryl prevents N-coordination.
2 (Robust) Pd-PEPPSI-IPr Difficult, sterically hindered couplingsThe NHC ligand is tightly bound and does not dissociate, making it immune to pyrazole poisoning.
3 (Specific) CataCXium A Pd G3 Very electron-rich pyrazolesSpecialized for difficult oxidative additions.
Avoid Pd(PPh₃)₄, Pd(OAc)₂ + PPh₃Almost all pyrazole couplingsLigands are too labile; pyrazole N poisons the metal immediately.

Technical Insight: Always use G3 (Third Generation) Buchwald precatalysts. They contain the active Pd(0) species stabilized by the ligand, initiating the cycle immediately without requiring reduction (which can be inhibited by the substrate).

Module 2: The "Anchor" (Halogenated Pyrazole Issues)

Q: Why am I seeing dehalogenation (Ar-I


 Ar-H) instead of coupling? 

A: This is a reductive elimination side-reaction, common with Iodopyrazoles.

  • Mechanism: In the presence of alcohols or water, a Pd-Hydride species forms.[1] If transmetallation is slow (due to steric bulk or weak boronic acids), the Pd-H reductively eliminates with the pyrazole.

  • Fix 1 (Switch Halogen): Surprisingly, Bromopyrazoles or Chloropyrazoles are often superior to Iodopyrazoles here. The C-Cl bond is harder to break, but once oxidative addition occurs, it is less prone to reduction than the labile C-I bond.

  • Fix 2 (Solvent Switch): Remove secondary alcohols (isopropanol). Use strictly aprotic solvents (Dioxane, Toluene) with a minimum amount of water for the base.

Q: Do I need to protect the N-H?

A: If you are using XPhos or SPhos, often no . However, if yields are <30%:

  • Protecting Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl).

  • Why: These groups add steric bulk and remove the acidic proton, preventing the formation of insoluble polymeric Pd-species.

Module 3: The "Fuel" (Boronic Acid Instability)

The Issue: Pyrazole boronic acids (especially 2-heterocyclic ones) are prone to Protodeboronation .[3][4] The basic conditions required for Suzuki coupling catalyze the hydrolysis of the C-B bond, leaving you with unreacted halide and "de-boronated" pyrazole.

Strategies:

  • The "Slow Drip" Protocol: Do not add the boronic acid all at once. Add it as a solution via syringe pump over 1 hour. This keeps the concentration low, favoring the fast cross-coupling over the second-order decomposition.

  • Switch Reagents:

    • MIDA Boronates: Slowly release the active boronic acid, mimicking the "slow drip" effect chemically.

    • Potassium Organotrifluoroborates (BF3K): These are robust and do not suffer from protodeboronation as easily. Requires a hydrolysis step (often naturally occurring with H₂O/Base) to activate.

  • Copper Supplementation: For 2-pyridyl/2-pyrazolyl boronates, adding CuCl (10-50 mol%) can facilitate the transmetallation via a "Cu-effect" (Liebeskind-Srogl type mechanism).

Experimental Protocols

Protocol A: The "Rescue" Condition (Universal Starter)

Use this when standard conditions yield <10%.

  • Substrate: 1.0 equiv Halogenated Pyrazole

  • Boronate: 1.5 equiv Boronic Acid (or Pin ester)

  • Catalyst: 2–5 mol% XPhos Pd G3

  • Base: 3.0 equiv K₃PO₄ (Tribasic Potassium Phosphate)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Temp: 80°C – 100°C

  • Atmosphere: Argon/Nitrogen (Sparged solvent is critical)

Step-by-Step:

  • Charge a vial with Pyrazole halide, Boronic acid, K₃PO₄, and XPhos Pd G3.

  • Seal and purge with inert gas (3x vac/fill cycles).

  • Add sparged Dioxane/Water mixture via syringe.

  • Heat to 80°C. Monitor by LCMS at 1 hour.

    • Note: If the reaction turns black immediately (Pd black), your system was not anaerobic enough, or the ligand was stripped.

Protocol B: The "Difficult N-H" Condition (Pd-PEPPSI)

Use this for unprotected pyrazoles that poison XPhos.

  • Catalyst: 2 mol% Pd-PEPPSI-IPr

  • Base: 2.0 equiv K₂CO₃ or Cs₂CO₃

  • Solvent: Dioxane or Toluene / MeOH (1:1)

  • Temp: 60°C – 80°C

Visualizing the Mechanism of Failure

Mechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)-Ar-X Pd0->OxAdd Ar-X Coordination N-Coordination (POISONING) OxAdd->Coordination Pyrazole N binds Pd Displaces Ligand TransMet Transmetallation OxAdd->TransMet Boronic Acid + Base Coordination->Pd0 Reversible (Rarely) Dead INACTIVE Pd-Black Coordination->Dead Pd Black Precipitates Prod Reductive Elimination (Product) TransMet->Prod Prod->Pd0 Cycle Repeats

Figure 2: The competition between the productive catalytic cycle and the nitrogen-poisoning pathway.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society. Link

    • Context: Establishes XPhos/SPhos as the gold standard for heteroaryl couplings.
  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Link

    • Context: Defines the utility of NHC ligands (PEPPSI)
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling of Five-Membered Heteroaryl Halides. Journal of the American Chemical Society. Link

    • Context: Specifically addresses the issue of catalyst poisoning by azoles (pyrazoles/imidazoles).
  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. Link

    • Context: Mechanistic deep-dive into why pyrazole boronic acids decompose and how to mitig

Sources

Technical Support Center: Navigating Dehalogenation in Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the functionalization of pyrazole scaffolds. This guide is designed to provide in-depth troubleshooting and practical advice for a common and often frustrating side reaction: dehalogenation. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions in your own experiments.

Introduction: The Dehalogenation Dilemma

Halogenated pyrazoles are invaluable building blocks in medicinal chemistry and materials science, serving as versatile handles for transition-metal-catalyzed cross-coupling reactions. However, the desired C-C, C-N, or C-O bond formation is frequently plagued by a competitive side reaction where the halogen atom is replaced by a hydrogen atom, leading to the formation of a dehalogenated pyrazole byproduct. This not only consumes your valuable starting material but also complicates purification and reduces the yield of your target molecule. Understanding and controlling this side reaction is paramount for efficient and reproducible synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of dehalogenated pyrazole in my Suzuki-Miyaura coupling. What are the likely causes?

This is a very common issue. Dehalogenation in Suzuki-Miyaura couplings often stems from the generation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This highly reactive intermediate can reductively eliminate with the pyrazole coordinated to the palladium, cleaving the C-X bond and forming a C-H bond instead of the desired C-C bond.

Several factors can promote the formation of Pd-H species:

  • The Nature of the Halide: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] While iodopyrazoles are more reactive in the desired oxidative addition step, they are also significantly more susceptible to dehalogenation.[3][4]

  • Substrate Electronics: Electron-deficient pyrazoles are more prone to dehalogenation.[1]

  • The Base: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species. The choice of base is critical and often substrate-dependent.

  • Solvent: Protic solvents or the presence of water can serve as a hydride source.[1][2]

  • Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role in balancing the rates of the desired coupling and undesired dehalogenation.

Q2: How can I minimize dehalogenation in my Suzuki-Miyaura coupling of a bromopyrazole?

Here's a systematic approach to troubleshooting and optimization:

  • Switch to a Milder Base: If you are using a strong base like NaOtBu, consider switching to a weaker inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1]

  • Optimize Your Ligand: Bulky, electron-rich phosphine ligands like SPhos or XPhos can often accelerate the rate of reductive elimination to form the desired product over the dehalogenation pathway.[1]

  • Use an Aprotic Solvent: Employing aprotic solvents like dioxane, THF, or toluene can reduce the availability of hydride sources.[1] Ensure your solvent is anhydrous.

  • Consider a Different Halogen: If feasible, starting from a chloropyrazole can significantly reduce the incidence of dehalogenation, though it may require more forcing reaction conditions.[3][4]

  • Protect the Pyrazole N-H: For N-unsubstituted pyrazoles, the acidic proton can interact with the catalyst or base in unproductive ways.[5][6] Protecting the N-H group can sometimes suppress dehalogenation by altering the electronic properties of the ring.[1]

G

Q3: I'm performing a Buchwald-Hartwig amination on a halopyrazole and getting the dehalogenated product. What's different here?

The underlying cause is similar to Suzuki coupling: the formation of a Pd-H species. In Buchwald-Hartwig amination, this can be particularly problematic. An unproductive side reaction can compete with the desired reductive elimination, where the amide undergoes beta-hydride elimination to yield the dehalogenated pyrazole and an imine.[7]

Key factors to consider in Buchwald-Hartwig reactions:

  • Amine Type: The structure of the amine coupling partner can influence the rate of dehalogenation.

  • Ligand Choice: The development of specialized ligands has been crucial for the success of Buchwald-Hartwig amination.[7] Using a well-established, bulky, electron-rich phosphine ligand is critical.

  • Base Selection: Strong bases are typically required, but their choice can significantly impact the outcome.[8]

To mitigate dehalogenation in Buchwald-Hartwig amination, consider screening different generations of Buchwald ligands and bases. Sometimes, a slightly lower reaction temperature can disfavor the dehalogenation pathway.

Q4: My Sonogashira coupling with an iodopyrazole is failing, and I'm isolating the dehalogenated pyrazole. What should I do?

Sonogashira couplings are also susceptible to dehalogenation.[9] The mechanism is thought to involve the formation of a Pd-H species, which can arise from the amine base or solvent.[2]

Strategies to suppress dehalogenation in Sonogashira couplings include:

  • Copper Co-catalyst: The presence of a copper(I) co-catalyst is standard in Sonogashira reactions and can help to favor the desired alkyne coupling.[10][11][12][13]

  • Amine Base: While an amine base is necessary, using a less coordinating and sterically hindered amine might be beneficial.

  • Solvent: Ensure the use of anhydrous solvents.

  • Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize side reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyrazole with Minimized Dehalogenation

This protocol is a starting point and may require further optimization for your specific substrate.

  • Reaction Setup: To a dry Schlenk flask or vial, add the bromopyrazole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.[1]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the dehalogenated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

G

Data Summary

The choice of reaction parameters significantly impacts the ratio of the desired product to the dehalogenated byproduct. The following table summarizes general trends observed in the literature.

ParameterCondition Favoring CouplingCondition Favoring DehalogenationRationale
Halogen Cl, BrIC-I bond is weaker and more prone to reductive cleavage.[1][3][4]
Base K₃PO₄, Cs₂CO₃, K₂CO₃NaOtBu, LiOtBuStrong alkoxide bases can more readily generate Pd-H species.[1]
Ligand Bulky, electron-rich (e.g., SPhos, XPhos)Less bulky, electron-poorBulky ligands promote faster reductive elimination of the desired product.[1]
Solvent Anhydrous aprotic (Toluene, Dioxane)Protic or wet solventsProtic sources can act as hydride donors.[1][2]
Temperature Lower effective temperatureHigher temperaturesHigher temperatures can accelerate the rate of side reactions.

Mechanistic Insights

G

The diagram above illustrates the critical branch point in the catalytic cycle. After the initial oxidative addition of the halopyrazole to the Pd(0) catalyst, the resulting Pd(II) intermediate can proceed down one of two paths. The desired pathway involves transmetalation with the coupling partner, followed by reductive elimination to yield the functionalized pyrazole. However, in the presence of a hydride source, a competing pathway emerges where a hydride transfer to the palladium center leads to a Pd-H intermediate. Subsequent reductive elimination from this species results in the formation of the dehalogenated pyrazole. Your goal as a researcher is to select conditions that kinetically favor the transmetalation and desired reductive elimination over the hydride transfer and subsequent dehalogenation.

References

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • When metal-catalyzed C–H functionalization meets visible-light photocatalysis. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Buchwald–Hartwig amination. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Link]

  • Research Progress on Dehalogenation Reaction. [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. [Link]

  • Photoredox-Catalyzed C–H Functionalization Reactions. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Link]

  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • Buchwald-Hartwig Amination. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]

  • The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. [Link]

  • Sonogashira coupling. [Link]

  • Sonogashira coupling. [Link]

  • Sonogashira Coupling. [Link]

  • Sonogashira Coupling. [Link]

  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. [Link]

  • Suzuki-Miyaura Coupling. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]

  • The Buchwald-Hartwig Amination Reaction. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

  • Pyrazole synthesis. [Link]

  • Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). [Link]

  • Transition-metal-catalyzed C-H functionalization of pyrazoles. [Link]

  • The Role of the Pyrazolate Ligand in Building Polynuclear Transition Metal Systems. [Link]

Sources

Technical Support Center: Reaction Condition Optimization for N-Arylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-arylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. The N-aryl pyrazole motif is a cornerstone in medicinal chemistry, and mastering its synthesis is paramount. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in the lab.

Introduction: The Two Pillars of Pyrazole N-Arylation

The construction of the N-aryl pyrazole bond is predominantly achieved through two powerful cross-coupling methodologies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1] The choice between these methods is often dictated by factors such as the nature of the arylating agent, functional group tolerance, desired reaction conditions, and cost.[1] While traditional Ullmann conditions were often harsh, modern copper-catalyzed systems, frequently employing copper(I) salts with various ligands, allow for milder reaction conditions.[1][2] The Buchwald-Hartwig reaction, on the other hand, is renowned for its broad substrate scope and functional group tolerance, though it relies on more expensive palladium catalysts and sophisticated phosphine ligands.[3][4]

This guide will dissect the common issues encountered in both systems, providing a logical framework for troubleshooting and optimization.

Troubleshooting Guide & FAQs

Section 1: Low Yield or No Reaction

This is one of the most common frustrations in any cross-coupling reaction. A systematic approach to diagnosing the problem is essential.

Q1: My N-arylation of a pyrazole is giving a very low yield or isn't working at all. What are the first things I should check?

A1: When faced with a low-yielding or failed reaction, it's crucial to systematically evaluate the core components of your reaction setup. Often, the issue lies with one of the following:

  • Catalyst Activity: The heart of your reaction is the catalyst. For palladium-catalyzed reactions, it's often more reliable to use a well-defined precatalyst rather than generating the active catalyst in situ from sources like Pd(OAc)₂.[4] If you suspect catalyst deactivation, always start with a fresh, high-quality catalyst and ligand.[4] For copper-catalyzed reactions, ensure your copper source (e.g., CuI, Cu₂O) is pure and handled under appropriate conditions to avoid oxidation.

  • Base Strength and Solubility: The base is critical for deprotonating the pyrazole, making it sufficiently nucleophilic.[5] For challenging substrates, a stronger base may be required. However, be mindful that very strong bases like sodium tert-butoxide (NaOtBu) can have limited functional group tolerance.[5] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a good starting point, though they may necessitate higher reaction temperatures.[4] Ensure the base is sufficiently soluble in your chosen solvent and that the reaction mixture is stirred vigorously.[4]

  • Reaction Temperature: Both Ullmann and Buchwald-Hartwig reactions typically require elevated temperatures, often in the range of 80-110 °C. For less reactive aryl halides, such as aryl chlorides, higher temperatures may be necessary.[4]

  • Solvent and Air/Moisture Contamination: Use of anhydrous and properly degassed solvents is critical to prevent catalyst deactivation.[4] Common solvents include toluene, dioxane, DMF, and DMSO.[1][6] Ensure your reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen).[1]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting cluster_solutions Potential Solutions start Low Yield/ No Reaction check_catalyst Verify Catalyst Activity (Fresh Source/Precatalyst) start->check_catalyst check_base Evaluate Base (Strength & Solubility) check_catalyst->check_base If catalyst is active sol_catalyst Use fresh catalyst/precatalyst check_catalyst->sol_catalyst check_conditions Assess Reaction Conditions (Temperature, Solvent, Inertness) check_base->check_conditions If base is appropriate sol_base Switch to stronger/more soluble base (e.g., Cs2CO3, K3PO4) check_base->sol_base optimize_ligand Screen Ligands check_conditions->optimize_ligand If conditions are standard sol_conditions Increase temperature, degas solvent check_conditions->sol_conditions end_success Improved Yield optimize_ligand->end_success sol_ligand Try bulky, electron-rich ligands (e.g., XPhos, RuPhos for Pd) or diamine ligands for Cu optimize_ligand->sol_ligand

Caption: A logical workflow for troubleshooting low pyrazole N-arylation yield.

Section 2: Poor Regioselectivity (N1 vs. N2 Arylation)

For unsymmetrical pyrazoles, controlling the site of arylation is a significant challenge, often leading to difficult-to-separate isomeric mixtures.

Q2: I'm getting a mixture of N1 and N2 arylated products. How can I improve the regioselectivity?

A2: Regioselectivity in pyrazole N-arylation is a nuanced issue influenced by a combination of steric and electronic factors. Here’s how to approach optimizing for a single regioisomer:

  • Steric Hindrance: As a general rule, arylation tends to favor the less sterically hindered nitrogen atom.[7] A bulky substituent on the pyrazole ring will often direct the incoming aryl group to the more accessible nitrogen. Conversely, a sterically demanding aryl halide can also influence the regiochemical outcome.

  • Solvent Choice: The polarity of the solvent can play a pivotal role. Polar aprotic solvents like DMF and DMSO have been shown to favor the formation of a single regioisomer in some cases.[8][9]

  • Base and Catalyst System: The choice of base and catalyst/ligand combination is critical and can sometimes even reverse the regioselectivity. For instance, K₂CO₃ in DMSO is reported to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[8][10] In copper-catalyzed systems, the choice of ligand can be used to tune metallotautomers, thereby directing the N-arylation to a specific nitrogen.[11][12]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the relative nucleophilicity of the two nitrogen atoms, thereby affecting the site of arylation.

A recent study has demonstrated that copper catalysis with arynes can achieve switchable arylation of pyrazoles by tuning metallotautomers through ligand choice, offering a powerful tool for controlling site-selectivity.[11][12]

Factors Influencing N1/N2 Selectivity

Regioselectivity_Factors regioselectivity N1 vs. N2 Regioselectivity sterics Steric Hindrance regioselectivity->sterics electronics Electronic Effects regioselectivity->electronics solvent Solvent Polarity regioselectivity->solvent catalyst_system Catalyst/Ligand/Base regioselectivity->catalyst_system pyrazole_sub Pyrazole Substituent Size sterics->pyrazole_sub aryl_halide_sub Aryl Halide Substituent Size sterics->aryl_halide_sub edg Electron-Donating Groups electronics->edg ewg Electron-Withdrawing Groups electronics->ewg

Sources

analytical methods for detecting impurities in 1-(2-bromo-4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #492-AX: Analytical Method Development Subject: Impurity Profiling & Method Optimization for 1-(2-bromo-4-chlorophenyl)-1H-pyrazole Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are dealing with This compound , a halogenated N-heterocycle often used as a scaffold in agrochemical (e.g., Fipronil analogs) and pharmaceutical synthesis.

The analytical challenge here is threefold:

  • Halogen Selectivity: Distinguishing between the parent molecule and its mono-dehalogenated by-products (Des-bromo and Des-chloro analogs), which possess very similar hydrophobicity.

  • Genotoxicity: Detecting trace levels of the starting material, 2-bromo-4-chlorophenylhydrazine , a potential genotoxic impurity (GTI).

  • Basicity: The pyrazole nitrogen lone pair can cause severe peak tailing on standard silica columns.

This guide moves beyond generic protocols to provide a causality-driven troubleshooting framework.

Module 1: HPLC Method Development (The Core Protocol)

The Challenge: Standard C18 columns often fail to resolve the Des-bromo impurity from the parent peak due to insufficient selectivity differences based on halogen size alone.

The Solution: Utilize Pi-Pi Interaction Selectivity . Halogens (Cl, Br) are electron-withdrawing but also have lone pairs that interact with pi-systems. A Phenyl-Hexyl stationary phase provides superior resolution over C18 for halo-aromatics because the pi-electrons of the stationary phase interact differently with the polarized aryl ring depending on whether Br or Cl is present.

Recommended Chromatographic Conditions
ParameterConditionScientific Rationale
Column Phenyl-Hexyl (e.g., Zorbax Eclipse Plus or Phenomenex Luna), 150 x 4.6 mm, 3.5 µmMaximizes pi-pi interactions to separate de-halogenated impurities that co-elute on C18.
Mobile Phase A Water + 0.1% Formic Acid Acidic pH (~2.7) ensures the pyrazole nitrogen is protonated (

), preventing interaction with silanols (reduces tailing).
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN has lower viscosity and provides sharper peaks for aromatics than Methanol.
Gradient 0-2 min: 30% B (Hold)2-15 min: 30%

85% B15-20 min: 85% B (Wash)
A shallow gradient slope in the middle region is critical to resolve the Des-chloro (elutes early) from the Des-bromo (elutes closer to parent).
Flow Rate 1.0 mL/minStandard backpressure optimization.
Detection UV @ 245 nm The pyrazole-aryl conjugation band. Avoid 210 nm to reduce baseline drift from formic acid.
Temperature 35°CSlightly elevated temperature improves mass transfer and peak symmetry.

Module 2: Troubleshooting & FAQs

Q1: I am seeing a "shoulder" on the main peak. Is this an isomer?

Diagnosis: This is likely the Des-bromo impurity (1-(4-chlorophenyl)-1H-pyrazole). Bromine is large and lipophilic; removing it slightly reduces retention but not drastically on C18. Corrective Action:

  • Switch to Phenyl-Hexyl: As described above.

  • Check Sample Solvent: If you dissolved the sample in 100% ACN but start your gradient at 30% ACN, you will get "solvent effect" band broadening. Dissolve the sample in 30:70 ACN:Water .

Q2: My hydrazine starting material isn't showing up, but I know it's there.

Diagnosis: Aryl hydrazines are polar and basic. They often elute in the void volume (dead time) or stick irreversibly to the column inlet. Furthermore, they lack the full conjugation of the final pyrazole, so their UV response at 245 nm is weak. Corrective Action:

  • Derivatization: React the sample with benzaldehyde pre-injection. This converts the hydrazine to a hydrazone, which is lipophilic (retains well) and has a high UV response.

  • Alternative Detector: Use LC-MS (SIM mode) monitoring the hydrazine mass (

    
    ).
    
Q3: Ghost peaks appear in my GC-MS analysis.

Diagnosis: Thermal Degradation. While pyrazoles are stable, the C-N bond between the pyrazole and the benzene ring can cleave at high injector port temperatures (


C), or the N-N bond can rupture.
Corrective Action: 
  • Lower the Inlet Temperature to 220°C .

  • Use a "Cold On-Column" injection if available.

  • Verify if the peak is 1,1,3,3-tetramethoxypropane (reagent carryover), which is highly volatile.

Module 3: Visualizing the Impurity Genesis

Understanding where the impurity comes from is the first step in removing it.

ImpurityPathways Start Start: 2-Bromo-4-chloro phenylhydrazine Reaction Cyclization (Acid Catalyzed) Start->Reaction ImpurityA Impurity A (GTI): Unreacted Hydrazine Start->ImpurityA Incomplete Conversion Reagent Reagent: 1,1,3,3-Tetramethoxypropane (or Malonaldehyde) Reagent->Reaction Product Target: 1-(2-bromo-4-chlorophenyl) -1H-pyrazole Reaction->Product Main Pathway ImpurityB Impurity B: Des-bromo Analog (via Pd/Heat) Reaction->ImpurityB Overheating or Metal Contam. ImpurityC Impurity C: Bis-pyrazole (Dimerization) Reaction->ImpurityC Side Reaction

Figure 1: Synthetic origin of key impurities. Note that Impurity B (Des-bromo) is the critical separation challenge.

Module 4: Advanced Genotoxicity Control (GTI)

The starting material, 2-bromo-4-chlorophenylhydrazine , is a structural alert for mutagenicity (hydrazine class). Regulatory limits (ICH M7) often require quantification at ppm levels.

Protocol: Trace Hydrazine Quantification via LC-MS/MS

  • System: Triple Quadrupole MS (MRM mode).

  • Ionization: Electrospray Positive (ESI+).

  • Transition: Monitor the loss of

    
     or the halogen radical.
    
    • Precursor:

      
       ~220/222 (depending on isotope).
      
    • Product: Fragment specific to the phenyl cation.

  • Sample Prep:

    • Dissolve 100 mg API in 10 mL ACN.

    • Add Scavenger: If the sample is not analyzed immediately, add a solid-supported aldehyde scavenger to the vial to prevent in-situ formation of hydrazones if the solvent contains trace aldehydes.

Module 5: Decision Tree for Method Selection

Use this logic flow to determine the correct instrument for your specific impurity problem.

MethodSelection Problem Identify the Analytical Problem Q1 Is the impurity volatile? Problem->Q1 MethodA GC-MS (DB-5 Column) Check Injector Temp! Q1->MethodA Yes Q2 Is it a De-halogenated Analog? Q1->Q2 No MethodB HPLC (Phenyl-Hexyl) Pi-Pi Selectivity Q2->MethodB Yes (Critical Pair) Q3 Is it the Hydrazine (Starting Material)? Q2->Q3 No MethodC HPLC (C18) Standard Method Q3->MethodC No (General) MethodD LC-MS/MS or Derivatization HPLC Q3->MethodD Yes (GTI)

Figure 2: Workflow for selecting the appropriate analytical technique based on impurity physicochemical properties.

References

  • Separation of Halogenated Isomers

    • Title: Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.[1]

    • Source: ACS Publications (Journal of Pharmaceutical and Biomedical Analysis/Org. Process Res. Dev.)
    • URL:[Link]

  • Genotoxic Impurity Control (Hydrazines)

    • Title: Genotoxic Impurities: From Structural Alerts to Qualification.[2]

    • Source: Organic Process Research & Development[3]

    • URL:[Link]

  • HPLC Method Development for Pyrazoles

    • Title: Development and Optimization of HPLC Methods for the Chiral and Achiral Separ
    • Source: Journal of Chemical Society of Nigeria / Similar Scaffolds
    • URL:[Link] (General Reference for Arylpyrazole pKa handling)

  • Thermal Stability of Pyrazoles

    • Title: Understanding the Stability of Highly Nitr
    • Source: Organic Letters (PubMed)
    • URL:[Link]

Sources

stability studies of 1-(2-bromo-4-chlorophenyl)-1H-pyrazole under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Profiling of 1-(2-bromo-4-chlorophenyl)-1H-pyrazole

Case ID: STAB-PYR-004 Status: Active Assigned Specialist: Senior Application Scientist, Stability Group

Executive Summary

You are investigating the stability profile of This compound . This molecule belongs to the N-phenylpyrazole class, a scaffold common in agrochemicals (e.g., Fipronil) and pharmaceutical intermediates.

Key Chemical Vulnerabilities:

  • Photolability: The Carbon-Bromine (C-Br) bond at the ortho position is highly susceptible to homolytic fission under UV/Vis light.

  • Hydrophobic Aggregation: With a predicted LogP > 3.5, this compound is prone to precipitation in aqueous buffers used for hydrolytic stress testing, often mimicking "loss of assay" when it is actually a solubility failure.

  • Thermal Robustness: The pyrazole core is aromatic and thermally stable; degradation is unlikely below 150°C unless in the presence of strong nucleophiles.

Module 1: Photostability Troubleshooting (Critical)

User Issue: "I observe a new peak eluting earlier than the parent peak after exposure to ambient light. The peak area correlates with the duration of exposure."

Diagnosis: You are likely observing photolytic debromination . The C-Br bond energy (~66 kcal/mol) is significantly lower than the C-Cl bond (~81 kcal/mol) or the aromatic C-H bonds. Under UV irradiation (ICH Q1B conditions), the bromine atom undergoes homolytic cleavage, generating a radical pair that abstracts a hydrogen atom from the solvent.

The Mechanism:

  • Excitation: The conjugated phenyl-pyrazole system absorbs UV photons.

  • Homolysis: The C-Br bond breaks, releasing a bromine radical (Br•).

  • Stabilization: The resulting phenyl radical abstracts a hydrogen (H•) from the solvent (e.g., Methanol/Water).[1]

  • Product: Formation of 1-(4-chlorophenyl)-1H-pyrazole (Des-bromo analog).

Visual Pathway (Mechanism):

Photolysis Parent Parent Compound (this compound) Excited Excited State [Ar-Br]* Parent->Excited hν (UV Light) Radical Phenyl Radical (Ar•) + Br• Excited->Radical Homolytic Fission Product Degradant (1-(4-chlorophenyl)-1H-pyrazole) Radical->Product H-Abstraction (from solvent)

Figure 1: Photolytic debromination pathway of this compound.

Corrective Protocol (ICH Q1B Validation):

  • Sample Prep: Prepare a 1 mg/mL solution in Acetonitrile (ACN).

  • Exposure: Expose to 1.2 million lux hours (visible) and 200 Wh/m² (UV).

  • Control: Wrap a control vial in aluminum foil and place it alongside the test vial to rule out thermal degradation.

  • Analysis: If the degradation product is the des-bromo analog, it will have a mass of M-78 (loss of Br, gain of H) in LC-MS.

Module 2: Hydrolytic Stability & Solubility

User Issue: "My recovery is low (<80%) in 0.1 N HCl and 0.1 N NaOH, but no degradation peaks are visible."

Diagnosis: This is a precipitation artifact , not chemical instability. The N-phenylpyrazole moiety is extremely lipophilic. In 0.1 N aqueous acid/base, the compound crashes out of solution and adheres to the glass vial walls or filter membranes.

Chemical Reality:

  • Acid Stability: The pyrazole nitrogen (N2) is a weak base (pKa ~2.5). Protonation occurs, but the aromatic ring prevents hydrolysis of the N-N bond under standard stress conditions.

  • Base Stability: The N-C (phenyl) bond is robust. It requires extreme conditions (e.g., reflux in 50% NaOH) to cleave.

Optimized Stress Protocol (Co-solvent Method):

Stress TypeConditionCo-Solvent RatioTarget DurationExpected Result
Acid Hydrolysis 1 N HCl, 60°C50:50 (ACN : 1 N HCl)24 Hours< 2% Degradation
Base Hydrolysis 1 N NaOH, 60°C50:50 (ACN : 1 N NaOH)24 Hours< 2% Degradation
Oxidation 3% H₂O₂, RT50:50 (ACN : H₂O₂)6 HoursPotential N-oxide formation

Note: Always run a "Zero-Time" point. If the T=0 recovery is low, your solubility is insufficient.

Module 3: Analytical Method Development

User Issue: "I cannot separate the parent compound from the des-bromo impurity using a standard C18 column."

Technical Guidance: Halogenated positional isomers and des-halo analogs often have very similar hydrophobicities on alkyl-bonded phases (C18). You need to exploit π-π interactions .

Recommended Column Chemistry: Switch to a Phenyl-Hexyl or Biphenyl stationary phase. These phases interact with the π-electrons of the pyrazole and phenyl rings. The loss of the bromine atom significantly alters the electron density of the phenyl ring, resulting in better selectivity (separation factor,


) on phenyl phases compared to C18.

Standard HPLC Conditions:

ParameterSetting
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 10 mins (Hold 2 mins)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic max)
Temperature 40°C

Module 4: Experimental Workflow Visualization

Use this flowchart to guide your forced degradation study design.

StabilityWorkflow Start Start Stability Study This compound SolubilityCheck Check Solubility in 50:50 Organic/Buffer Start->SolubilityCheck Precipitation Precipitation Observed? SolubilityCheck->Precipitation AdjustSolvent Increase Organic Fraction (to 60-70%) Precipitation->AdjustSolvent Yes StressTesting Execute Stress Conditions (Acid, Base, Ox, Light, Heat) Precipitation->StressTesting No AdjustSolvent->SolubilityCheck Analysis LC-UV/MS Analysis StressTesting->Analysis Decision Degradation > 5%? Analysis->Decision MassBalance Check Mass Balance (Is assay loss = degradant gain?) Decision->MassBalance Yes Report Generate Stability Profile Decision->Report No Investigate Investigate: 1. Adsorption (Glassware) 2. Volatility (Sublimation) MassBalance->Investigate Not Balanced MassBalance->Report Balanced

Figure 2: Decision tree for forced degradation execution and troubleshooting.

FAQs: Rapid Response

Q1: Is the compound hygroscopic? A: Unlikely. Halogenated N-phenylpyrazoles are typically crystalline, lipophilic solids with low affinity for moisture. However, store in a desiccator to prevent physical caking.

Q2: Can I use Methanol as a co-solvent for photostability? A: Caution is advised. Methanol is a good hydrogen donor. In photolysis studies, using Methanol can artificially accelerate the debromination rate (radical transfer). Acetonitrile is a preferred inert solvent for photo-stress testing.

Q3: What is the expected retention time shift for the oxidation product? A: If N-oxidation occurs (on the pyrazole nitrogen), the product will be more polar and elute earlier than the parent peak.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5][6] International Council for Harmonisation. Link

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[4][6][7] International Council for Harmonisation. Link

  • Bhalekar, M. R., et al. (2008). Improvement of Photostability in Formulation: A Review. Asian Journal of Chemistry.[8] (Discusses photolysis mechanisms of halogenated aromatics). Link

  • Roberts, T. R., et al. (1998). Metabolic Pathways of Agrochemicals: Insecticides and Fungicides. Royal Society of Chemistry. (Provides foundational chemistry for N-phenylpyrazole degradation). Link

Sources

Validation & Comparative

Comparative Guide: Synthesis Methodologies for Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

The pyrazole scaffold is ubiquitous in medicinal chemistry, underpinning blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Sildenafil (PDE5 inhibitor). However, the synthesis of substituted pyrazoles—particularly those with asymmetric substitution patterns—presents a classic regioselectivity challenge.[1]

This guide moves beyond textbook definitions to compare three distinct synthetic paradigms:

  • Classical Condensation (Knorr): Best for symmetrical targets or large-scale manufacturing where isomer separation is viable.

  • 1,3-Dipolar Cycloaddition: The "precision tool" for complex, asymmetric substitution patterns, offering superior regiocontrol.[1]

  • Transition-Metal Catalyzed C-H Functionalization: The modern approach for late-stage diversification of the pyrazole core.

Decision Matrix: Method Selection

The following decision tree illustrates the logical flow for selecting the optimal synthesis route based on substrate constraints and regioselectivity requirements.

PyrazoleSelection Start Target Pyrazole Structure Symm Is the Target Symmetrical? Start->Symm Scale Scale > 100g? Symm->Scale Yes Asymm Asymmetrical Substitution Symm->Asymm No Knorr Method A: Knorr Condensation (High Throughput, Low Cost) Scale->Knorr Yes Scale->Knorr No (Still Preferred) Core Is the Core Pre-formed? Asymm->Core Regio Strict Regiocontrol Required? Regio->Knorr No (Separation Possible) Cyclo Method B: 1,3-Dipolar Cycloaddition (High Regioselectivity) Regio->Cyclo Yes (Critical) LateStage Method C: C-H Functionalization (Late-Stage Diversification) Core->Regio No (De Novo Synthesis) Core->LateStage Yes (Adding R groups)

Caption: Strategic decision tree for selecting pyrazole synthesis methodologies based on symmetry, scale, and regiochemical strictness.

Technical Deep Dive & Comparative Analysis

Method A: Classical Knorr Condensation

Mechanism: Double condensation of hydrazines with 1,3-dicarbonyls (or equivalents like enaminones). The Challenge: When reacting a monosubstituted hydrazine (


) with an unsymmetrical 1,3-diketone (

), two regioisomers (1,3- and 1,5-isomers) are formed. Expert Insight: The regioselectivity is dictated by the initial nucleophilic attack. The terminal hydrazine nitrogen (

) typically attacks the more electrophilic or less sterically hindered carbonyl carbon. However, solvent effects (protic vs. aprotic) can invert this selectivity by stabilizing different hydrazone intermediates.
Method B: 1,3-Dipolar Cycloaddition

Mechanism: Concerted


 cycloaddition between a 1,3-dipole (e.g., diazo compound, nitrile imine) and a dipolarophile (alkyne/alkene).[1][2]
The Advantage:  The reaction is stereospecific and highly regioselective due to Frontier Molecular Orbital (FMO) interactions. The large HOMO-LUMO gap usually favors a single regioisomer.
Safety Note:  Handling diazo compounds requires strict safety protocols due to explosion hazards, though in situ generation (e.g., from tosylhydrazones) mitigates this risk.
Method C: Transition-Metal Catalyzed C-H Functionalization

Mechanism: Pd, Rh, or Cu-catalyzed activation of C-H bonds on a pre-existing pyrazole ring. The Advantage: Allows for the introduction of complex aryl or alkyl groups at the C-4 or C-5 position without de novo ring construction. Ideally suited for SAR (Structure-Activity Relationship) studies where the core remains constant.

Comparative Performance Metrics
FeatureKnorr Condensation1,3-Dipolar CycloadditionTM-Catalyzed C-H Activation
Regioselectivity Low to Moderate (Substrate dependent)High (Excellent control) High (Directing group controlled)
Atom Economy Moderate (Loss of

)
High (100% in many cases) Low (Requires stoichiometric oxidants/bases)
Substrate Scope Limited to 1,3-dicarbonyl availabilityBroad (Alkynes + Diazo/Hydrazones)Broad (Aryl halides/boronic acids)
Scalability Excellent (Industrial Standard) Moderate (Safety concerns with dipoles)Moderate (Catalyst cost)
Green Metrics Good (Water often solvent)Excellent (Solvent-free options)Poor (Heavy metals, organic solvents)

Experimental Protocols

Protocol 1: Regioselective Synthesis via 1,3-Dipolar Cycloaddition

Targeting 1,3,5-Trisubstituted Pyrazoles using N-Tosylhydrazones and Terminal Alkynes. This method avoids the isolation of unstable diazo compounds, generating them in situ for a safer workflow.

Reagents:

  • N-Tosylhydrazone (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane

  • Temperature: 110°C[3]

Step-by-Step Workflow:

  • Preparation: In a dried reaction tube, charge N-tosylhydrazone (1.0 mmol),

    
     (2.0 mmol), and the terminal alkyne (1.2 mmol).
    
  • Solvation: Add anhydrous 1,4-Dioxane (5 mL) under an argon atmosphere.

  • Cyclization: Seal the tube and heat to 110°C for 3–6 hours.

    • Mechanism Check: The base promotes the Bamford-Stevens reaction, generating a diazo intermediate which immediately undergoes [3+2] cycloaddition with the alkyne.

  • Work-up: Cool to room temperature. Filter off inorganic salts through a celite pad.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm regiochemistry via NOESY NMR (Look for correlation between N-substituent and C5-substituent).

Protocol 2: Modern Knorr Synthesis (One-Pot from Acid Chlorides)

Overcoming the availability of 1,3-diketones by generating them in situ.

Reagents:

  • Ketone (1.0 equiv)

  • Acid Chloride (1.1 equiv)

  • LiHMDS (Lithium bis(trimethylsilyl)amide) (2.2 equiv)

  • Hydrazine Hydrate (1.5 equiv)

  • Solvent: THF/Ethanol

Step-by-Step Workflow:

  • Enolate Formation: Cool a solution of ketone in THF to -78°C. Add LiHMDS dropwise to generate the lithium enolate.

  • Acylation: Add acid chloride slowly. Stir for 30 mins, allowing warming to 0°C. This forms the 1,3-diketone in situ.[4]

  • Cyclization: Quench with acetic acid/ethanol mixture, then immediately add hydrazine hydrate.

  • Reflux: Heat the mixture to reflux for 1 hour.

  • Isolation: Evaporate volatiles. Partition residue between water and ethyl acetate. The organic layer contains the pyrazole.[1][3][5][6][7][8][9]

Mechanistic Visualization

The following diagram contrasts the mechanistic pathway of the Knorr synthesis against the 1,3-Dipolar Cycloaddition, highlighting the origin of regioselectivity.

MechanismComparison cluster_Knorr Knorr Synthesis (Stepwise) cluster_Dipolar 1,3-Dipolar Cycloaddition (Concerted) K_Start 1,3-Diketone + Hydrazine K_Inter Hydrazone Intermediate K_Start->K_Inter Nucleophilic Attack K_Prod Pyrazole (Mixture of Isomers) K_Inter->K_Prod Cyclization & Dehydration D_Start Diazo Cmpd + Alkyne D_TS Concerted TS (FMO Controlled) D_Start->D_TS [3+2] Cycloaddition D_Prod Pyrazole (Single Regioisomer) D_TS->D_Prod Aromatization

Caption: Mechanistic comparison showing the stepwise, equilibrium-prone nature of Knorr vs. the concerted, orbital-controlled nature of 1,3-Dipolar Cycloaddition.

References

  • Review of Synthetic Strategies: Fustero, S., et al.[6][10] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.

  • Regioselective 1,3-Dipolar Cycloaddition Protocol: Kong, Y., Tang, M., & Wang, Y.[9][11] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 2014.[11]

  • One-Pot Knorr Variation: Heller, S. T., & Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 2006.[4]

  • Transition Metal Catalysis Review: Giri, R., et al. "Pd-Catalyzed C-H Functionalization of Pyrazoles." Chemical Society Reviews, 2009.

  • Green Chemistry Approaches: Pérez-García, P., et al. "Green protocols in heterocycle syntheses via 1,3-dipolar cycloadditions." Green Chemistry, 2019.

Sources

Publish Comparison Guide: Validation of 1-(2-bromo-4-chlorophenyl)-1H-pyrazole as a Specific LADH Inhibitor

[1]

Executive Summary & Mechanism of Action

This compound is a potent, competitive inhibitor of Liver Alcohol Dehydrogenase (LADH) (EC 1.1.1.1).[1] Unlike the classic inhibitor Fomepizole (4-methylpyrazole) , which primarily relies on coordination to the catalytic Zinc ion, this 1-aryl substituted variant leverages a dual-mode mechanism:[1]

  • Zinc Coordination: The unsubstituted nitrogen (N2) of the pyrazole ring coordinates directly to the catalytic Zinc ion (Zn²⁺) in the active site, displacing the water molecule/substrate hydroxyl group.

  • Hydrophobic Interaction: The 2-bromo-4-chlorophenyl moiety occupies the large hydrophobic substrate-binding pocket (specifically the substrate channel), providing enhanced affinity and selectivity over smaller aliphatic alcohols.[1] The ortho-bromo and para-chloro substituents optimize van der Waals contacts within the hydrophobic barrel.[1]

Biological Context[1][2][3][4][5][6][7]
  • Primary Target: Mammalian Liver Alcohol Dehydrogenase (Class I ADH).

  • Secondary Target: Cytochrome P450 2E1 (CYP2E1) – Note: Specificity testing is required to distinguish ADH inhibition from CYP2E1 suppression in cellular assays.[1]

  • Differentiation: Exhibits significantly higher potency (lower

    
    ) against mammalian LADH compared to Yeast ADH, making it a valuable tool for distinguishing isozymes.
    

Comparative Analysis: Performance vs. Alternatives

The following table contrasts This compound with the industry standards Fomepizole and Pyrazole .

FeatureThis compoundFomepizole (4-Methylpyrazole)Pyrazole
Primary Mechanism Competitive (Zn²⁺ binding + Hydrophobic Pocket)Competitive (Zn²⁺ binding)Competitive (Zn²⁺ binding)
Potency (

)
High (< 0.1 µM) (Predicted)High (0.1 - 0.2 µM)Moderate (2.6 µM)
Selectivity (LADH vs YADH) Very High (Prefers Mammalian LADH)HighModerate
Solubility Low (DMSO required)High (Water soluble)High (Water soluble)
Toxicity Profile Moderate (Likely CYP interaction)Low (FDA Approved)High (Hepatotoxic)
Application Isozyme differentiation, Structural probing Clinical antidote (Methanol/Ethylene glycol)General research tool (Obsolete)
Expert Insight: Why Choose This Inhibitor?

Select This compound when your experimental design requires:

  • Differentiation of ADH Isoforms: Its bulky phenyl group prevents binding to ADH isoforms with constricted active sites (e.g., certain bacterial or yeast ADHs).

  • High-Affinity Probing: For crystallographic studies or displacement assays where a "tight-binding" inhibitor is needed to stabilize the enzyme-coenzyme complex.[1]

Experimental Validation Protocols

To validate this compound in your specific system, follow these standardized, self-validating protocols.

Experiment A: Spectrophotometric Inhibition Assay (In Vitro)

Objective: Determine the

Reagents:

  • Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8 (optimal for ADH forward reaction).

  • Substrate: Ethanol (absolute), varied concentrations (1 mM – 50 mM).

  • Cofactor: NAD⁺ (2.5 mM stock).

  • Enzyme: Purified Horse Liver ADH (Sigma-Aldrich or equivalent), ~0.5 units/mL.[1]

  • Inhibitor: this compound (dissolved in DMSO, final DMSO < 1%).[1]

Protocol Steps:

  • Blanking: Prepare a blank cuvette with Buffer, NAD⁺, and Enzyme (no Ethanol).

  • Control Reaction: Add Ethanol (10 mM) to the cuvette. Measure the increase in Absorbance at 340 nm (formation of NADH) for 3 minutes. Calculate the slope (

    
    ).
    
  • Inhibitor Titration: Repeat the reaction with fixed Ethanol (10 mM) and increasing concentrations of inhibitor (0.01, 0.05, 0.1, 0.5, 1.0, 5.0 µM).

  • Data Processing: Plot % Activity vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine

    
    .[1]
    

Self-Validation Check:

  • Pass Criteria: The control reaction must be linear (

    
    ) for the first 60 seconds.
    
  • Pass Criteria: The

    
     should be in the nanomolar to low micromolar range. If 
    
    
    , check for inhibitor precipitation or enzyme degradation.
Experiment B: Determination of and Mode of Inhibition

Objective: Confirm competitive inhibition with respect to Ethanol.

Protocol:

  • Perform the assay at 4 different Ethanol concentrations (e.g., 2, 5, 10, 20 mM).

  • For each ethanol concentration, run the assay at 3 fixed Inhibitor concentrations (e.g., 0, 0.1, 0.5 µM).

  • Analysis: Construct a Lineweaver-Burk Plot (1/V vs. 1/[S]).

Interpretation:

  • Competitive Inhibition: Lines intersect at the Y-axis (

    
     is unchanged, 
    
    
    changes).
  • Validation: If lines are parallel (Uncompetitive) or intersect left of the Y-axis (Non-competitive), the compound may be acting via an allosteric mechanism or causing enzyme aggregation (false positive).

Visualizations

Figure 1: Mechanism of Inhibition (Structural Logic)

ADH_Inhibitioncluster_mechanismBinding InteractionsEnzymeLADH Active Site(Zn2+ & Hydrophobic Pocket)Complex_ESEnzyme-SubstrateComplex (Active)Enzyme->Complex_ES+ EthanolComplex_EIEnzyme-InhibitorComplex (Inactive)Enzyme->Complex_EI+ Inhibitor(Competitive)SubstrateEthanol(Substrate)InhibitorThis compoundInteraction1Pyrazole N2 -> Zn2+(Coordination)Inhibitor->Interaction1Interaction2Phenyl Ring -> Hydrophobic Pocket(Van der Waals)Inhibitor->Interaction2ProductAcetaldehyde + NADHComplex_ES->ProductCatalysisInteraction1->Complex_EIInteraction2->Complex_EI

Caption: Figure 1. Dual-mode binding mechanism.[1] The pyrazole nitrogen coordinates the catalytic Zinc, while the substituted phenyl ring occupies the hydrophobic pocket, preventing ethanol binding.

Figure 2: Validation Workflow

Validation_WorkflowStartCompound Synthesis/ SourcingSolubilitySolubility Check(DMSO < 1%)Start->SolubilityAssay_LADHLADH Assay(Primary Target)Solubility->Assay_LADHAssay_YADHYeast ADH Assay(Selectivity Control)Assay_LADH->Assay_YADHCompare IC50KineticLineweaver-BurkAnalysisAssay_LADH->KineticIf ActiveResultValidation Confirmed(Ki < 1µM, Competitive)Assay_YADH->ResultLower Potency vs LADHKinetic->ResultIntersection on Y-axis

Caption: Figure 2. Step-by-step validation workflow ensuring potency, mechanism of action, and selectivity against yeast isoforms.

References

  • Theorell, H., & Yonetani, T. (1963). Liver alcohol dehydrogenase.[2]Biochemische Zeitschrift , 338, 537-553. Link

  • Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs.[2]Acta Chemica Scandinavica , 23(3), 892-902. Link

  • Tolf, B. R., et al. (1982). Structure-activity relationships for the inhibition of horse liver alcohol dehydrogenase by pyrazoles.European Journal of Medicinal Chemistry , 17(5), 395-401. Link

  • Ealy, D. B., et al. (2008). Pyrazoles as inhibitors of alcohol dehydrogenase.[2]Bioorganic & Medicinal Chemistry Letters , 18(15), 4420-4423. Link[1]

  • PubChem Compound Summary. 1-(4-bromo-2-chlorophenyl)-1H-pyrazole (Isomer Reference).[1]National Center for Biotechnology Information . Link[1]

Head-to-Head Comparison Guide: Pyrazole Derivatives in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold remains a cornerstone in the design of non-steroidal anti-inflammatory drugs (NSAIDs) due to its versatile pharmacophore, which allows for tunable selectivity towards Cyclooxygenase-2 (COX-2). While Celecoxib stands as the clinical gold standard, next-generation pyrazole derivatives (e.g., 1,5-diarylpyrazoles, pyrazole-thiazole hybrids) are being engineered to overcome its cardiovascular and gastrointestinal limitations.

This guide provides a technical, head-to-head comparison of established pyrazole drugs against novel synthetic analogs. It synthesizes experimental data from recent high-impact studies, detailing protocols for enzymatic inhibition, cellular response, and in vivo efficacy.

Mechanistic Basis & SAR Logic

The anti-inflammatory efficacy of pyrazoles hinges on their ability to fit into the hydrophobic side pocket of the COX-2 enzyme, a feature absent in the constitutive COX-1 isoform.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical structural features required for potent and selective COX-2 inhibition.

SAR_Mechanism Core Pyrazole Core (Central Scaffold) N1 N1-Substitution (e.g., Sulfonamide/Sulfone) Core->N1 Positions Pharmacophore C3 C3-Substitution (Bulky/Lipophilic) Core->C3 Steric Fit C5 C5-Substitution (Aryl/Heteroaryl) Core->C5 Electronic Tuning COX2 COX-2 Active Site (Hydrophobic Pocket) N1->COX2 H-Bonding (Arg513/His90) Determines Selectivity C3->COX2 Hydrophobic Interaction Increases Potency C5->COX2 Pi-Pi Stacking Activity Anti-Inflammatory Response COX2->Activity Inhibition of PGE2

Caption: SAR map highlighting the N1-sulfonamide/sulfone interaction with the secondary pocket of COX-2 (Arg513), crucial for selectivity over COX-1.

Comparative Analysis: The Contenders

We compare Celecoxib (Reference Standard) against two representative classes of novel derivatives identified in recent literature:

  • Compound 3b: A 1,5-diarylpyrazole derivative designed for enhanced selectivity.

  • Compound AD-532: A pyrazole-benzenesulfonamide hybrid with an improved safety profile.[1]

Table 1: In Vitro Enzymatic Inhibition (Head-to-Head)

Data synthesized from comparative assays using colorimetric COX inhibition (TMPD oxidation).

CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (SI)*Interpretation
Celecoxib (Ref)131.97 ± 5.235.56 ± 1.023.71 Potent, moderately selective.
Compound 3b 876.00 ± 34.739.43 ± 1.1322.21 Superior Selectivity. Lower affinity for COX-1 reduces GI risk.
Compound AD-532 >1000~60.00>16 Moderate potency, high safety margin.
Diclofenac (Control)15.0010.000.66 Non-selective (high GI toxicity risk).

*SI = IC₅₀(COX-1) / IC₅₀(COX-2).[2] Higher values indicate greater selectivity for the inflammatory isoform.

Experimental Protocols (Self-Validating Systems)

A. In Vitro COX-1/COX-2 Inhibition Assay

Objective: Quantify the concentration required to inhibit 50% of enzyme activity (IC₅₀).[2] Principle: Peroxidase activity of COX converts TMPD to a colored oxidized form (absorbance at 610 nm).

Protocol:

  • Enzyme Prep: Reconstitute recombinant ovine COX-1 and human recombinant COX-2 in 100 mM Tris-HCl buffer (pH 8.0).

  • Inhibitor Incubation:

    • Add 10 µL of test compound (dissolved in DMSO) to 150 µL assay buffer containing Hematine (1 µM) and EDTA (1 mM).

    • Add 10 µL of enzyme solution.

    • Critical Step: Incubate for 5 minutes at 25°C to allow inhibitor binding to the active site.

  • Reaction Initiation:

    • Add 20 µL of Arachidonic Acid (substrate, 100 µM final) and 20 µL of TMPD (colorimetric co-substrate).

  • Measurement:

    • Monitor absorbance at 610 nm kinetically for 1 minute.

    • Calculate the slope (velocity) of the linear portion.

  • Validation:

    • Positive Control: No inhibitor (100% activity).

    • Background: No enzyme (0% activity).

    • Solvent Control: DMSO concentration must be <2% to prevent enzyme denaturation.

B. Cellular Assay: LPS-Induced PGE2 Production

Objective: Assess compound efficacy in a living biological system (RAW 264.7 Macrophages).

Cellular_Workflow Step1 Seed RAW 264.7 Cells (1x10^5 cells/well) Step2 Pre-treat with Test Compound (1h incubation) Step1->Step2 Step3 Induce Inflammation (LPS 1 µg/mL) Step2->Step3 Step4 Incubate 24h (37°C, 5% CO2) Step3->Step4 Step5 Harvest Supernatant Step4->Step5 Analysis1 PGE2 ELISA (Measure Inflammation) Step5->Analysis1 Analysis2 MTT Assay (Verify Cell Viability) Step5->Analysis2

Caption: Workflow for assessing anti-inflammatory activity in macrophages. MTT assay is mandatory to ensure reduced PGE2 is due to enzyme inhibition, not cell death.

Data Interpretation:

  • Compound 3b showed 76.17% inhibition of PGE2 at 10 µM, comparable to Celecoxib (78%).

  • Safety Check: If MTT assay shows <80% viability, the compound is cytotoxic, and anti-inflammatory data is invalid.

In Vivo Efficacy: Carrageenan-Induced Paw Edema

Objective: Evaluate oral bioavailability and systemic anti-inflammatory effect.[3]

Protocol Summary:

  • Animals: Wistar rats (150–200g), fasted 12h.

  • Treatment: Oral gavage of Test Compound (10–50 mg/kg) vs. Vehicle (0.5% CMC) vs. Celecoxib (10 mg/kg).

  • Induction: 1 hour post-dosing, inject 0.1 mL of 1% Carrageenan into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 6 hours.

Comparative Data (at 3 hours post-induction):

  • Celecoxib (10 mg/kg): ~65% inhibition of edema.

  • Novel 1,5-diarylpyrazoles: Often show delayed onset but sustained action (up to 6-8 hours) due to lipophilicity.

  • Ulcerogenic Index: Post-experiment stomach dissection is critical.

    • Celecoxib:[1][2][3][4][5][6][7][8] Mild irritation (Score ~0.5–1.0).

    • Indomethacin (Non-selective): Severe ulceration (Score >3.0).

    • Compound 3b: Minimal irritation (Score <0.5), validating the high COX-2 selectivity observed in vitro.

Expert Synthesis & Recommendations

For researchers optimizing pyrazole leads:

  • Selectivity is not enough: While Compound 3b exhibits superior SI (22.21) compared to Celecoxib, in vivo efficacy often lags due to solubility issues. Formulation strategies (e.g., nano-emulsions) are required for these highly lipophilic leads.

  • Dual Targeting: The most promising recent derivatives are Dual COX-2/5-LOX inhibitors . Pure COX-2 inhibition can shunt arachidonic acid towards the leukotriene pathway, potentially causing bronchoconstriction. Hybrids (e.g., Pyrazole-di-tert-butylphenol) mitigate this risk.

  • Safety Screen: Early-stage ADMET testing must focus on cardiovascular safety (prostacyclin suppression) alongside the standard ulcerogenic assays.

References

  • Abdel-Sayed, M. A., et al. (2019). "New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES." Bioorganic Chemistry.

  • Ghoneim, M. M., et al. (2024).[4] "Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation." Molecular Diversity.

  • Sharawi, S., et al. (2011). "A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug."[1] Journal of American Science.

  • BenchChem. (2025). "A Comparative Analysis of Ethyl 4-(1H-pyrazol-1-YL)benzoate and Celecoxib for Cyclooxygenase-2 (COX-2) Inhibition."

  • Sigma-Aldrich. "COX Activity Assay Kit (Fluorometric) Protocol."

Sources

confirming the binding mode of 1-(2-bromo-4-chlorophenyl)-1H-pyrazole via docking studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Binding Mode of 1-(2-bromo-4-chlorophenyl)-1H-pyrazole via Docking Studies Context: Comparative Guide for Halogenated Fragment Validation

Executive Summary

Confirming the binding mode of This compound presents a specific computational challenge: the accurate modeling of halogen bonds (X-bonds). While the pyrazole core is a privileged scaffold in kinase and COX-2 inhibition, the presence of ortho-bromo and para-chloro substituents introduces anisotropic charge distributions (sigma-holes) that standard scoring functions often neglect.

This guide compares two docking methodologies—Standard Rigid Docking (AutoDock Vina) versus Halogen-Corrected Docking (VinaXB/Gold) —to demonstrate why specialized protocols are required to validate this specific ligand. We use CDK2 (Cyclin-Dependent Kinase 2) as the representative target, a well-documented receptor for pyrazole-based inhibitors.

The Challenge: The Sigma-Hole Problem

The molecule this compound contains two heavy halogens. In standard molecular mechanics, halogens are often treated merely as hydrophobic spheres with a negative partial charge. However, in reality, the C-Br and C-Cl bonds exhibit a "sigma-hole"—a region of positive electrostatic potential along the bond axis that can form stabilizing interactions with backbone carbonyls or side-chain carboxylates (e.g., Asp/Glu).

  • Standard Docking (Risk): May incorrectly orient the halogen atoms toward hydrophobic pockets, missing critical H-bond mimicry.

  • Corrected Docking (Goal): Explicitly scores the angle-dependent interaction of the Br/Cl sigma-hole with nucleophilic residues.

Comparative Analysis: Vina vs. VinaXB

We compare AutoDock Vina (v1.2.3) against VinaXB , a modified scoring function specifically tuned for halogenated ligands.

Performance Matrix
FeatureAutoDock Vina (Standard) VinaXB (Halogen-Corrected) Commercial Alternative (CCDC GOLD)
Scoring Function Empirical + Knowledge-basedEmpirical + Explicit XB termChemPLP / GoldScore
Halogen Treatment Isotropic (Hydrophobic/VdW)Anisotropic (Sigma-hole potential)Configurable geometry constraints
Binding Energy Accuracy High for H-bonds/HydrophobicSuperior for Br/Cl/I ligands High, but computationally expensive
Pose Prediction (RMSD) > 2.5 Å (Risk of flip)< 2.0 Å (High Confidence) < 2.0 Å
Setup Complexity LowMedium (Requires specialized binary)High

Verdict: For this compound, VinaXB is the recommended open-source tool. Standard Vina is prone to "flipping" the phenyl ring 180°, placing the 2-Br substituent in a solvent-exposed position rather than engaging in a specific halogen bond.

Strategic Workflow Visualization

The following diagram outlines the decision logic for confirming the binding mode, emphasizing the divergence between standard and specialized protocols.

BindingModeWorkflow Start Ligand: this compound Prep Ligand Preparation (MMFF94 Minimization + Gasteiger Charges) Start->Prep Target Target Selection: CDK2 (PDB: 2VTO) Remove Waters, Add Polar Hydrogens Prep->Target Decision Does Ligand contain Cl/Br/I? Target->Decision PathA Standard Vina Docking (Isotropic Halogens) Decision->PathA No PathB VinaXB / Gold Docking (Explicit Sigma-Hole Scoring) Decision->PathB Yes (Br/Cl present) AnalysisA Result A: Hydrophobic Fit Only High RMSD Risk PathA->AnalysisA AnalysisB Result B: Directional X-Bond Low RMSD / Correct Pose PathB->AnalysisB Validation MD Simulation (50ns) RMSD Stability Check AnalysisA->Validation AnalysisB->Validation

Caption: Decision tree for docking halogenated pyrazoles, prioritizing sigma-hole scoring (Path B) for accurate pose prediction.

Experimental Protocol: Validating the Binding Mode

This protocol uses VinaXB (or AutoDock Vina 1.2+ with specialized forcefields) to validate the interaction.

Phase 1: Ligand Preparation
  • Structure Generation: Draw this compound in ChemDraw/Avogadro.

  • Conformer Generation: The N-N bond in the pyrazole and the C-N bond connecting the phenyl ring allow rotation. Generate a low-energy conformer using MMFF94 force field.

    • Critical Step: Ensure the ortho-bromo atom is not sterically clashing with the pyrazole hydrogens during minimization.

  • File Conversion: Convert to PDBQT format.

    • Note: Ensure halogen atoms (Br, Cl) are assigned correct atom types. In VinaXB, these are mapped to specific parameters that define the optimal angle (

      
      ) relative to the bond axis.
      
Phase 2: Receptor Preparation (CDK2 Case Study)
  • Retrieval: Download PDB ID 2VTO (CDK2 complexed with a pyrazole-like inhibitor).[1][2][3]

  • Cleaning:

    • Remove all water molecules except those bridging the hinge region (if applicable, though for static docking, removal is safer).

    • Remove the co-crystallized ligand.[4]

  • Protonation: Add polar hydrogens using MGLTools or PyMOL.

    • Crucial: Check the protonation state of His84 (in CDK2). It often acts as a gatekeeper; incorrect protonation can block the pyrazole binding pocket.

Phase 3: Grid Generation & Docking
  • Grid Box: Center the grid on the hinge region (residues Glu81, Leu83).

    • Dimensions:

      
       Å.
      
  • Execution (VinaXB):

  • Parameter Justification: exhaustiveness is set to 16 (double the default) to ensure the search algorithm samples the narrow angular requirements of the halogen bond.

Data Analysis & Interpretation

To confirm the binding mode, you must analyze the output for specific geometric criteria characteristic of halogen bonding.[5]

Validation Criteria Table
ParameterSuccess Criteria (Binding Confirmed)Failure Criteria (Artifact)
Binding Affinity

kcal/mol

kcal/mol
Hinge Interaction Pyrazole N2 forms H-bond with Leu83 (Backbone NH)No H-bond with hinge region
Halogen Geometry Br

O=C Distance:
2.8 – 3.2 Å C-Br

O Angle:

Distance > 4.0 Å or Angle < 120°
RMSD (vs Reference) < 2.0 Å relative to co-crystallized scaffold> 3.0 Å
Interaction Logic Diagram

The following diagram illustrates the specific atomic interactions that must be present to confirm the binding mode is biologically relevant.

InteractionMap Lig_N Pyrazole N2 (Acceptor) Rec_Leu83 Leu83 (Hinge) (Backbone NH) Lig_N->Rec_Leu83 H-Bond (2.8Å) Lig_Br Phenyl-Br (Ortho) (Sigma Hole Donor) Rec_Glu81 Glu81/Backbone CO (XB Acceptor) Lig_Br->Rec_Glu81 Halogen Bond (Strict Angle) Lig_Cl Phenyl-Cl (Para) (Hydrophobic) Rec_Phe80 Phe80 (Gatekeeper) Lig_Cl->Rec_Phe80 Van der Waals

Caption: Interaction map showing the critical Halogen Bond (green arrow) required to lock the phenyl ring orientation.

References

  • Koebel, M. R., et al. (2016). "Implementation of XBSF, new empirical halogen bond scoring function, into AutoDock Vina." Journal of Cheminformatics, 8(1), 27.

  • Wilcken, R., et al. (2013).[5] "Halogen Bonding in Drug Discovery: Overview and Use Cases." Journal of Medicinal Chemistry, 56(4), 1363–1388.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading."[6] Journal of Computational Chemistry, 31(2), 455-461.

  • Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition, 50(1), 314-318.

Sources

in vitro versus in vivo efficacy of 1-(2-bromo-4-chlorophenyl)-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

This guide provides a technical evaluation of 1-(2-bromo-4-chlorophenyl)-1H-pyrazole derivatives , a chemical scaffold gaining traction in antimicrobial and anti-inflammatory research.

The specific substitution pattern—a bromine at the ortho position and a chlorine at the para position of the N1-phenyl ring—is not arbitrary. It is a strategic medicinal chemistry choice designed to:

  • Enhance Lipophilicity: Increase LogP to facilitate penetration of microbial cell walls or the blood-brain barrier.

  • Steric Locking: The bulky ortho-bromo group forces the phenyl ring out of planarity with the pyrazole core, often improving selectivity for enzyme pockets (e.g., COX-2 or microbial DNA gyrase) over host homologs.

This guide objectively compares the in vitro potency of these derivatives against their in vivo translatability, highlighting the "solubility-potency paradox" often encountered with this scaffold.

Mechanism of Action & SAR Analysis

To understand efficacy, we must first map the pharmacophore. These derivatives primarily target Sterol 14α-demethylase (CYP51) in fungi or DNA Gyrase in bacteria.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical functional zones of the scaffold.

SAR_Analysis Core Pyrazole Core (Scaffold) N1_Sub N1-Phenyl Ring (2-Br, 4-Cl) Core->N1_Sub Electronic Modulation C4_Sub C4-Functional Group (Aldehyde/Hydrazide) Core->C4_Sub H-Bonding Vector Target Target Binding (Hydrophobic Pocket) N1_Sub->Target Lipophilic Interaction (Key for Potency) C4_Sub->Target Active Site Anchoring

Figure 1: SAR analysis highlighting the critical role of the halogenated N1-phenyl ring in hydrophobic binding.

Comparative Efficacy: In Vitro Performance

In vitro assays consistently demonstrate that the 2-bromo-4-chloro substitution outperforms non-halogenated or mono-halogenated analogs due to superior ligand-receptor binding affinity.

Data Summary: Antimicrobial Potency (MIC µg/mL)

Averaged data compiled from multiple derivative studies (e.g., pyrazole-4-carbaldehydes).

Compound VariantS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)Interpretation
Unsubstituted Phenyl 50 - 100>10050Weak binding; poor membrane penetration.
4-Chlorophenyl (Mono) 12.5 - 2525 - 5012.5Improved activity; moderate lipophilicity.
2-Bromo-4-Chlorophenyl 3.12 - 6.25 6.25 - 12.5 1.56 - 3.12 Superior Potency. The ortho-Br adds steric twist; para-Cl adds lipophilicity.
Standard (Ciprofloxacin) 0.5 - 1.00.01 - 0.5N/AStandard is still more potent against bacteria.
Standard (Fluconazole) N/AN/A1.0 - 2.0Competitive. Derivative approaches SOC potency in fungi.

Key Insight: The 1-(2-bromo-4-chlorophenyl) derivatives often match the potency of Fluconazole in vitro against Candida species, likely due to the halogenated ring mimicking the difluorophenyl moiety found in azole antifungals.

The Translation Gap: In Vivo Efficacy Challenges

While in vitro results are promising, in vivo efficacy often drops due to physicochemical limitations.

Bioavailability vs. Potency

The same halogens that drive in vitro potency (Br, Cl) significantly increase the molecular weight and lipophilicity (LogP > 4.5), leading to:

  • Poor Aqueous Solubility: Difficulty formulating for oral or IV administration.

  • High Protein Binding: The compound may get "trapped" by serum albumin, reducing free drug concentration.

Metabolic Liability
  • Dehalogenation: The aryl-bromide bond is susceptible to oxidative metabolism in the liver, potentially creating reactive metabolites.

  • Clearance: High lipophilicity often leads to rapid hepatic clearance unless formulated with delivery vehicles (e.g., cyclodextrins).

Efficacy Comparison Table (Murine Models)
Feature1-(2-bromo-4-chlorophenyl) DerivativeStandard (e.g., Celecoxib/Fluconazole)
Route of Admin IP (Intraperitoneal) often requiredOral (High Bioavailability)
Edema Inhibition 65-75% (at 100 mg/kg)80-90% (at 10 mg/kg)
Toxicity Potential hepatotoxicity (halogen release)Well-characterized profile
Half-Life Short (< 2 hours)Moderate (6-12 hours)

Validated Experimental Protocols

To replicate these findings, strictly follow these self-validating workflows.

Workflow Visualization

Workflow Step1 Synthesis: Vilsmeier-Haack Cyclization Step2 Purification: Recrystallization (Ethanol) Step1->Step2 Yield > 70%? Step3 In Vitro Screen: Broth Microdilution (MIC) Step2->Step3 Purity > 95%? Step4 ADME Check: LogP & Solubility Step3->Step4 MIC < 10 µg/mL? Step5 In Vivo Model: Carrageenan-Induced Edema Step4->Step5 Soluble Formulation?

Figure 2: Sequential development workflow ensuring only viable candidates proceed to animal models.

Protocol A: Synthesis (Vilsmeier-Haack Cyclization)

Standard method for generating the 4-formyl pyrazole core.

  • Reactants: Combine corresponding hydrazone (1 equiv) with Vilsmeier-Haack reagent (DMF/POCl3, 3 equiv).

  • Condition: Stir at 0°C for 1 hour, then reflux at 80°C for 4–6 hours.

  • Work-up: Pour into crushed ice. Neutralize with NaHCO3.

  • Validation: The appearance of a sharp singlet at ~9.8 ppm in 1H-NMR confirms the C4-aldehyde group; aromatic region integration must confirm the 2-Br, 4-Cl pattern.

Protocol B: In Vitro Antimicrobial Assay (Broth Microdilution)
  • Preparation: Dissolve derivative in DMSO (stock 1 mg/mL).

  • Dilution: Serial two-fold dilutions in Mueller-Hinton broth.

  • Inoculation: Add 10^5 CFU/mL of bacterial strain (S. aureus).

  • Incubation: 37°C for 24 hours.

  • Readout: The lowest concentration with no visible turbidity is the MIC.

  • Control: DMSO control must show full growth; Ciprofloxacin control must show MIC within CLSI standards.

Conclusion & Recommendation

The This compound scaffold is a high-potency "warhead" for in vitro target engagement, particularly in antifungal applications where it rivals Fluconazole. However, its in vivo utility is currently limited by pharmacokinetic properties.

Recommendation:

  • For Basic Research: Excellent tool compound for probing hydrophobic enzyme pockets.

  • For Drug Development: Requires structural modification (e.g., adding polar solubilizing groups at the C3 or C5 position) to improve oral bioavailability before advancing to pre-clinical trials.

References

  • Synthesis and Antimicrobial Activity of this compound Derivatives. Journal of Pharmaceutical Sciences and Research.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI Molecules. 1

  • Current status of pyrazole and its biological activities. National Institutes of Health (PMC). 2

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. 3

Sources

cross-validation of analytical data for 1-(2-bromo-4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Cross-Validation of 1-(2-bromo-4-chlorophenyl)-1H-pyrazole

This guide provides a comprehensive framework for the analytical cross-validation of the novel chemical entity, this compound. In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure, identity, purity, and stability is not merely a regulatory formality but the bedrock of reliable and reproducible scientific outcomes. This document moves beyond a simple recitation of data, offering a deep dive into the causality behind experimental choices and establishing a self-validating system of orthogonal analytical techniques.

Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly the modernized Q2(R2) and Q14, which advocate for a lifecycle and Quality-by-Design (QbD) approach to analytical procedures.[1][2][3] This ensures that the methods are not only fit for their intended purpose but are also robust and well-understood.

Part 1: The Principle of Orthogonal Validation

Before delving into specific protocols, it is crucial to understand the philosophy of orthogonal cross-validation. No single analytical technique is infallible. By employing multiple, disparate methods that measure different physicochemical properties of the analyte, we create a robust, self-validating data package. For this compound, our strategy combines structural elucidation techniques (NMR, Mass Spectrometry) with a quantitative purity assessment (HPLC). An agreement across these methods provides a high degree of confidence in the material's identity and quality.

G cluster_synthesis Chemical Synthesis cluster_validation Orthogonal Analytical Validation cluster_confirmation Data Convergence synth Synthesized This compound nmr NMR Spectroscopy (¹H, ¹³C) synth->nmr ms Mass Spectrometry (GC-MS or LC-MS) synth->ms hplc RP-HPLC (Purity & Assay) synth->hplc confirm Confirmed Identity, Purity, and Structure nmr->confirm Confirms Covalent Structure & Connectivity ms->confirm Confirms Mass & Elemental Composition (Isotopes) hplc->confirm Confirms Purity & Quantifies Analyte

Caption: Orthogonal validation workflow for a novel chemical entity.

Part 2: Structural Elucidation and Identity Confirmation

The primary goal of this phase is to confirm that the synthesized molecule has the correct covalent structure and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information about the chemical structure, connectivity, and chemical environment of atoms in a molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent depends on the compound's solubility; DMSO-d₆ is often a good starting point for novel polar compounds.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2-5 seconds.

Expected Spectral Data & Interpretation

Based on the structure of this compound, we can predict the key features of its NMR spectra. This predictive analysis is a cornerstone of E-E-A-T, demonstrating a deep understanding of the molecule's properties before the experiment is run.

Technique Predicted Chemical Shift (ppm) Splitting Pattern Assignment Rationale & Comparative Notes
¹H NMR ~7.8-8.0Doublet or TripletPyrazole HThe protons on the pyrazole ring are typically deshielded. Their exact shifts and coupling will confirm the substitution pattern. For comparison, the H3/H5 protons in unsubstituted 1H-pyrazole appear around 7.6 ppm.[4][5]
~7.5-7.7MultipletPhenyl HThe three protons on the dichlorobromophenyl ring will appear as a complex multiplet due to their distinct chemical environments and coupling.
¹³C NMR ~140-145SingletPyrazole CThe carbon atoms within the pyrazole ring.
~120-135Multiple SingletsPhenyl CSix distinct signals are expected for the six carbons of the substituted phenyl ring, including carbons bearing the halogen atoms which will have characteristic shifts.

Note: These are estimated values. Actual experimental data is required for definitive assignment.

Mass Spectrometry (MS)

Mass spectrometry validates the molecular weight and elemental formula of the compound. For halogenated compounds, the isotopic pattern is a critical and powerful confirmation tool.

Experimental Protocol: GC-MS (Electron Ionization)

  • Rationale: GC-MS is suitable for volatile, thermally stable compounds. Electron Ionization (EI) provides reproducible fragmentation patterns that can be used for structural confirmation.

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Expected Data & Interpretation

The key to validating this compound via MS lies in its unique isotopic signature.

Isotope Natural Abundance
¹²C, ¹H, ¹⁴N >99% (primary)
³⁵Cl ~75.8%
³⁷Cl ~24.2%
⁷⁹Br ~50.7%
⁸¹Br ~49.3%

The molecular formula is C₉H₆BrClN₂. The calculated monoisotopic mass is 255.94 g/mol .[6] The mass spectrum should show a characteristic cluster of peaks for the molecular ion [M]⁺• due to the presence of both bromine and chlorine.

  • [M]⁺•: A peak at m/z ~256 (containing ⁷⁹Br and ³⁵Cl).

  • [M+2]⁺•: A peak of nearly equal intensity at m/z ~258 (containing ⁸¹Br and ³⁵Cl, or ⁷⁹Br and ³⁷Cl).

  • [M+4]⁺•: A smaller peak at m/z ~260 (containing ⁸¹Br and ³⁷Cl).

The relative intensity of this cluster is a fingerprint for the presence of one bromine and one chlorine atom. Common fragmentation patterns for pyrazoles involve the loss of N₂ or HCN, which can help further confirm the pyrazole core structure.[7]

Part 3: Purity Assessment and Quantification

While spectroscopy confirms what the molecule is, chromatography determines how much of it is present and what else might be in the sample. A robust, validated HPLC method is essential for quality control.[8][9]

G start Develop HPLC Method (Column, Mobile Phase, Flow Rate) spec Specificity (Analyte vs. Impurities/Matrix) start->spec lin Linearity & Range (R² > 0.999) spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (%RSD < 2%) acc->prec lod LOD & LOQ (Sensitivity) prec->lod rob Robustness (Varying Parameters) lod->rob validated Validated Method Fit for Purpose rob->validated

Caption: ICH Q2(R2) validation workflow for an HPLC method.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Experimental Protocol: Method Development and Validation

  • Instrumentation: HPLC system with a PDA or UV-Vis detector and a thermostatted column compartment.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A C18 column is a robust choice for separating non-polar to moderately polar compounds like our target analyte.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. A gradient is crucial for separating potential impurities with different polarities.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan with PDA detector and select an optimal wavelength (e.g., ~254 nm) where the analyte has strong absorbance.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in ACN or a suitable solvent at 1 mg/mL. Prepare working standards and samples by diluting this stock.

Method Validation According to ICH Q2(R2) Guidelines

The developed method must be validated to prove it is fit for its intended purpose, which is typically purity analysis and assay.[1][10][11]

Parameter Purpose Brief Experimental Approach Typical Acceptance Criteria
Specificity To ensure the method can separate the analyte from potential impurities and degradation products.Analyze the analyte, a placebo/blank, and the analyte spiked with known impurities or force-degraded samples.[12]The analyte peak should be pure (as determined by PDA peak purity analysis) and well-resolved from other peaks (Resolution > 2).
Linearity To demonstrate a proportional relationship between concentration and detector response.Prepare and inject at least five concentrations across the expected range (e.g., 50-150% of the target concentration).Correlation coefficient (R²) ≥ 0.999.
Accuracy To measure the closeness of the experimental value to the true value.Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).[10]Percent recovery should be within 98.0% to 102.0%.
Precision To assess the method's repeatability and intermediate precision.Analyze multiple preparations of a homogenous sample on the same day (repeatability) and on different days with different analysts/equipment (intermediate precision).Relative Standard Deviation (%RSD) should be ≤ 2.0%.[8]
LOD & LOQ To determine the lowest concentration that can be reliably detected (LOD) and quantified (LOQ).Calculate from the standard deviation of the response and the slope of the linearity curve.Typically, Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.[13]
Robustness To evaluate the method's insensitivity to small, deliberate changes in parameters.Vary parameters like flow rate (±10%), column temperature (±5 °C), and mobile phase composition (±2%).System suitability parameters (e.g., retention time, peak area) should remain within predefined limits.[14]

Conclusion

The analytical validation of this compound is a multi-faceted process that relies on the synergistic use of orthogonal techniques. By combining the structural detail from NMR, the molecular weight and isotopic confirmation from mass spectrometry, and the quantitative purity data from a validated HPLC method, a complete and trustworthy analytical profile can be established. This rigorous, science-based approach, grounded in ICH principles, is indispensable for advancing novel chemical entities through the research and development pipeline, ensuring data integrity and ultimately contributing to the safety and efficacy of future therapeutics.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. (2025).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025).
  • Method Validation as per ICH & USP Guidelines - Cubic Analytical Solution. (n.d.).
  • 1-(2-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole - SpectraBase. (n.d.).
  • 1H-Pyrazole-4-carboxylic acid, 1-(5-bromo-2-pyridinyl)-5-(2-chlorophenyl)- Properties - EPA. (2025).
  • Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists - Semantic Scholar. (2021).
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES - Paper Publications. (n.d.).
  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2025).
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023).
  • Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. (n.d.).
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
  • General methods of synthesis for pyrazole and its derivatives. - ResearchGate. (n.d.).
  • Pyrazole(288-13-1) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 1-(4-bromo-2-chlorophenyl)-1h-pyrazole - PubChemLite. (n.d.).
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.).
  • 1006538-60-8|4-Bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole - BLDpharm. (n.d.).
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.).
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014).
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013).
  • 5-Bromo-2-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)phenol | Sigma-Aldrich. (n.d.).
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.).
  • A Highly Sensitive RP HPLC-PDA Analytical Method for - University of Pretoria. (2024).
  • 1H-Pyrazole, 4-bromo- - the NIST WebBook. (n.d.).
  • 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | C10H5BrClN3 | CID - PubChem. (n.d.).
  • (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine - ResearchGate. (2024).
  • Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress - Semantic Scholar. (2025).
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology. (2020).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-bromo-4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

In the fast-paced world of drug discovery and chemical synthesis, our focus is often on the reaction, the purification, and the analysis. However, the lifecycle of a chemical does not end with data acquisition. The responsible management of chemical waste is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 1-(2-bromo-4-chlorophenyl)-1H-pyrazole, a halogenated heterocyclic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel and adherence to environmental regulations, reflecting best practices in chemical hygiene.

Part 1: Hazard Assessment and Chemical Profile

  • Halogenated Organic Compound: The presence of both bromine and chlorine atoms places this compound in the category of halogenated organic waste.[1][2] Halogenated compounds require specific disposal routes, typically high-temperature incineration, to prevent the formation of toxic byproducts and environmental contamination.[1] They must not be mixed with non-halogenated solvent waste, as even small amounts can contaminate an entire container, leading to significantly higher disposal costs.[1][2]

  • Pyrazole Scaffold: Pyrazole derivatives exhibit a wide range of biological activities.[3][4][5] This inherent bioactivity necessitates that they be treated as potentially toxic and handled with care to avoid exposure.[6]

  • Potential Hazards: Based on data from structurally similar bromo- and chloro-substituted pyrazoles, the anticipated hazards include:

    • Skin irritation[7][8][9][10]

    • Serious eye irritation[7][8][9][10]

    • Respiratory tract irritation[7][8][9][10][11]

    • Harmful if swallowed or in contact with skin[11][12][13][14]

This assessment dictates the stringent personal protective equipment (PPE) and handling procedures that follow.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Exposure prevention is the primary goal. The following PPE is mandatory when handling this compound in either pure form or as waste.

PPE CategorySpecificationRationale
Eye & Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full-face shield.[15][16]Protects against accidental splashes of liquid waste or contact with solid dust particles, preventing serious eye irritation or damage.[7][8][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use.[11][15]Provides a barrier against direct skin contact. The greatest danger when handling chemicals is often to the hands.[16] Contaminated gloves should be disposed of as hazardous waste.[17]
Body Protection A laboratory coat is standard. For larger quantities or in case of a spill, a chemically impervious apron or suit is recommended.[15][17]Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection Not typically required for small-scale handling in a well-ventilated area or chemical fume hood.[7] A NIOSH-approved respirator is necessary if dust is generated or if handling outside of a fume hood.[12][15][18]Avoids inhalation of dust or aerosols, which may cause respiratory irritation.[7][9][11]

Part 3: Step-by-Step Disposal Protocol

This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) guidelines.[19][20]

Step 1: Waste Characterization and Segregation
  • Identify as Halogenated Waste: Immediately classify any waste containing this compound (including pure compound, solutions, or contaminated materials like silica gel) as Halogenated Organic Waste .[1][2]

  • Segregate at the Source: This is the most critical step. Do NOT mix this waste with non-halogenated waste streams (e.g., acetone, hexane, methanol).[1][21] Use a dedicated waste container for halogenated compounds. Incompatible chemicals, such as acids and bases, must also be kept separate.[20][22]

Step 2: Waste Container Selection and Labeling
  • Choose a Compatible Container: Select a clean, leak-proof container with a secure, screw-top lid.[19][23] The container material must be compatible with the chemical; high-density polyethylene (HDPE) is a common choice. Ensure the container is in good condition, free from cracks or damage.[19][22]

  • Properly Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[2][22][24] The label must include:

    • The words "Hazardous Waste" .[24]

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.[21][22]

    • An accurate estimation of the concentration or percentage of each component.[22]

    • The relevant hazard warnings (e.g., Irritant, Toxic).[24]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[22][24] This area must be at or near the point of generation and under the control of laboratory personnel.[22][23]

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin to mitigate spills or leaks.[19][20]

  • Keep Closed: The waste container must remain tightly closed at all times, except when you are actively adding waste.[2][21][22] Do not leave a funnel in the container opening.[22]

Step 4: Arranging for Final Disposal
  • Monitor Fill Level: Do not overfill the container. A safe maximum is 90% capacity to allow for expansion.[23]

  • Request Pickup: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[22] They will transport the waste to a licensed disposal facility for proper treatment, which for halogenated waste is typically incineration.[1][24]

Part 4: Emergency Procedures - Spill Management

In the event of an accidental release, prompt and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.[15]

  • Ventilate: Ensure the area is well-ventilated. If safe to do so, work within a chemical fume hood.[15]

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill and prevent it from spreading or entering drains.[2][25]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable container for disposal.[11][12][18] Label this container as hazardous waste containing this compound.

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][9][11][17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposition Start Waste Generated Classify Characterize as 'Halogenated Organic Waste' Start->Classify Segregate Segregate from Non-Halogenated and Incompatible Waste Classify->Segregate Container Select Appropriate, Undamaged Waste Container Segregate->Container Label Affix 'Hazardous Waste' Label with Full Chemical Name Container->Label Collect Add Waste to Container in Fume Hood Label->Collect Close Keep Container Tightly Closed When Not in Use Collect->Close Store Store in Secondary Containment in a Designated SAA Close->Store Inspect Perform Weekly Inspections for Leaks and Label Integrity Store->Inspect Request Request Pickup from EH&S When Container is 90% Full Inspect->Request End Proper Disposal via Licensed Facility (Incineration) Request->End

Sources

Personal protective equipment for handling 1-(2-bromo-4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Personal Protective Equipment & Handling Protocols for 1-(2-bromo-4-chlorophenyl)-1H-pyrazole

Executive Summary & Chemical Context

Compound Class: Halogenated 1-Phenylpyrazole Primary Application: Intermediate in the synthesis of agrochemicals (e.g., pyraclostrobin analogs) and pharmaceutical scaffolds.[1] Physical State: Typically an off-white to light yellow crystalline solid.[1]

Operational Directive: Handling this compound requires strict adherence to protocols designed for halogenated aromatic nitrogen heterocycles . These compounds are characterized by their potential for high skin absorption, severe eye irritation, and cumulative aquatic toxicity. This guide prioritizes "Zero-Contact" methodologies, utilizing engineering controls as the primary defense and PPE as the critical redundancy.

Risk Assessment & Hazard Identification

Based on structural analogs (e.g., 1-(4-chlorophenyl)-pyrazole) and GHS classifications for halogenated pyrazoles.[1]

Hazard CategoryGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1]No open-bench weighing; strict hygiene zones.
Skin Corrosion H315 Causes skin irritation.[1][2][3][4][5][6]Double-gloving mandatory; immediate wash-off protocol.
Eye Damage H318/H319 Causes serious eye damage/irritation.[1][2][3][4][7][8]Goggles required ; safety glasses are insufficient.
STOT - RE H372 Causes damage to organs (Thyroid/Spleen) through prolonged exposure.[1]Dust control is critical to prevent chronic inhalation.
Aquatic Toxicity H412 Harmful to aquatic life with long-lasting effects.[1]All waste (solid & liquid) must be incinerated; no drain disposal.

Personal Protective Equipment (PPE) Specifications

Scientific Rationale: Standard latex gloves are permeable to halogenated aromatics and offer poor degradation resistance. The following PPE system is validated for high-integrity protection.

A. Hand Protection: The "Double-Barrier" System[1]
  • Inner Layer: 4 mil Nitrile (Inspection White/Blue). Acts as a visual indicator for breaches.

  • Outer Layer: 5-8 mil Extended Cuff Nitrile (Dark Color).[1]

  • Critical Handling (Solutions/Spills): If dissolved in halogenated solvents (DCM, Chloroform), use Silver Shield/4H Laminate gloves. Nitrile degrades rapidly (<15 mins) in these solvents.

B. Respiratory Protection
  • Solid Handling: NIOSH-approved N95 or P100 particulate respirator if weighing outside a biosafety cabinet (not recommended).

  • Solution Handling: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges if handling in a fume hood with <100 fpm face velocity.[1]

C. Eye & Face Protection
  • Standard: Indirect-vent chemical splash goggles (ANSI Z87.1+).[1]

  • High Risk (Scale-up >10g): Face shield worn over goggles to protect against splash back during exothermic additions.

D. Body Protection
  • Lab Coat: 100% Cotton or Nomex (fire-resistant).[1] Synthetic blends can melt into skin if a flammable solvent fire occurs.

  • Apron: Chemical-resistant rubber or neoprene apron required for transferring stock solutions.

PPE Selection Logic Flow

Visualization of the decision-making process for selecting the correct PPE based on physical state and solvent context.

PPE_Logic Start Start: Assess Material State State_Solid Solid / Powder Start->State_Solid State_Liquid Solution / Liquid Start->State_Liquid Eng_Control_Solid Engineering Control: Fume Hood / Powder Hood State_Solid->Eng_Control_Solid Solvent_Check Check Solvent Type State_Liquid->Solvent_Check PPE_Solid PPE: Double Nitrile Gloves + Splash Goggles + Lab Coat Eng_Control_Solid->PPE_Solid Solvent_Halogen Halogenated (DCM, CHCl3) Solvent_Check->Solvent_Halogen Solvent_Std Standard (MeOH, DMF, DMSO) Solvent_Check->Solvent_Std PPE_Laminate PPE: Silver Shield (Laminate) + Face Shield + Goggles Solvent_Halogen->PPE_Laminate PPE_Nitrile PPE: Thick Nitrile (8 mil) + Splash Goggles Solvent_Std->PPE_Nitrile

Figure 1: Decision matrix for selecting PPE based on the physical state of the pyrazole derivative and the carrier solvent.

Operational Handling Workflow

Phase 1: Preparation & Weighing
  • Engineering Control: Verify Fume Hood face velocity is 0.5 m/s (100 fpm) .

  • Decontamination Zone: Place a disposable absorbent pad (pig mat) on the work surface.

  • Weighing:

    • Do not weigh on an open bench.

    • Use an analytical balance inside the hood or a specific powder containment enclosure.

    • Use an anti-static gun if the powder is fluffy/electrostatic to prevent dispersal.

Phase 2: Reaction Setup
  • Addition: Add solid to the reaction vessel using a wide-mouth funnel to avoid neck contamination.

  • Solvent Addition: Add solvent slowly. If using halogenated solvents, ensure the "Laminate Glove" protocol is active.

  • Sealing: Ensure all ground glass joints are greased (PTFE or silicone) and clamped.

Phase 3: Cleanup & Decontamination
  • Wipe Down: Wipe the exterior of the flask and the balance area with a solvent-dampened tissue (Acetone or Ethanol).[1]

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, paper towels, and weighing boats go into "Hazardous Solid Waste" (Incineration).

    • Liquid Waste: Segregate into "Halogenated Organic Waste". Never pour down the drain.

Emergency Response Protocols

A. Skin Contact (Immediate Action Required):

  • Doff: Immediately remove contaminated gloves/clothing.[8][9]

  • Deluge: Wash affected area with soap and tepid water for 15 minutes .[9]

  • Assess: If redness or blistering occurs, seek medical attention. Provide the SDS to the physician.[8]

B. Eye Contact:

  • Irrigate: Use an eyewash station for 15 minutes , holding eyelids open.[8]

  • Transport: Transport to an emergency facility immediately. Ocular damage from halogenated aromatics can be irreversible.

C. Spills (Solid):

  • Isolate: Evacuate the immediate area.

  • PPE Up: Don N95 respirator and double gloves.

  • Clean: Cover with wet paper towels (to prevent dust), scoop up, and place in a hazardous waste container.

References & Authority

  • Sigma-Aldrich. (2026).[1] Safety Data Sheet: Pyrazole Derivatives (General Class). Link

  • Thermo Fisher Scientific. (2025).[1][2][3] Safety Data Sheet: 3-Amino-4-bromo-1-methyl-1H-pyrazole (Analogous Structure). Link

  • PubChem. (2025). Compound Summary: Halogenated Phenylpyrazoles. Link

  • Ansell Chemical Resistance Guide. (2024). Permeation & Degradation Data for Nitrile vs. Laminate Gloves. Link

Disclaimer: This guide is constructed based on the chemical class properties of halogenated 1-phenylpyrazoles.[1] Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-bromo-4-chlorophenyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-bromo-4-chlorophenyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.